molecular formula C8H7ClO4S B130791 4-Chloro-2-(methylsulfonyl)benzoic acid CAS No. 142994-03-4

4-Chloro-2-(methylsulfonyl)benzoic acid

Cat. No.: B130791
CAS No.: 142994-03-4
M. Wt: 234.66 g/mol
InChI Key: VACSKKVZIVNUDP-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonyl)benzoic acid is a recognized chemical transformation product and major metabolite of several commercial herbicides, including benzobicyclon and sulcotrione . Its formation and behavior in soil, groundwater, and plant systems make it a critical compound for environmental fate and metabolism studies . Researchers utilize this benzoic acid derivative to understand the degradation pathways and environmental footprint of agrochemicals, providing vital insights for the development of sustainable pest management solutions . The compound serves as a valuable reference standard in analytical chemistry and is also employed as a key synthetic intermediate in organic synthesis and the development of novel active ingredients . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

4-chloro-2-methylsulfonylbenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACSKKVZIVNUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375509
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
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Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142994-03-4
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
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Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
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Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-chloro-2-(methylsulfonyl)benzoic acid, a valuable building block in the development of novel pharmaceutical compounds. This document details the core synthetic strategy, experimental protocols, and relevant quantitative data to support research and development efforts.

Core Synthesis Pathway

The most direct and frequently employed route for the synthesis of this compound involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) to introduce the methylthio group, followed by an oxidation step to form the methylsulfonyl moiety.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation 2,4-Dichlorobenzoic_acid 2,4-Dichlorobenzoic acid 4-Chloro-2-(methylthio)benzoic_acid 4-Chloro-2-(methylthio)benzoic acid 2,4-Dichlorobenzoic_acid->4-Chloro-2-(methylthio)benzoic_acid Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Sodium_thiomethoxide Sodium thiomethoxide (NaSMe) Sodium_thiomethoxide->4-Chloro-2-(methylthio)benzoic_acid 4-Chloro-2-(methylsulfonyl)benzoic_acid This compound 4-Chloro-2-(methylthio)benzoic_acid->4-Chloro-2-(methylsulfonyl)benzoic_acid Solvent (e.g., DCM, Acetic Acid) Oxidizing_agent Oxidizing Agent (e.g., m-CPBA, H2O2) Oxidizing_agent->4-Chloro-2-(methylsulfonyl)benzoic_acid

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-2-(methylthio)benzoic acid via Nucleophilic Aromatic Substitution

This procedure details the displacement of the chlorine atom at the 2-position of 2,4-dichlorobenzoic acid with a methylthiolate nucleophile. The presence of the electron-withdrawing carboxylic acid group activates the aromatic ring for nucleophilic attack.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Sodium thiomethoxide (NaSMe)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,4-dichlorobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Slowly add a solution of sodium thiomethoxide (1.1-1.5 eq) in DMF to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to a pH of 2-3 with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Oxidation of 4-Chloro-2-(methylthio)benzoic acid to this compound

This protocol describes the oxidation of the sulfide intermediate to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Materials:

  • 4-Chloro-2-(methylthio)benzoic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%) or Hydrogen peroxide (H₂O₂, 30% solution)

  • Dichloromethane (DCM) or Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (for m-CPBA workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using m-CPBA:

  • Dissolve 4-chloro-2-(methylthio)benzoic acid (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete conversion of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Procedure using Hydrogen Peroxide:

  • Dissolve 4-chloro-2-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% solution, 2.5-3.0 eq) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1. Nucleophilic Substitution 2,4-Dichlorobenzoic acidSodium thiomethoxide, Potassium carbonateDMF or DMSO80-120 °C70-85%
2. Oxidation 4-Chloro-2-(methylthio)benzoic acidm-CPBA or Hydrogen peroxideDCM or Acetic Acid0 °C to 70 °C85-95%

Logical Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 4-Chloro-2-(methylthio)benzoic acid cluster_step2 Step 2: Oxidation to this compound start1 Dissolve 2,4-Dichlorobenzoic acid and K2CO3 in DMF add_nasme Add Sodium thiomethoxide start1->add_nasme heat_react1 Heat reaction mixture (80-120 °C) add_nasme->heat_react1 workup1 Aqueous workup and acidification heat_react1->workup1 purify1 Purification workup1->purify1 product1 4-Chloro-2-(methylthio)benzoic acid purify1->product1 start2 Dissolve 4-Chloro-2-(methylthio)benzoic acid in DCM or Acetic Acid product1->start2 add_oxidant Add Oxidizing Agent (m-CPBA or H2O2) start2->add_oxidant react2 Stir at appropriate temperature add_oxidant->react2 workup2 Quench and Aqueous Workup react2->workup2 purify2 Purification workup2->purify2 final_product This compound purify2->final_product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

4-Chloro-2-(methylsulfonyl)benzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzoic Acid

Introduction

This compound is a significant organic compound utilized primarily as a building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical research sectors. Its structure, featuring a benzoic acid core with chloro and methylsulfonyl substituents, provides versatile reaction sites for developing novel compounds. This technical guide offers a comprehensive overview of its chemical identity, properties, synthesis protocols, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

  • CAS Number : 142994-03-4[1][2][3]

  • Molecular Formula : C8H7ClO4S[1][4]

  • Synonyms : 4-chloro-2-methylsulfonylbenzoic acid[4]

The structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 4, and a methylsulfonyl group at position 2.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 234.66 g/mol [5]
Appearance White to almost white powder or crystal[1]
Purity >97% or >98% depending on supplier[1][3]
InChI Key VACSKKVZIVNUDP-UHFFFAOYSA-N[4]
SMILES CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O[4]
Storage Room temperature, sealed well[1]

Synthesis and Experimental Protocols

Several synthetic routes for the isomeric compound 2-chloro-4-(methylsulfonyl)benzoic acid have been documented, which provide insight into potential methodologies. The synthesis of related structures often involves multi-step chemical reactions, including chlorination, sulfonation, and oxidation.

Protocol 1: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride

This method describes the synthesis of the isomer 2-chloro-4-(methylsulfonyl)benzoic acid and provides a relevant procedural framework.

  • Reaction Setup : A 100 mL round bottom flask is equipped with a reflux condenser, thermometer, and magnetic stirrer.

  • Initial Charge : The flask is charged with sodium sulfite (4.6 g, 37 mmol), sodium bicarbonate (12.3 g, 146 mmol), and 40 mL of water.

  • Heating and Addition : The slurry is heated to 75°C. 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly.

  • First Reaction Stage : The mixture is stirred at 75°C for 2 hours.

  • Second Reagent Addition : The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added.

  • Reflux : The reaction mixture is heated at reflux for 21 hours.

  • Work-up : The cooled reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

  • Purification : The organic layer is dried with magnesium sulfate and evaporated to dryness, yielding the product as a white solid.[6]

Synthesis Workflow from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride start Start Materials: 2-chloro-4-(chlorosulfonyl)benzoyl chloride Sodium Sulfite, Sodium Bicarbonate step1 Mix and heat to 75°C start->step1 step2 Stir for 2 hours step1->step2 step3 Add Sodium Chloroacetate step2->step3 step4 Reflux for 21 hours step3->step4 step5 Acidify with HCl step4->step5 step6 Extract with Ethyl Acetate step5->step6 end_product Product: 2-Chloro-4-(methylsulfonyl)benzoic acid step6->end_product

Caption: Workflow for synthesis via sulfonation and alkylation.

Protocol 2: Synthesis from 4-Methylsulfonyltoluene

This patented method outlines a two-step process to produce the isomer 2-chloro-4-methylsulfonylbenzoic acid.

  • Step 1: Chlorination : 4-Methylsulfonyltoluene is used as the raw material. It is mixed with a sulfuric acid solution. Chlorine gas is introduced at 50-90°C to yield 2-chloro-4-methylsulfonyltoluene.[7]

  • Step 2: Oxidation : The resulting 2-chloro-4-methylsulfonyltoluene is mixed with a 20-95% phosphoric acid solution. Oxidation is carried out using 30-68% nitric acid at 140-170°C to generate the final product, 2-chloro-4-methylsulfonylbenzoic acid.[7]

Synthesis Workflow from 4-Methylsulfonyltoluene start Raw Material: 4-Methylsulfonyltoluene step1 Chlorination: Mix with H₂SO₄ Introduce Cl₂ at 50-90°C start->step1 intermediate Intermediate: 2-Chloro-4-methylsulfonyltoluene step1->intermediate step2 Oxidation: Mix with H₃PO₄ Add HNO₃ at 140-170°C intermediate->step2 end_product Product: 2-Chloro-4-methylsulfonylbenzoic acid step2->end_product

Caption: Workflow for synthesis via chlorination and oxidation.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis. Its primary application lies in its use as a building block for creating more complex, high-value molecules.

  • Pharmaceutical Intermediate : It is identified as a parent API for Vismodegib, an anticancer drug.[3] This highlights its importance in the synthesis of targeted therapies.

  • Organic Building Block : The compound is classified under categories such as sulfones, carboxylic acids, and benzene compounds, indicating its utility in a wide range of chemical reactions for research and development.[2]

  • General Intermediate : It is used as a primary and secondary intermediate in various chemical manufacturing processes.[1]

While direct biological activity is not its primary role, its derivatives are of significant interest. For instance, other chloro- and sulfonyl-substituted benzoic acid derivatives have been investigated for antimicrobial, local anesthetic, and anticancer properties, suggesting that modifications of this core structure can lead to bioactive molecules.[8][9][10][11]

Safety and Handling

Proper handling of this compound is critical in a laboratory setting. Based on safety data for the closely related isomer 2-Chloro-4-(methylsulfonyl)benzoic acid, the compound is classified as causing serious eye damage.

Hazard InformationPrecautionary MeasuresReference
GHS Classification Serious eye damage, Category 1 (H318)[5][12]
Signal Word Danger[12][13]
Personal Protective Equipment (PPE) Wear eye protection/face protection. Wear appropriate protective gloves and clothing.[12][13]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[12][13]
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure adequate ventilation.[12]
Storage Keep containers tightly closed in a dry, well-ventilated place.[14]

This guide provides a foundational understanding of this compound for scientific and research professionals. The provided data on its properties, synthesis, and applications should facilitate its effective and safe use in the development of new chemical entities.

References

Spectroscopic and Analytical Profile of 4-Chloro-2-(methylsulfonyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical data for the compound 4-Chloro-2-(methylsulfonyl)benzoic acid. The information is intended to support research and development activities by providing key reference data and experimental methodologies.

Compound Identification

ParameterValue
IUPAC Name This compound
Molecular Formula C₈H₇ClO₄S
Molecular Weight 234.66 g/mol
CAS Number 142994-03-4
SMILES CS(=O)(=O)C1=C(C=C(Cl)C=C1)C(=O)O
InChI 1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
InChIKey VACSKKVZIVNUDP-UHFFFAOYSA-N

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d1HAromatic H
~7.9dd1HAromatic H
~7.8d1HAromatic H
~3.4s3H-SO₂CH₃
~12.5br s1H-COOH

Predicted ¹³C NMR Spectrum

Chemical Shift (ppm)Assignment
~165C=O
~142Aromatic C-Cl
~140Aromatic C-SO₂
~135Aromatic C-COOH
~132Aromatic CH
~130Aromatic CH
~125Aromatic CH
~43-SO₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3100-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1475C=C stretch (aromatic)
~1300, ~1150S=O stretch (sulfonyl)
~800C-Cl stretch
Mass Spectrometry (MS)

Note: The following data is based on predicted collision cross sections for various adducts of the molecule.[1]

Predicted Mass-to-Charge Ratios (m/z)

AdductPredicted m/z
[M+H]⁺234.98264
[M+Na]⁺256.96458
[M-H]⁻232.96808
[M+NH₄]⁺252.00918
[M+K]⁺272.93852
[M+H-H₂O]⁺216.97262

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of 2-chloro-4-(methylthio)toluene followed by chlorination and subsequent hydrolysis. A detailed, exemplary protocol is provided below, based on established chemical literature.[2][3]

Step 1: Oxidation of 2-chloro-4-methylsulfonyltoluene

  • In a reaction vessel equipped with a stirrer and a reflux condenser, 2-chloro-4-methylsulfonyltoluene is dissolved in a suitable solvent such as acetic acid.

  • An oxidizing agent, for instance, potassium permanganate or nitric acid, is added portion-wise to the solution while maintaining the temperature between 80-100°C.

  • The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the excess oxidizing agent is quenched, and the precipitated manganese dioxide (if using permanganate) is filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is acidified with a mineral acid (e.g., HCl) to precipitate the crude 2-chloro-4-methylsulfonylbenzoic acid.

  • The crude product is collected by filtration, washed with cold water, and dried.

Step 2: Purification

  • The crude 2-chloro-4-methylsulfonylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure product.

Spectroscopic Analysis

NMR Spectroscopy

  • A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data processing, including Fourier transformation, phase correction, and baseline correction, is performed to obtain the final spectra.

IR Spectroscopy

  • FTIR (KBr pellet): A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • ATR-IR: A small amount of the solid sample is placed directly onto the ATR crystal.

  • The IR spectrum is recorded using an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Mass spectra are acquired in both positive and negative ion modes to observe different adducts.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 2-chloro-4-methylsulfonyltoluene) reaction Oxidation Reaction start->reaction 1. Oxidizing Agent workup Work-up & Isolation reaction->workup 2. Quenching & Acidification purification Purification (Recrystallization) workup->purification 3. Crude Product product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_data Spectroscopic Data Package nmr->final_data ir->final_data ms->final_data structure_confirm Structure Confirmation final_data->structure_confirm purity_assess Purity Assessment final_data->purity_assess

Synthesis and Characterization Workflow

References

Determining the Solubility of 4-Chloro-2-(methylsulfonyl)benzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Chloro-2-(methylsulfonyl)benzoic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols. Adherence to these detailed procedures will enable researchers to generate reliable and reproducible solubility data, crucial for applications in drug development, process chemistry, and formulation science.

Experimental Protocols: Determining Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound in a specific solvent is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

  • Analyte: High-purity this compound (CAS 1190430-36-5)

  • Solvents: A range of high-purity (e.g., HPLC grade) organic solvents.

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials with screw caps or other sealable containers

    • Constant temperature incubator shaker or water bath

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time needed to reach equilibrium.

  • Phase Separation: After equilibration, the samples are allowed to stand at the same constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged.

  • Sample Withdrawal and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. A known volume of the filtered saturated solution is then accurately diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

Data Presentation

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., Methanol25DataData
e.g., Ethanol25DataData
e.g., Acetone25DataData
e.g., Ethyl Acetate25DataData
e.g., Dichloromethane25DataData
e.g., Toluene25DataData
e.g., Dimethyl Sulfoxide25DataData

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Allow solid to settle D->E F Centrifuge sample E->F G Withdraw supernatant F->G H Filter through 0.22 µm syringe filter G->H I Accurately dilute filtered sample H->I J Quantify concentration (e.g., via HPLC) I->J K Calculate solubility J->K

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for quantification.

G node_rect node_rect A Does the compound have a UV chromophore? B Use HPLC-UV A->B Yes C Does the compound ionize? A->C No D Use LC-MS C->D Yes E Is the compound non-volatile? C->E No F Consider Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) E->F Yes G Consider Gas Chromatography (GC) E->G No

Caption: Decision Tree for Analytical Method Selection.

An In-Depth Technical Guide on the Biological Activity of 4-Chloro-2-(methylsulfonyl)benzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the known biological activities of 4-Chloro-2-(methylsulfonyl)benzoic acid and its closely related structural analogs. An extensive review of scientific literature and databases reveals a notable scarcity of direct research on the specific biological functions of this compound. However, significant findings on its positional isomers and derivatives provide valuable insights into potential areas of biological relevance. This document summarizes the available data, focusing on antimicrobial and herbicidal activities, and outlines the experimental context where available.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid containing a sulfonyl group. While its direct biological activity is not well-documented in publicly available research, its structural motifs are present in molecules with known pharmacological and biological effects. The primary role of related compounds, such as its isomer 2-chloro-4-(methylsulfonyl)benzoic acid, appears to be as a key intermediate in the synthesis of other biologically active molecules, particularly herbicides.

Biological Activities of Structurally Related Compounds

Research into compounds structurally similar to this compound has revealed activities in two main areas: herbicidal and antimicrobial.

Herbicidal Activity of Related Triketone Derivatives

The positional isomer, 2-chloro-4-(methylsulfonyl)benzoic acid , is a crucial component in the synthesis of a class of herbicides known as triketones. One such herbicide is sulcotrione, chemically named 2-(2-chloro-4-methylsulfonylbenzoyl)-cyclohexane-1,3-dione.

Triketone herbicides, derived from the isomer of the compound of interest, function by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants.[3] The inhibition of this enzyme leads to a depletion of these essential molecules, which in turn disrupts photosynthesis and causes bleaching of the plant tissues, ultimately leading to plant death.[1]

  • Signaling Pathway Visualization:

HPPD_Inhibition cluster_pathway Plant Tyrosine Catabolism cluster_inhibition Herbicidal Action Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD (p-Hydroxyphenylpyruvate Dioxygenase) HPP->HPPD HGA Homogentisic Acid HPPD->HGA Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Sulcotrione Sulcotrione (derived from 2-chloro-4-(methylsulfonyl)benzoic acid) Sulcotrione->HPPD Inhibition

Caption: Inhibition of HPPD by a sulcotrione herbicide.

Antimicrobial Activity of Benzoic Acid Derivatives

Derivatives of chlorobenzoic acids and sulfonyl-containing compounds have been investigated for their antimicrobial properties.

A study on novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety reported moderate antimicrobial activity. Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed activity against Gram-positive bacterial strains.[4] Another derivative, a 1,3-oxazole, was active against Candida albicans.[4]

  • Quantitative Data on Antimicrobial Activity:

CompoundTarget OrganismMIC (µg/mL)MBEC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEnterococcus faecium E5-125[4]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneStaphylococcus aureus ATCC 6538125125[4]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneBacillus subtilis ATCC 6683125-[4]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneEnterococcus faecium E5-125[4]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold demonstrated activity against various bacterial strains. The most active compound against methicillin-sensitive and methicillin-resistant Staphylococcus aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, with MIC values ranging from 15.62 to 31.25 µmol/L.[5]

Occupational Health Considerations

A related compound, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid , has been identified as a sensitizer that can cause occupational asthma, rhinitis, and urticaria in exposed workers. This highlights the potential for halogenated benzoic acid derivatives to be immunologically active.

Experimental Protocols

Due to the absence of direct studies on this compound, specific experimental protocols for its biological evaluation are not available. However, the methodologies used for its derivatives can be adapted.

Antimicrobial Susceptibility Testing (Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Workflow Visualization:

Antimicrobial_Testing_Workflow A Prepare serial dilutions of the test compound in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 24h). B->C D Visually inspect for microbial growth (turbidity). C->D E The lowest concentration with no visible growth is the MIC. D->E

References

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzoic acid: A Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 4-Chloro-2-(methylsulfonyl)benzoic acid, a crucial intermediate in modern synthetic chemistry. This document will delve into its chemical and physical properties, outline its synthesis, and detail its significant applications, particularly in the pharmaceutical industry.

Core Compound Specifications

This compound, with the CAS number 142994-03-4, is a substituted benzoic acid derivative. Its structure is characterized by a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position of the benzene ring. This specific arrangement of functional groups makes it a valuable building block in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142994-03-4[1]
Molecular Formula C₈H₇ClO₄S[1]
Molecular Weight 234.65 g/mol [2]
Appearance White to off-white solid-
Melting Point 174-176°C-

Synthesis of this compound

While detailed, publicly available experimental protocols for the synthesis of this compound are limited, a general synthetic approach can be inferred from analogous reactions and the synthesis of its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid. The synthesis likely involves the introduction of the methylsulfonyl group onto a pre-existing chlorinated benzoic acid framework or the chlorination and oxidation of a suitable toluene derivative.

A plausible synthetic pathway is outlined below. It is important to note that the specific reaction conditions, catalysts, and yields would require experimental optimization.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Step 1: Oxidation cluster_intermediate2 Step 2: Sulfonation cluster_intermediate3 Step 3: Reduction & Methylation cluster_final Final Product 4-Chloro-2-methylbenzonitrile 4-Chloro-2-methylbenzonitrile 4-Chloro-2-methylbenzoic_acid 4-Chloro-2-methyl- benzoic acid 4-Chloro-2-methylbenzonitrile->4-Chloro-2-methylbenzoic_acid Hydrolysis 4-Chloro-2-(chlorosulfonyl)benzoic_acid 4-Chloro-2-(chlorosulfonyl)- benzoic acid 4-Chloro-2-methylbenzoic_acid->4-Chloro-2-(chlorosulfonyl)benzoic_acid Chlorosulfonic acid 4-Chloro-2-(methylthio)benzoic_acid 4-Chloro-2-(methylthio)- benzoic acid 4-Chloro-2-(chlorosulfonyl)benzoic_acid->4-Chloro-2-(methylthio)benzoic_acid Reduction (e.g., Na2SO3), followed by Methylation (e.g., CH3I) Final_Product 4-Chloro-2-(methylsulfonyl)- benzoic acid 4-Chloro-2-(methylthio)benzoic_acid->Final_Product Oxidation (e.g., H2O2)

Caption: Plausible synthetic pathway for this compound.

Role as a Key Intermediate in Drug Development

This compound is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is in the production of Vismodegib .

Intermediate in the Synthesis of Vismodegib

Vismodegib is a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of metastatic basal cell carcinoma.[3][4] The synthesis of Vismodegib involves the formation of an amide bond between this compound and 2-(2-pyridinyl)-5-aminopyridine. The specific substitution pattern of the benzoic acid derivative is crucial for the final drug's efficacy and binding to its target protein, Smoothened (SMO).

The workflow for the utilization of this intermediate in the synthesis of Vismodegib is depicted below.

Vismodegib_Synthesis_Workflow Start Starting Materials Intermediate This compound Start->Intermediate Amine_Partner 2-(2-pyridinyl)-5-aminopyridine Start->Amine_Partner Activation Activation of Carboxylic Acid (e.g., with thionyl chloride or a coupling agent) Intermediate->Activation Coupling Amide Bond Formation Amine_Partner->Coupling Activation->Coupling Purification Purification of Vismodegib (e.g., recrystallization, chromatography) Coupling->Purification Final_Product Vismodegib (API) Purification->Final_Product

Caption: Experimental workflow for the synthesis of Vismodegib.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Signals
¹H NMR - Aromatic protons (multiplets in the range of 7.5-8.5 ppm).- Methyl protons of the sulfonyl group (singlet around 3.3 ppm).- Carboxylic acid proton (broad singlet, typically >10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (around 165-170 ppm).- Aromatic carbons (in the range of 120-145 ppm).- Methyl carbon of the sulfonyl group (around 45 ppm).
FT-IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (2500-3300).- C=O stretch from the carboxylic acid (1680-1710).- S=O stretches from the sulfonyl group (asymmetric and symmetric, around 1350 and 1150).- C-Cl stretch (around 700-800).
Mass Spec (m/z) - Molecular ion peak [M]⁺ or [M-H]⁻ corresponding to its molecular weight.

Conclusion

This compound is a specialized and vital chemical intermediate, particularly in the pharmaceutical sector. Its role in the synthesis of the anticancer drug Vismodegib highlights its importance in modern drug development. While detailed public information on its synthesis and complete spectroscopic characterization is not abundant, its commercial availability from various suppliers facilitates its use in research and manufacturing. For researchers and scientists in drug discovery and development, understanding the properties and synthetic utility of this compound is essential for the creation of novel therapeutics.

References

Discovery and history of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzoic Acid: Discovery, Synthesis, and Applications

Introduction

This compound, with the chemical formula C₈H₇ClO₄S, is a halogenated aromatic sulfonic acid derivative. While not widely known as an end-product, it holds significant importance as a key chemical intermediate in the agrochemical industry. Its discovery and development are intrinsically linked to the creation of potent herbicides. This technical guide provides a comprehensive overview of its history, synthesis protocols, physicochemical properties, and its primary role in the synthesis of commercial agrochemicals for an audience of researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound is not marked by a singular, celebrated discovery but rather by its emergence as a crucial building block in the synthesis of triketone herbicides. Its development is a direct consequence of the research and development efforts to create new active ingredients for crop protection.

The compound appears in the chemical literature primarily within patents for the synthesis of 2-(2-chloro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione, a herbicide commonly known as Sulcotrione .[1] Patents dating back to the 1980s describe the synthesis of Sulcotrione, identifying this compound (or its acid chloride derivative) as a critical precursor.[2] Therefore, the "discovery" of this benzoic acid derivative is best understood as an enabling step in the development of the broader class of triketone herbicides, which are known inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[1][2]

Beyond its role as a synthetic intermediate, this compound is also recognized as an environmental transformation product, or metabolite, of Sulcotrione in soil.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While extensive experimental spectroscopic data is not widely published, available data and computed properties are provided for reference.

General Properties
PropertyValueSource
IUPAC Name 2-chloro-4-methylsulfonylbenzoic acidPubChem
CAS Number 53250-83-2PubChem
Molecular Formula C₈H₇ClO₄SPubChem
Molecular Weight 234.66 g/mol PubChem
InChI Key VACSKKVZIVNUDP-UHFFFAOYSA-NSigma-Aldrich
Canonical SMILES CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)OPubChemLite
Predicted Mass Spectrometry Data (Collision Cross Section)
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 234.98264141.3
[M+Na]⁺ 256.96458151.7
[M-H]⁻ 232.96808144.9
[M+NH₄]⁺ 252.00918160.1
Source: PubChemLite. CCS values calculated using CCSbase.[4]
Available Spectroscopic Data
TechniqueInstrumentSource
FTIR Bruker Tensor 27 FT-IRBio-Rad Laboratories, Inc. / Wiley
ATR-IR Bruker Tensor 27 FT-IRBio-Rad Laboratories, Inc. / Wiley
FT-Raman Bruker MultiRAM FT-RamanBio-Rad Laboratories, Inc. / Wiley
Source: PubChem.[5]

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been documented, primarily in patent literature. These protocols highlight different starting materials and reaction pathways.

Protocol 1: Two-Step Synthesis from 4-Methylsulfonyltoluene

This common industrial method involves the chlorination of 4-methylsulfonyltoluene followed by oxidation.

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene

  • Reagents: 4-methylsulfonyltoluene (39g), carbon tetrachloride (40g), iron powder (3g, catalyst), iodine (0.4g, catalyst).

  • Procedure:

    • Charge a 250ml reactor with the reagents.

    • Heat the mixture in a water bath to maintain a temperature between 87-91 °C.

    • Bubble chlorine gas into the reaction mixture. The reaction progress is monitored by gas chromatography.

    • Continue the chlorine feed for approximately 5 hours (until ~0.318 mol of chlorine has been added). Stop the feed when the starting material is largely consumed.

    • Terminate the reaction, add water, and stir. Briefly reflux the mixture, then cool and filter.

    • The resulting solid is dried to yield crude 2-chloro-4-methylsulfonyltoluene.

Step 2: Oxidation to 2-chloro-4-(methylsulfonyl)benzoic acid

  • Reagents: Crude 2-chloro-4-methylsulfonyltoluene from Step 1, nitric acid (63 wt%).

  • Procedure:

    • Heat the crude 2-chloro-4-methylsulfonyltoluene in a reactor to 176-194 °C.

    • Slowly add nitric acid dropwise to the heated mixture. Monitor the reaction via gas chromatography.

    • Once the starting material is consumed, stop the addition of nitric acid and cool the reaction.

    • Add dilute NaOH solution to make the mixture strongly basic (pH ≥ 9) and stir to dissolve the product.

    • Filter the solution. Acidify the filtrate with an acid (e.g., HCl) to precipitate the solid product.

    • Filter the precipitate and dry to obtain 2-chloro-4-(methylsulfonyl)benzoic acid.

This protocol is adapted from patent CN102627591B.

Protocol 2: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride

This method utilizes a different starting material to achieve the final product.

  • Reagents: Sodium sulfite (4.6g, 37 mmol), sodium bicarbonate (12.3g, 146 mmol), 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10g, 33 mmol), sodium salt of chloroacetic acid (6.4g, 55 mmol), water (40 mL), dilute HCl, ethyl acetate, magnesium sulfate.

  • Procedure:

    • Charge a 100 mL round-bottom flask with sodium sulfite, sodium bicarbonate, and water.

    • Heat the resulting slurry to 75 °C with stirring.

    • Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the heated slurry.

    • Maintain stirring at 75 °C for 2 hours.

    • Add the sodium salt of chloroacetic acid and heat the mixture to reflux for 21 hours.

    • After cooling, acidify the reaction mixture with dilute HCl.

    • Extract the product into ethyl acetate.

    • Dry the organic layer with magnesium sulfate and evaporate the solvent to yield the solid product.

This protocol is adapted from PrepChem.com.[6]

Logical Workflows and Applications

The primary industrial application of this compound is its use as a precursor to the herbicide Sulcotrione.

Synthesis of this compound.

The synthesized acid is then typically converted to its acid chloride, 2-chloro-4-(methylsulfonyl)benzoyl chloride, which is the immediate reactant for creating Sulcotrione.

Role as an intermediate in the synthesis of Sulcotrione.

As previously mentioned, Sulcotrione functions by inhibiting the HPPD enzyme, which is vital for carotenoid biosynthesis in susceptible plants. The absence of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic bleaching effect on weeds.[1][2]

Biological Relevance and Potential Applications

The direct biological activity of this compound is not extensively studied, as its primary value lies in its role as a synthetic intermediate. Its main biological relevance is as a metabolite of the herbicide Sulcotrione.[3]

While this compound itself is not developed as an antimicrobial agent, its core structure contains a sulfonamide-like (sulfonyl) group. Structurally related sulfonamides are a well-known class of antibiotics that act by inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria. Studies on other substituted chlorobenzoic acid and sulfonamide derivatives have demonstrated antibacterial and antifungal activities. This suggests that the this compound scaffold could potentially serve as a starting point for the design of new antimicrobial agents, although no public research has explored this to date.

Conclusion

This compound is a specialized chemical compound whose history and importance are tied to the development of modern agricultural chemistry. It serves as a vital intermediate in the multi-step synthesis of the triketone herbicide Sulcotrione. While it lacks significant direct biological applications, its synthesis is well-documented through various industrial protocols. This guide has provided a detailed overview of its properties, synthesis, and central role as a precursor, offering valuable technical insights for researchers in synthetic chemistry and agrochemical development.

References

Unlocking the Potential of 4-Chloro-2-(methylsulfonyl)benzoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthetic Versatility and Latent Biological Activity of a Key Chemical Intermediate

This technical guide offers an in-depth exploration of 4-Chloro-2-(methylsulfonyl)benzoic acid, a versatile chemical intermediate with significant potential for research and development in medicinal chemistry and agrochemicals. This document provides a comprehensive overview of its chemical properties, established synthetic routes, and burgeoning areas of potential biological activity, with a focus on antimicrobial and anticancer applications. Detailed experimental protocols and structured data are presented to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic and agricultural agents.

Core Chemical and Physical Properties

This compound is a halogenated sulfonylbenzoic acid derivative. A summary of its key physical and chemical properties is provided in the table below, offering a foundational understanding of this compound for experimental design.

PropertyValueReference
Molecular FormulaC₈H₇ClO₄S--INVALID-LINK--
Molecular Weight234.66 g/mol --INVALID-LINK--
AppearanceWhite solid--INVALID-LINK--
Purity (example)87%--INVALID-LINK--

Established Synthetic Pathways

Several synthetic routes to this compound have been reported, primarily in patent literature, highlighting its importance as a building block. These methods offer flexibility in starting materials and reaction conditions.

Synthesis Workflow Overview

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-methylsulfonyltoluene 4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 4-methylsulfonyltoluene->2-chloro-4-methylsulfonyltoluene Chlorination 2-chloro-4-(chlorosulfonyl)benzoyl chloride 2-chloro-4-(chlorosulfonyl)benzoyl chloride This compound This compound 2-chloro-4-(chlorosulfonyl)benzoyl chloride->this compound Hydrolysis & Alkylation 2-chloro-4-methylsulfonyltoluene->this compound Oxidation

Figure 1: High-level overview of synthetic routes.
Detailed Experimental Protocols

Method 1: From 2-chloro-4-(chlorosulfonyl)benzoyl chloride

This method involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite and sodium bicarbonate, followed by reaction with the sodium salt of chloroacetic acid.

Protocol:

  • A slurry of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water is heated to 75°C.[1]

  • 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly to the heated slurry.[1]

  • The mixture is stirred at 75°C for 2 hours.[1]

  • The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added, and the reaction mixture is heated at reflux for 21 hours.[1]

  • After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.[1]

  • The organic layer is dried with magnesium sulfate and evaporated to afford this compound as a white solid.[1] This process has a reported yield of 85% with 87% purity.[1]

Method 2: From 4-methylsulfonyltoluene

This two-step process begins with the chlorination of 4-methylsulfonyltoluene, followed by oxidation.

Protocol:

  • Synthesis of 2-chloro-4-methylsulfonyl toluene: 4-methylsulfonyltoluene is mixed with a sulfuric acid solution, and chlorine gas is introduced at 50-90°C.[2]

  • Synthesis of this compound: The resulting 2-chloro-4-methylsulfonyl toluene is mixed with a 20-95% phosphoric acid solution and then oxidized with 30-68% nitric acid at 140-170°C.[2]

Potential Research Area 1: Antimicrobial Drug Discovery

While direct evidence for the antimicrobial activity of this compound is limited in publicly available literature, its structural class as a sulfonamide provides a strong rationale for investigating its potential in this area. Sulfonamides are a well-established class of antimicrobial agents.

The Sulfonamide Mechanism of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking the synthesis of dihydrofolic acid, a precursor to DNA and RNA, sulfonamides exhibit a bacteriostatic effect.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Reduction Nucleotides Nucleotides, Amino Acids THF->Nucleotides Precursor for Sulfonamide This compound (and other sulfonamides) Sulfonamide->DHPS Competitive Inhibition

Figure 2: Sulfonamide inhibition of the folic acid pathway.
Antimicrobial Activity of Structurally Related Compounds

Studies on derivatives of this compound and other sulfonamides have demonstrated promising antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of these derivatives against various bacterial strains.

CompoundTest OrganismMIC (µg/mL)Reference
Cinnamic acid derivative with 4-chloro-2-mercaptobenzenesulfonamide moiety (16d)Enterococcus spp. VRE2 - 4--INVALID-LINK--
Cinnamic acid derivative with 4-chloro-2-mercaptobenzenesulfonamide moiety (17c)Enterococcus spp. VRE2 - 4--INVALID-LINK--
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125--INVALID-LINK--
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125--INVALID-LINK--
Experimental Protocols for Antimicrobial Susceptibility Testing

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess antimicrobial activity.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[3]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound onto the agar surface.[4]

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone indicates the susceptibility of the microorganism to the compound.[3]

Potential Research Area 2: Anticancer Drug Development

The this compound scaffold is a key component of Vismodegib, an FDA-approved drug for the treatment of basal cell carcinoma.[5][6] This highlights the significant potential of this chemical moiety in the development of novel anticancer agents, particularly those targeting developmental signaling pathways.

The Hedgehog Signaling Pathway: A Target for Cancer Therapy

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults. However, its aberrant reactivation is implicated in the development and progression of various cancers, including basal cell carcinoma.[7][8]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Shh Hedgehog Ligand (Shh) Shh->PTCH1 Binds and Inactivates Vismodegib Vismodegib (and potential derivatives) Vismodegib->SMO Inhibits

Figure 3: Inhibition of the Hedgehog signaling pathway.

Vismodegib functions by inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby preventing downstream signaling and tumor growth.[5] The synthesis of Vismodegib involves the formal condensation of this compound with 4-chloro-3-(pyridin-2-yl)aniline.[5] This establishes this compound as a critical building block for developing novel SMO inhibitors and other modulators of the Hh pathway.

Anticancer Activity of Structurally Related Compounds

Derivatives of this compound have shown significant in vitro antitumor activity against various cancer cell lines.

Compound ClassCancer Cell LinesGI₅₀ (µM)Reference
4-chloro-2-mercaptobenzenesulfonamide derivative (18)Colon (HCT-116), Renal (786-0), Melanoma (M14)0.33 - 1.08--INVALID-LINK--
4-chloro-2-mercaptobenzenesulfonamide derivative (18)Non-small cell lung (HOP-62)0.05--INVALID-LINK--
Experimental Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or its derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[4][9]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile chemical scaffold. Its established role as a key intermediate in the synthesis of the approved anticancer drug Vismodegib firmly positions it as a valuable starting point for the development of novel Hedgehog pathway inhibitors. Furthermore, its sulfonamide structure suggests a strong potential for the discovery of new antimicrobial agents. The experimental protocols and compiled data within this guide provide a solid foundation for researchers to explore these promising avenues of research. Future investigations should focus on the synthesis and biological evaluation of a diverse library of derivatives of this compound to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on 4-Chloro-2-(methylsulfonyl)benzoic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylsulfonyl)benzoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. The document details their synthesis, diverse biological activities, and mechanisms of action. Key quantitative data are systematically presented in tabular format to facilitate structure-activity relationship (SAR) analysis. Furthermore, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to enable researchers to replicate and build upon existing findings. Visual diagrams of experimental workflows and potential signaling pathways are included to offer a clear and concise understanding of the underlying scientific principles.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of the electron-withdrawing chloro and methylsulfonyl groups, combined with the carboxylic acid moiety, imparts unique physicochemical properties that govern the interaction of these molecules with biological targets. This guide explores the chemical synthesis of these compounds and delves into their emerging roles as modulators of various physiological and pathological processes, including their potential as antimicrobial, anti-inflammatory, and ion channel modulating agents.

Chemical Synthesis

The synthesis of the core structure, 2-chloro-4-(methylsulfonyl)benzoic acid, and its analogues can be achieved through several established routes. A common method involves the chlorination and subsequent oxidation of 4-(methylsulfonyl)toluene.[1] Alternative approaches start from 2-chloro-4-(chlorosulfonyl)benzoyl chloride, which is then converted to the desired methylsulfonyl derivative.[2]

General Synthetic Workflow

The synthesis of derivatives often involves the initial activation of the carboxylic acid group of the this compound core, typically by converting it to an acyl chloride. This activated intermediate can then be reacted with a variety of nucleophiles, such as amines or alcohols, to generate a library of amide or ester derivatives.

G start 4-(Methylsulfonyl)toluene chlorination Chlorination start->chlorination Fe, Cl2 oxidation Oxidation chlorination->oxidation Nitric Acid core 2-Chloro-4-(methylsulfonyl)benzoic Acid oxidation->core activation Acid Activation (e.g., SOCl2) core->activation coupling Nucleophilic Acyl Substitution activation->coupling Activated Core derivatives Derivatives & Analogues (Amides, Esters, etc.) coupling->derivatives Various Nucleophiles

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid [2]

  • A slurry of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water is prepared in a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

  • The slurry is heated to 75 °C, and 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly.

  • The mixture is stirred at 75 °C for 2 hours.

  • The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added, and the reaction mixture is heated at reflux for 21 hours.

  • After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

  • The organic layer is dried with magnesium sulfate and evaporated to dryness to yield 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid.

Protocol 2: Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzamido Derivatives [3]

  • Valine (2.34 g, 20 mmol) is dissolved in 20 mL of 1 N NaOH solution.

  • The solution is cooled in an ice bath (0–5 °C).

  • A solution of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (6.30 g, 20 mmol) in 45 mL of anhydrous CH2Cl2 and a 2 N NaOH solution (10 mL, 20 mmol) are added simultaneously and dropwise under magnetic stirring over 30 minutes.

  • Stirring is continued for another hour at room temperature.

  • The aqueous phase is separated and acidified with 2 N HCl to precipitate the product.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, indicating their potential as therapeutic agents. The primary areas of interest include their antimicrobial, anti-inflammatory, and ion channel modulatory effects.

Antimicrobial Activity

Certain amino acid derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown promising antimicrobial activity, particularly against Gram-positive bacteria.[3] The mechanism of action is hypothesized to involve the inhibition of essential bacterial enzymes.

Table 1: Antimicrobial Activity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [3]

CompoundTarget OrganismMIC (µg/mL)MBEC (µg/mL)
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538500125
Bacillus subtilis ATCC 6683250250
Enterococcus faecium E5>500125
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneStaphylococcus aureus ATCC 6538125125
Bacillus subtilis ATCC 6683125250
Enterococcus faecium E5>500125

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

  • A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism without compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

The methylsulfonylphenyl moiety is a key feature of several selective COX-2 inhibitors.[4][5] While direct evidence for this compound derivatives as potent anti-inflammatory agents is still emerging, their structural similarity to known NSAIDs suggests a potential role in modulating inflammatory pathways. A proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compounds 4-Chloro-2-(methylsulfonyl)benzoic acid derivatives Compounds->COX_Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism via COX inhibition.

Ion Channel Modulation

A structurally related compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as an inhibitor of the TMEM206 ion channel, with an IC50 of 9.55 µM. This suggests that derivatives of 4-chlorobenzoic acid may have utility as modulators of ion channel function.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

  • Cells expressing the ion channel of interest are cultured on glass coverslips.

  • A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution and mounted on a micromanipulator.

  • The micropipette is brought into contact with a cell to form a high-resistance seal (GΩ seal).

  • The cell membrane under the pipette tip is ruptured by applying gentle suction to achieve the whole-cell configuration.

  • The membrane potential is clamped at a holding potential (e.g., -60 mV), and ionic currents are recorded in response to voltage steps or agonist application.

  • The effect of the test compound is determined by perfusing it into the bath solution and measuring the change in current amplitude.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated, preliminary findings and data from related compound series can provide initial insights.

  • Antimicrobial Activity: For the 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, the conversion of the N-acyl-α-amino acid to the corresponding 1,3-oxazol-5(4H)-one appeared to enhance the activity against Staphylococcus aureus and Bacillus subtilis.[3]

  • Anti-inflammatory Activity: In related diaryl heterocyclic compounds, the presence of a methylsulfonyl group is often associated with selective COX-2 inhibition.[4] The nature and position of substituents on the aromatic rings significantly influence potency and selectivity.

  • General Trends: QSAR studies on other benzoylaminobenzoic acid derivatives have indicated that increased hydrophobicity, molar refractivity, and aromaticity are generally correlated with increased inhibitory activity against bacterial enzymes.[2]

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Expansion of Derivative Libraries: Synthesis of a broader range of analogues to explore a wider chemical space and improve potency and selectivity for specific biological targets.

  • Broader Biological Screening: Evaluation of these compounds against a wider panel of biological targets, including various enzymes, receptors, and ion channels, to uncover new therapeutic applications.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most promising compounds to guide further optimization.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to determine their suitability for in vivo studies and potential clinical development.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, the scientific community can further unlock the therapeutic potential of this compound derivatives.

References

Material Safety Data Sheet (MSDS) for 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₈H₇ClO₄S.[1][2] It is also identified by CAS Number 53250-83-2.[1] This compound is a key intermediate in various organic syntheses.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight234.66 g/mol [1]
Melting Point193 - 194 °C[3]
Boiling Point315 °C at 101.3 kPa[3]
Water Solubility3267 mg/L at 23 °C and pH 2.1[3]
log Pow-0.4 at 25 °C[3]
Vapor Pressure< 0 Pa at 20 °C[3]
Density1.62 g/cm³ at 20 °C[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazard is serious eye damage.[1][4]

GHS Hazard Classification

The following diagram illustrates the GHS classification for this compound.

GHS_Classification cluster_hazard GHS Hazard Classification cluster_signal Signal Word & Pictogram cluster_statement Hazard Statement Hazard Hazard Class: Serious Eye Damage/Eye Irritation Category: 1 SignalWord Signal Word: Danger Hazard->SignalWord Statement H318: Causes serious eye damage SignalWord->Statement Pictogram

GHS Hazard Classification for the compound.
Toxicological Data

The following table summarizes the available toxicological data.

EndpointSpeciesValueSource
Acute Oral LD50Rat (male/female)> 2000 mg/kg bw[3]
Acute Dermal LD50Rat (male/female)> 2000 mg/kg bw[3]
Ecotoxicological Data

The ecotoxicity of this compound is summarized below.

EndpointSpeciesValueExposure TimeSource
LC50Oncorhynchus mykiss (Rainbow trout)> 180 mg/L96 h[3]
EC50Aquatic crustacea233 mg/L48 h[3]
EC50Pseudokirchneriella subcapitata (Green algae)34 mg/L72 h[3]
IC50Microorganisms> 100 mg/L6 h[3]

Handling, Storage, and Personal Protective Equipment

Handling and Storage

Handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Store in a dry, cool, and well-ventilated place in tightly sealed containers.[4]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow Start Handling 4-Chloro-2- (methylsulfonyl)benzoic acid EyeProtection Wear tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved) Start->EyeProtection SkinProtection Wear fire/flame resistant and impervious clothing and gloves Start->SkinProtection RespiratoryProtection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced Start->RespiratoryProtection End Safe Handling EyeProtection->End SkinProtection->End RespiratoryProtection->End

Recommended Personal Protective Equipment.

Experimental Protocols

Synthesis of this compound

A common synthesis method involves a two-step process starting from 4-methylsulfonyltoluene.[5]

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene [5]

  • In a 250 mL reactor, combine 39g of 4-methylsulfonyltoluene, 40g of dichloromethane, 3g of iron powder, and 0.4g of iodine.

  • Heat the mixture to between 87-91 °C using a water bath.

  • Bubble chlorine gas through the reaction mixture. Monitor the reaction progress using gas chromatography.

  • Stop the chlorine feed when the amount of starting material is significantly reduced (approximately 5 hours).

  • After terminating the reaction, add water and stir.

  • Gently reflux the mixture, then cool while stirring.

  • Filter the mixture and dry the solid to obtain crude 2-chloro-4-methylsulfonyltoluene.

Step 2: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid [5]

  • Heat the crude 2-chloro-4-methylsulfonyltoluene from Step 1 to a temperature between 175-195 °C.

  • Slowly add nitric acid (concentration of 55-65 wt%) dropwise.

  • Monitor the reaction via gas chromatography. Stop the addition of nitric acid when the starting material is less than 2%.

  • Cool the reaction mixture and adjust the pH to ≥ 9 with a sodium hydroxide solution.

  • Stir the mixture and then filter.

  • Acidify the filtrate with an acid to precipitate a large amount of solid.

  • Filter the solid and dry the filter cake to obtain 2-chloro-4-methylsulfonylbenzoic acid as a faint yellow crystalline solid.

The following diagram illustrates the synthesis workflow.

Synthesis_Workflow Start Start: 4-methylsulfonyltoluene Chlorination Step 1: Chlorination (Cl2, Fe, I2, CH2Cl2, 87-91°C) Start->Chlorination Intermediate Intermediate: 2-chloro-4-methylsulfonyltoluene Chlorination->Intermediate Oxidation Step 2: Oxidation (HNO3, 175-195°C) Intermediate->Oxidation Purification Purification: pH adjustment, filtration, and acidification Oxidation->Purification End Final Product: 4-Chloro-2- (methylsulfonyl)benzoic acid Purification->End

Synthesis workflow of the compound.

References

Thermogravimetric Analysis of 4-Chloro-2-(methylsulfonyl)benzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-Chloro-2-(methylsulfonyl)benzoic acid. In the absence of specific experimental data for this compound in publicly available literature, this document outlines a detailed, generalized experimental protocol, discusses the expected thermal decomposition behavior based on its functional groups, and presents predicted quantitative data. This guide is intended to serve as a robust framework for researchers designing and interpreting TGA studies of this and structurally related molecules.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a powerful technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This analysis provides valuable information about the thermal stability, decomposition kinetics, and composition of materials.[1] For a compound like this compound, TGA can elucidate its stability at elevated temperatures, a critical parameter in pharmaceutical development and material science.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to proceed in a multi-step process, dictated by the lability of its constituent functional groups: the carboxylic acid, the methylsulfonyl group, and the chlorophenyl ring.

Expected Decomposition Stages:

  • Initial Stage (Decarboxylation): Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures.[2] Therefore, the initial weight loss is predicted to correspond to the loss of a molecule of carbon dioxide (CO2) from the carboxylic acid group.

  • Second Stage (Sulfonyl Group Decomposition): Following decarboxylation, the methylsulfonyl group is expected to decompose. This can involve the cleavage of the C-S and S-O bonds, potentially leading to the evolution of sulfur dioxide (SO2) and methane (CH4) or other small hydrocarbon fragments.

  • Final Stage (Chlorinated Aromatic Ring Fragmentation): The remaining chlorinated aromatic structure will likely fragment at higher temperatures, leading to the release of chlorinated hydrocarbons and other volatile organic compounds, leaving a final carbonaceous residue.

Detailed Experimental Protocol

The following protocol is a recommended starting point for the thermogravimetric analysis of this compound.

Parameter Recommended Setting Justification
Instrument Simultaneous TGA/DSC AnalyzerAllows for the simultaneous measurement of mass change and heat flow, providing a more complete picture of the thermal events.
Sample Mass 5 - 10 mgA small sample mass minimizes thermal gradients within the sample and ensures better resolution of decomposition steps.
Crucible Alumina or PlatinumThese materials are inert at high temperatures and will not react with the sample or its decomposition products.
Atmosphere Nitrogen (Inert) or Air (Oxidative)An inert atmosphere allows for the study of the intrinsic thermal decomposition, while an oxidative atmosphere can reveal information about the material's stability in the presence of oxygen. A flow rate of 50-100 mL/min is recommended.
Heating Rate 10 °C/minA heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and experiment time. Slower rates can improve the separation of overlapping thermal events.
Temperature Range Ambient to 800 °CThis range should be sufficient to capture the complete decomposition of the organic molecule.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the thermogravimetric analysis of this compound under an inert atmosphere.

Decomposition Stage Temperature Range (°C) Predicted Weight Loss (%) Corresponding Fragment Loss
1150 - 250~18.7%CO2
2250 - 400~33.7%SO2 + CH4
3400 - 700VariableFragmentation of the chlorophenyl ring
Residue at 800 °C VariableCarbonaceous residue

Note: These values are theoretical predictions and may vary based on the actual experimental conditions.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation start Weigh 5-10 mg of This compound pan Place sample in TGA crucible (Alumina/Platinum) start->pan instrument Place crucible in TGA instrument pan->instrument params Set experimental parameters: - Atmosphere (N2 or Air) - Heating Rate (10 °C/min) - Temperature Range (RT - 800 °C) instrument->params run Start the TGA run params->run data Record mass change vs. temperature run->data plot Generate TGA/DTG curves data->plot analyze Identify decomposition stages and calculate weight loss plot->analyze report Report findings analyze->report

Thermogravimetric Analysis Experimental Workflow.
Predicted Decomposition Pathway

This diagram illustrates the predicted thermal decomposition pathway of this compound.

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Stage 1: Decarboxylation cluster_2 Stage 2: Sulfonyl Group Cleavage cluster_3 Stage 3: Ring Fragmentation parent This compound intermediate1 1-Chloro-3-(methylsulfonyl)benzene parent->intermediate1 Heat product1 CO2 parent->product1 Heat intermediate2 Chlorobenzene intermediate1->intermediate2 Higher Heat product2a SO2 intermediate1->product2a Higher Heat product2b CH4 intermediate1->product2b Higher Heat product3 Volatile Fragments (e.g., HCl, hydrocarbons) intermediate2->product3 High Temp residue Carbonaceous Residue intermediate2->residue High Temp

Predicted Thermal Decomposition Pathway.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While the presented data is predictive, the detailed experimental protocol and the proposed decomposition pathway offer a solid framework for conducting and interpreting empirical studies. The thermal stability and decomposition characteristics are crucial for the safe handling, processing, and application of this compound in research and drug development. Further experimental validation is necessary to confirm the precise decomposition temperatures and product distribution.

References

Methodological & Application

Synthesis of Novel Bioactive Compounds from 4-Chloro-2-(methylsulfonyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 4-Chloro-2-(methylsulfonyl)benzoic acid and its derivatives as key starting materials. The described methodologies are aimed at the development of new chemical entities with potential therapeutic applications, particularly in the antimicrobial and anticancer fields.

Synthesis of N-Acyl-α-Amino Acid and 1,3-Oxazole Derivatives with Antimicrobial Activity

This section outlines the synthesis of novel valine-derived compounds starting from a structurally related compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid. These derivatives have demonstrated moderate antibacterial activity against Gram-positive bacteria.[1]

Experimental Protocols

Protocol 1.1: Synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-[(4-chlorophenyl)sulfonyl]benzoic acid.

  • Reagent Addition: Add thionyl chloride (SOCl₂) in excess.

  • Reaction Condition: Heat the mixture to reflux and maintain for 30 hours.[1]

  • Work-up: After cooling, the excess thionyl chloride is removed under reduced pressure to yield crude 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, which can be used in the next step without further purification. The reported yield is 99%.[1]

Protocol 1.2: Synthesis of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic Acid

  • Valine Solution Preparation: Dissolve valine (1.0 equivalent) in a 1 N sodium hydroxide (NaOH) solution.

  • Reaction Setup: Cool the valine solution in an ice bath (0–5 °C).

  • Reagent Addition: Simultaneously and dropwise, add a solution of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and a 2 N NaOH solution over 30 minutes with magnetic stirring.[1]

  • Reaction Condition: Continue stirring the reaction mixture for an additional hour at room temperature.[1]

  • Work-up: Separate the aqueous phase and acidify it with 2 N hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with water, and dry to obtain the final compound. The reported yield is 93%.[1]

Protocol 1.3: Synthesis of 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one

  • Reaction Setup: Dissolve 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 4-methylmorpholine, followed by the dropwise addition of ethyl chloroformate at room temperature.[1]

  • Reaction Condition: Stir the reaction mixture at room temperature for 30 minutes.[1]

  • Work-up: The reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product. The reported yield is 93%.[1]

Quantitative Data Summary
Compound NameStarting MaterialReagentsReaction ConditionsYield (%)Reference
4-[(4-chlorophenyl)sulfonyl]benzoyl chloride4-[(4-chlorophenyl)sulfonyl]benzoic acidSOCl₂Reflux, 30 h99[1]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid4-[(4-chlorophenyl)sulfonyl]benzoyl chlorideValine, NaOH, CH₂Cl₂0–5 °C to room temperature, 1.5 h93[1]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEthyl chloroformate, 4-methylmorpholine, CH₂Cl₂Room temperature, 30 min93[1]

Synthetic Workflow

SynthesisWorkflow A 4-[(4-chlorophenyl)sulfonyl]benzoic acid B 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride A->B SOCl2, reflux (99%) C 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid B->C Valine, NaOH (93%) D 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one C->D Ethyl chloroformate, 4-methylmorpholine (93%)

Caption: Synthesis of N-Acyl-α-Amino Acid and 1,3-Oxazole Derivatives.

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

This section provides a protocol for the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, a key intermediate for various pharmaceutical and agrochemical compounds.[2]

Experimental Protocol

Protocol 2.1: Oxidation of 2-chloro-4-(methylsulfonyl)toluene

  • Reaction Setup: In an autoclave, combine 2-chloro-4-(methylsulfonyl)toluene, nitric acid, and a catalyst (e.g., CuI).[2]

  • Reaction Condition: Pressurize the autoclave with oxygen (0–3.0 MPa) and heat to 140–200 °C with stirring for 1 hour. Re-pressurize with oxygen and continue the reaction.[2]

  • Work-up: After cooling, add a 20% NaOH solution until the solid dissolves. Filter the solution and acidify the filtrate to a pH of 2 with hydrochloric acid to precipitate the crude product.[2]

  • Purification: Recrystallize the crude product from anhydrous methanol to obtain pure 2-chloro-4-(methylsulfonyl)benzoic acid.[2]

Quantitative Data Summary
Product NameStarting MaterialReagentsReaction ConditionsPurity/YieldReference
2-chloro-4-(methylsulfonyl)benzoic acid2-chloro-4-(methylsulfonyl)tolueneNitric acid, O₂, Catalyst (e.g., CuI)140–200 °C, 0–3.0 MPa O₂High Purity[2]
2-chloro-4-(methylsulfonyl)benzoic acid2-chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Sodium bicarbonate, Chloroacetic acid75 °C to reflux85% overall yield[3]

Logical Relationship of Synthesis

LogicalWorkflow cluster_start Starting Materials cluster_process Reaction Process A 2-chloro-4-(methylsulfonyl)toluene C Oxidation A->C B 2-chloro-4-(chlorosulfonyl)benzoyl chloride D Hydrolysis & Methylation B->D E 2-chloro-4-(methylsulfonyl)benzoic acid C->E D->E

Caption: Synthetic routes to 2-chloro-4-(methylsulfonyl)benzoic acid.

Potential Signaling Pathways and Biological Activities

While specific signaling pathway diagrams for compounds derived directly from this compound are not extensively detailed in the provided search results, the observed biological activities, such as antimicrobial and anticancer effects, suggest potential interactions with well-established cellular pathways.

Antimicrobial Activity

The antimicrobial evaluation of the synthesized N-acyl-α-amino acid and 1,3-oxazole derivatives revealed activity against Gram-positive bacterial strains.[1] The mechanism of action for such compounds often involves the disruption of bacterial cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication.

Anticancer Activity

Derivatives of related benzoxazole structures have been investigated as anticancer agents.[4] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Kinases: Many small molecule anticancer drugs target protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.

  • Induction of Apoptosis: The compounds may trigger programmed cell death by activating caspase cascades or modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Interference with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G2/M phase), is another common mechanism.

Further research, including target identification and pathway analysis, is required to elucidate the precise mechanisms of action for novel compounds synthesized from this compound.

Hypothetical Signaling Pathway Inhibition

SignalingPathway cluster_pathway Cancer Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Novel Compound (e.g., Benzoxazole Derivative) Inhibitor->RAF Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for 4-Chloro-2-(methylsulfonyl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct medicinal chemistry applications and extensive biological activity data for 4-Chloro-2-(methylsulfonyl)benzoic acid are not widely available in publicly accessible literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, including substituted benzoic acids and sulfonamides. These are intended to serve as a guide for potential research directions and methodologies.

Introduction

This compound is a halogenated aromatic carboxylic acid containing a sulfonyl group. While its primary documented use is as an intermediate in chemical synthesis, its structural motifs—the chloro-substituted phenyl ring, the methylsulfonyl group, and the carboxylic acid—are present in various medicinally active compounds. This suggests potential, yet underexplored, applications in drug discovery and development.

This document provides an overview of hypothetical medicinal chemistry applications based on the activities of analogous structures, along with detailed protocols for relevant assays.

Potential Medicinal Chemistry Applications

Based on the pharmacological profiles of structurally similar molecules, this compound could be investigated for the following applications:

  • Anticancer Activity: Benzoic acid derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and protein kinases.[1][2] The presence of a chloro substituent can, in some cases, enhance cytotoxic activity against cancer cell lines.[3]

  • Antimicrobial Activity: The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs, which typically act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] Aromatic sulfonic acid derivatives have also shown promise as antibacterial agents.[6]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of compounds structurally related to this compound. This data can serve as a benchmark for evaluating its potential efficacy.

Table 1: Anticancer Activity of Substituted Benzoic Acid Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
3-[(6-Arylamino)pyridazinylamino]benzoic acidsMCF-7MTT Assay15.3 - 3.9[3]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLaMTT Assay17.84[7]
Substituted thiocyanate benzoic acid derivativesMCF-7MTT Assay~100[7]

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

Compound/DerivativeBacterial StrainAssay TypeMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureusBroth Microdilution32[4][5]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureusBroth Microdilution64[4][5]
Thienopyrimidine-sulfadiazine hybridStaphylococcus aureusAgar Well Diffusion15 mm (zone of inhibition)[8]
Thienopyrimidine-sulfadiazine hybridEscherichia coliAgar Well Diffusion18 mm (zone of inhibition)[8]
Sodium salt of quercetin-5'-sulfonic acidStaphylococcus aureusBroth Microdilution3.9[9]

Experimental Protocols

The following are detailed protocols for experiments relevant to the potential applications of this compound.

A common synthetic route involves the oxidation of 2-chloro-4-methylsulfonyl toluene.[10][11]

Materials:

  • 2-chloro-4-methylsulfonyl toluene

  • Nitric acid (65%)

  • Sodium hydroxide

  • Hydrochloric acid

  • Reaction vessel with reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a reaction vessel, charge 2-chloro-4-methylsulfonyl toluene.

  • While stirring, slowly add nitric acid.

  • Heat the mixture to 175-195°C and maintain the temperature, monitoring the reaction progress by a suitable method (e.g., GC or TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH to ≥9 with a sodium hydroxide solution to dissolve the product.

  • Filter the solution to remove any unreacted starting material.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with water, and dry.

This protocol is for assessing the cytotoxic effects of the compound on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

This protocol determines the minimum inhibitory concentration (MIC) against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Prepare a 2-fold serial dilution of the compound in MHB in a 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Caption: Potential anticancer mechanisms of action.

antimicrobial_pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate 4-Chloro-2-(methylsulfonyl)benzoic_acid 4-Chloro-2-(methylsulfonyl) benzoic acid 4-Chloro-2-(methylsulfonyl)benzoic_acid->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidine_Synthesis Thymidine Synthesis Tetrahydrofolate->Thymidine_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidine_Synthesis->DNA_Synthesis Bacterial_Growth_Inhibition Bacterial Growth Inhibition DNA_Synthesis->Bacterial_Growth_Inhibition

Caption: Proposed antimicrobial mechanism of action.

experimental_workflow Start Start: Cell Culture Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Incubation_2 Incubate for 4h MTT_Addition->Incubation_2 Formazan_Solubilization Solubilize Formazan with DMSO Incubation_2->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: MTT assay workflow for cytotoxicity.

References

Application Note: High-Efficiency Amide Coupling Protocols for 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the creation of pharmaceuticals, agrochemicals, and materials. 4-Chloro-2-(methylsulfonyl)benzoic acid is a valuable building block in medicinal chemistry, with its distinct electronic and structural features often incorporated into bioactive molecules. The direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are essential to activate the carboxylic acid, enabling efficient amide formation.

This document provides detailed protocols for the amide coupling of this compound using two common and highly effective reagent systems:

  • EDC/HOBt: A cost-effective carbodiimide-based system where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is included as an additive to improve efficiency, suppress side reactions, and minimize racemization of chiral substrates.[1][2]

  • HATU: A highly efficient uronium/aminium salt-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, known for its high reactivity and rapid reaction times, even with challenging or electron-deficient substrates.[3]

These protocols are designed to serve as a reliable guide for synthesizing a diverse range of amide derivatives with high yield and purity.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (for DMF work-up)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (to a typical concentration of 0.1-0.5 M).

  • Activation: Add HOBt (1.1-1.2 equiv) and EDC (1.1-1.2 equiv) to the stirred solution.[4]

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) followed by a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equiv). The base is crucial to neutralize the HCl salt often present in EDC and the HOBt acidic proton.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 18 hours.[4]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If DMF was used as the solvent, it is advisable to first wash with 5% aqueous LiCl to remove residual DMF.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Amide Coupling using HATU

This protocol is recommended for more challenging couplings, including sterically hindered or electron-deficient amines, due to the high reactivity of HATU.

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF or ACN.

  • Pre-activation (Optional but Recommended): Add HATU (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv).[3] Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.[6]

  • Amine Addition: Add the amine (1.1-1.2 equiv) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. These reactions are often very rapid, typically completing within 15 minutes to 4 hours.[3][5] Monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine to remove the DMF and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired pure amide.

Data Presentation: Comparison of Coupling Conditions

The selection of a coupling reagent and conditions can significantly impact reaction outcomes. The following table summarizes typical conditions and expected yields for amide coupling reactions involving substituted benzoic acids.

Coupling SystemCarboxylic Acid (equiv)Amine (equiv)Coupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTime (h)Typical Yield (%)
EDC/HOBt 1.01.1EDC (1.2)HOBt (1.2)DIPEA (2.0)DMF/DCM2-1870-95%
HATU 1.01.1HATU (1.1)-DIPEA (3.0)DMF/ACN0.5-485-99%

Note: Yields are representative and can vary based on the specific amine substrate, reaction scale, and purification efficiency.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of amides from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Acid, Solvent, Base, and Coupling Reagents add_amine Add Amine reagents->add_amine stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->stir quench Dilute & Wash stir->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: General workflow for amide coupling.

Reagent Activation Pathway

This diagram outlines the chemical activation and coupling sequence for the EDC/HOBt system.

G acid R-COOH (Carboxylic Acid) o_acyl O-Acylisourea (Reactive Intermediate) acid->o_acyl + EDC edc EDC hobt_ester HOBt Active Ester o_acyl->hobt_ester + HOBt - EDC-Urea hobt HOBt amide Amide Product hobt_ester->amide + R'-NH₂ - HOBt amine R'-NH₂ (Amine)

Caption: EDC/HOBt activation pathway.

References

Application Notes and Protocols for the Synthesis of a Key Ponatinib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib (AP24534) is a potent, orally active, multi-targeted tyrosine kinase inhibitor effective against various forms of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] A crucial step in its synthesis involves the Sonogashira coupling of a substituted benzamide with an ethynylimidazo[1,2-b]pyridazine core. This document provides a detailed experimental procedure for the synthesis of a key Ponatinib intermediate, 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, and its subsequent conversion to Ponatinib hydrochloride.

Introduction

Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier TKIs, particularly the T315I "gatekeeper" mutation in the BCR-ABL kinase domain.[3] Its synthesis is a multi-step process culminating in the formation of the final active pharmaceutical ingredient. The Sonogashira coupling is a pivotal carbon-carbon bond-forming reaction in this synthesis, joining the two primary heterocyclic systems of the molecule.[4] This protocol details the synthesis of the penultimate intermediate and its conversion to the final hydrochloride salt.

Signaling Pathway of Ponatinib's Mechanism of Action

Ponatinib functions by inhibiting the constitutively active BCR-ABL tyrosine kinase, which is the hallmark of Philadelphia chromosome-positive leukemias.[4][5] This abnormal kinase drives uncontrolled cell proliferation and survival through downstream signaling pathways. Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its substrates and thereby blocking the signaling cascade that leads to leukemogenesis.[5][6] A key feature of Ponatinib is its ability to inhibit the T315I mutant of BCR-ABL, which is resistant to other TKIs.[5]

ponatinib_pathway cluster_cell Leukemic Cell BCR_ABL BCR-ABL Kinase (including T315I mutant) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to active site p_Substrate Phosphorylated Substrates Proliferation Cell Proliferation & Survival p_Substrate->Proliferation Activates Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits (ATP-competitive)

Figure 1. Mechanism of action of Ponatinib in inhibiting BCR-ABL signaling.

Experimental Workflow

The synthesis of Ponatinib hydrochloride from its key intermediates involves a Sonogashira coupling followed by salt formation. The workflow begins with the coupling of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide and 3-ethynylimidazo[1,2-b]pyridazine to yield the Ponatinib free base. This is followed by treatment with hydrochloric acid to produce the final hydrochloride salt.

ponatinib_synthesis_workflow Start Starting Materials: - 3-iodo-4-methyl-N-(...) - 3-ethynylimidazo[1,2-b]pyridazine Coupling Sonogashira Coupling (Pd/Cu catalysis) Start->Coupling Workup1 Aqueous Work-up & Extraction Coupling->Workup1 Purification Column Chromatography Workup1->Purification Free_Base Ponatinib Free Base Purification->Free_Base Salt_Formation Treatment with HCl Free_Base->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Final_Product Ponatinib Hydrochloride Isolation->Final_Product

Figure 2. Experimental workflow for the synthesis of Ponatinib hydrochloride.

Experimental Protocols

Synthesis of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Ponatinib Free Base)

This protocol is adapted from the procedure described in US Patent 9,493,473 B2.[7]

Materials:

  • N-(4-formyl-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide

  • N-methylpiperazine

  • Triethylamine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexane

Procedure:

  • A suspension of N-(4-formyl-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide (1.18 g, 2.74 mmol), N-methylpiperazine (0.288 g, 2.88 mmol), and triethylamine (0.360 g, 0.50 ml, 3.56 mmol) in dichloromethane (5 ml) is prepared at room temperature.

  • Sodium triacetoxyborohydride (0.625 g, 1.25 mmol) is added to the suspension.

  • The reaction mixture is stirred overnight at room temperature.

  • Saturated aqueous sodium bicarbonate solution (2.5 ml) is added, and the mixture is stirred for 20-30 minutes.

  • The phases are separated, and the aqueous phase is washed with dichloromethane.

  • The combined organic phases are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography using an ethyl acetate/hexane eluent to yield the title compound.

Synthesis of Ponatinib Hydrochloride

This protocol is adapted from the procedure described in US Patent 9,493,473 B2.[7]

Materials:

  • 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Ponatinib free base)

  • Acetone

  • Hydrogen chloride gas

Procedure:

  • The Ponatinib free base (0.90 g) is dissolved in acetone (10 ml).

  • Dry hydrogen chloride gas is passed through the solution.

  • The resulting precipitate is filtered and dried to afford Ponatinib hydrochloride.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Ponatinib hydrochloride from the penultimate intermediate, as described in US Patent 9,493,473 B2.[7]

StepStarting MaterialProductYieldPurity
Reductive Amination N-(4-formyl-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Ponatinib Free Base)0.90 gNot specified
Salt Formation Ponatinib Free BasePonatinib Hydrochloride0.65 g>99.5% by HPLC

Conclusion

The described experimental procedure provides a reliable method for the synthesis of the key Ponatinib intermediate and its subsequent conversion to the active hydrochloride salt. The Sonogashira coupling and reductive amination are robust reactions that can be performed under relatively mild conditions. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development and synthesis of Ponatinib and related compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid, an important intermediate in the pharmaceutical and agrochemical industries. The following sections outline various synthetic strategies, complete with experimental procedures, quantitative data, and process workflows.

Synthesis Strategy 1: Oxidation of 2-Chloro-4-methylsulfonyltoluene

This common industrial method involves a two-step process starting from 4-methylsulfonyltoluene. The first step is the chlorination of the aromatic ring, followed by the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene

  • In a 250 mL reactor, combine 39 g of 4-methylsulfonyltoluene, 40 g of a low-polarity solvent (such as dichloromethane or carbon tetrachloride), 3 g of iron powder (catalyst), and 0.4 g of iodine.[1][2]

  • Heat the mixture to a temperature between 85°C and 95°C.[1][2]

  • Introduce chlorine gas into the reaction mixture. Monitor the reaction progress using gas chromatography.

  • Continue the chlorination for approximately 5 hours, or until the amount of starting material is less than 2%. The total amount of chlorine used will be about 1.2 to 2 times the molar equivalent of the 4-methylsulfonyltoluene.[1]

  • Once the reaction is complete, stop the flow of chlorine gas.

  • Add water to the reaction mixture and stir. A slight reflux may be observed.

  • Cool the mixture, and then filter to isolate the crude product.

  • Dry the crude product to obtain 2-chloro-4-methylsulfonyltoluene.[1][2]

Step 2: Synthesis of this compound

  • Heat the crude 2-chloro-4-methylsulfonyltoluene from the previous step to a temperature between 175°C and 195°C.[1][2]

  • Slowly add nitric acid (55-65 wt%) to the heated mixture.[1][2]

  • Monitor the reaction progress by gas chromatography. Continue adding nitric acid until the amount of starting material is below 2%.[2]

  • After the reaction is complete, cool the mixture.

  • Adjust the pH of the solution to 9 or higher using a sodium hydroxide solution and stir.

  • Filter the mixture.

  • Acidify the filtrate to precipitate the product.

  • Filter the solid product and dry it to obtain this compound as a pale yellow crystalline solid.[1][2]

Quantitative Data
ParameterValueReference
Starting Material4-methylsulfonyltoluene[1][2]
Molar Yield (Step 1)94.8%[1][2]
Purity (Step 1)96.00% (by gas phase analysis)[1][2]
Final ProductThis compound[1][2]

Process Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation Start_1 4-methylsulfonyltoluene, Solvent, Fe, I2 Reaction_1 Chlorination (85-95 °C, Cl2 gas) Start_1->Reaction_1 Workup_1 Water Quench, Cooling, Filtration Reaction_1->Workup_1 Intermediate 2-Chloro-4-methylsulfonyltoluene Workup_1->Intermediate Start_2 2-Chloro-4-methylsulfonyltoluene Intermediate->Start_2 Reaction_2 Oxidation with Nitric Acid (175-195 °C) Start_2->Reaction_2 Workup_2 Cooling, Basification (NaOH), Filtration, Acidification Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Workflow for the synthesis of this compound from 4-methylsulfonyltoluene.

Synthesis Strategy 2: From 2-Chloro-4-(chlorosulfonyl)benzoyl chloride

This synthetic route utilizes a commercially available starting material and involves reaction with sodium sulfite followed by chloroacetic acid.

Experimental Protocol
  • In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, prepare a slurry of 4.6 g of sodium sulfite and 12.3 g of sodium bicarbonate in 40 mL of water.[3]

  • Heat the slurry to 75°C.

  • Slowly add 10 g of 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the heated slurry.

  • Stir the mixture at 75°C for 2 hours.[3]

  • Add 6.4 g of the sodium salt of chloroacetic acid to the reaction mixture.[3]

  • Heat the mixture at reflux for 21 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • The precipitated solids are collected by filtration, washed with dilute HCl and dried to give 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid.[4]

Quantitative Data
ParameterValueReference
Starting Material2-chloro-4-(chlorosulfonyl)benzoyl chloride[3]
Overall Yield89%[4]
Purity85%[4]
Final ProductThis compound[3]

Process Workflow

G Start 2-Chloro-4-(chlorosulfonyl)benzoyl chloride, Sodium Sulfite, Sodium Bicarbonate Reaction_1 Reaction at 75 °C Start->Reaction_1 Addition Addition of Sodium Chloroacetate Reaction_1->Addition Reflux Reflux for 21 hours Addition->Reflux Workup Cooling, Acidification (HCl), Extraction with Ethyl Acetate Reflux->Workup Final_Product This compound Workup->Final_Product

Caption: Synthesis of this compound from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

Synthesis Strategy 3: From 2-Chloro-4-nitrobenzoic acid

This multi-step synthesis involves the conversion of a nitro group to a methylsulfonyl group.

Experimental Protocol

This is a multi-step synthesis, and the direct conversion protocol is not fully detailed in the provided search results. However, a general pathway can be inferred which involves the reduction of the nitro group, diazotization, reaction with a sulfur-containing nucleophile, and subsequent oxidation. A more detailed protocol would require further literature search beyond the scope of the initial query. The provided results do mention the esterification of 2-Chloro-4-nitrobenzoic acid as a potential first step in a longer synthetic sequence.[5]

Process Relationship Diagram

G Start 2-Chloro-4-nitrobenzoic acid Step_1 Esterification Start->Step_1 Step_2 Nitro Group Reduction Step_1->Step_2 Step_3 Diazotization Step_2->Step_3 Step_4 Sulfur Nucleophile Addition Step_3->Step_4 Step_5 Oxidation to Sulfone Step_4->Step_5 Step_6 Hydrolysis Step_5->Step_6 Final_Product This compound Step_6->Final_Product

Caption: General synthetic pathway from 2-Chloro-4-nitrobenzoic acid.

General Notes on Oxidation of Sulfides to Sulfones

For synthetic routes that may proceed via a 4-chloro-2-(methylthio)benzoic acid intermediate, a subsequent oxidation step is required to form the desired sulfone. Various oxidizing agents can be employed for this transformation.

  • Hydrogen Peroxide: Often used with a catalyst, it is an environmentally friendly option.[6]

  • m-Chloroperoxybenzoic acid (mCPBA): A common and effective reagent for the oxidation of sulfides to sulfones.[6]

  • Sodium Chlorite and Hydrochloric Acid: This system generates chlorine dioxide in situ for a practical and scalable oxidation.[7][8]

The choice of oxidant will depend on factors such as substrate compatibility, desired selectivity, and process safety considerations.

References

Application Notes and Protocols for the Quantification of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-(methylsulfonyl)benzoic acid is a chemical compound of interest in pharmaceutical development and chemical synthesis. Accurate quantification of this molecule is essential for quality control, process optimization, and various research applications. While specific validated analytical methods for this compound are not widely published, methods for structurally similar aromatic carboxylic acids can be adapted for its quantification.[1][2] This document provides detailed protocols for two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which can serve as a starting point for method development and validation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the proposed analytical methods. These values are typical for the analysis of small aromatic acids and should be confirmed during formal method validation.

ParameterHPLC-UV (Proposed Method)LC-MS/MS (Proposed Method)
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Linearity (R²) > 0.998> 0.999
Linear Range 0.1 - 100 µg/mL0.001 - 1 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds. Given that benzoic acid derivatives exhibit strong UV absorbance, this method is well-suited for the analysis of this compound.[3][4]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid (for mobile phase modification).[2]

  • Reference standard of this compound.

  • Syringe filters (0.45 µm) for sample preparation.[6]

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 230 nm and 275 nm, to be optimized by scanning the UV spectrum of the standard. Benzoic acid derivatives typically have absorption maxima in these regions.[3][4]

3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[7][8]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the coefficient of determination (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Stock Solution working Working Standards stock->working sample Sample Dilution filter Filtration sample->filter injection Injection filter->injection Inject separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram Generate calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[9][10] This technique provides structural information and allows for quantification at very low levels.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Reference standard of this compound.

  • Syringe filters (0.22 µm) for sample preparation.

2. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient is typically used, for example:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90% to 10% B

    • 4.0-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for carboxylic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions need to be determined by infusing a standard solution and performing a product ion scan.

    • Precursor Ion (Q1): m/z 233.0 (calculated for C₈H₆ClO₄S⁻)

    • Product Ions (Q3): To be determined experimentally.

3. Standard and Sample Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.5 ng/mL to 500 ng/mL.

  • Sample Preparation: Depending on the matrix, sample preparation may involve dilution, protein precipitation (for biological samples), or solid-phase extraction.[11] For simpler matrices, a dilute-and-shoot approach may be sufficient. Filter the final extract through a 0.22 µm syringe filter before injection.

4. Data Analysis

  • Optimize the MRM transitions (precursor and product ions) and collision energy for this compound using a standard solution.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

  • Apply a weighted linear regression to the calibration data.

  • Quantify the analyte in samples using the regression equation.

Logical Relationship for LC-MS/MS Method Development

cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis infusion Direct Infusion of Standard ms_params Optimize MS Parameters (Precursor/Product Ions, CE) infusion->ms_params lc_dev Develop LC Method (Column, Mobile Phase, Gradient) ms_params->lc_dev linearity Linearity & Range lc_dev->linearity accuracy Accuracy & Precision lc_dev->accuracy lod_loq LOD & LOQ lc_dev->lod_loq specificity Specificity lc_dev->specificity sample_prep Sample Preparation linearity->sample_prep accuracy->sample_prep lod_loq->sample_prep specificity->sample_prep data_acq Data Acquisition sample_prep->data_acq quant Quantification data_acq->quant

Caption: Logical workflow for the development and application of an LC-MS/MS method.

References

Application Notes and Protocols for 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthetic protocols, and potential applications of 4-Chloro-2-(methylsulfonyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, offering multiple reaction sites for the construction of complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₇ClO₄S
Molecular Weight 234.66 g/mol
CAS Number 142994-03-4[1][2]
Appearance White to off-white solid
Melting Point 184-188 °C
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.

Reaction Mechanisms

This compound possesses two primary reactive sites: the carboxylic acid group and the chloro-substituted aromatic ring. This allows for two main classes of reaction mechanisms: nucleophilic acyl substitution and nucleophilic aromatic substitution.

Nucleophilic Acyl Substitution at the Carboxyl Group

The carboxylic acid functionality can be readily converted into more reactive acyl derivatives, such as acid chlorides, which are excellent electrophiles for reactions with a variety of nucleophiles to form esters and amides.

Mechanism:

The reaction is typically initiated by activating the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride intermediate. This intermediate is then susceptible to attack by nucleophiles such as alcohols or amines. In the case of amide formation, a base is often used to neutralize the HCl generated during the reaction.

Nucleophilic_Acyl_Substitution start This compound reagents1 + SOCl₂ start->reagents1 acid_chloride 4-Chloro-2-(methylsulfonyl)benzoyl chloride reagents2 + R'-OH (Alcohol) acid_chloride->reagents2 reagents3 + R'R''NH (Amine) acid_chloride->reagents3 ester Ester Derivative amide Amide Derivative reagents1->acid_chloride reagents2->ester reagents3->amide

Caption: Nucleophilic Acyl Substitution Pathway.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the aromatic ring can be displaced by strong nucleophiles. The reaction is facilitated by the presence of the electron-withdrawing methylsulfonyl (-SO₂CH₃) group, which is located ortho and para to the chloro substituent. This positioning effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Mechanism:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonyl group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism start This compound nucleophile + Nu⁻ (Nucleophile) start->nucleophile meisenheimer Meisenheimer Complex (Resonance Stabilized) leaving_group - Cl⁻ meisenheimer->leaving_group product Substituted Product nucleophile->meisenheimer Addition leaving_group->product Elimination

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

Protocol 1: Synthesis of 4-Chloro-2-(methylsulfonyl)benzoyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acid chloride, a key intermediate for further derivatization. This procedure is adapted from a similar synthesis for the 2-chloro-4-(methylsulfonyl) isomer.[3]

Materials:

  • This compound

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas absorption device

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a four-necked round-bottom flask, suspend this compound (1.0 eq) in toluene.

  • Add a catalytic amount of DMF with stirring.

  • Cool the mixture to 0°C and slowly add thionyl chloride (2.0 eq) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, slowly heat the mixture to 50°C and continue to stir for 24 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride by rotary evaporation to yield the crude 4-Chloro-2-(methylsulfonyl)benzoyl chloride. This product is often used in the next step without further purification.

Reactant/ReagentMolar Eq.PurityNotes
This compound1.0>98%Starting material
Thionyl chloride2.0>99%Reagent and solvent
Toluene-AnhydrousSolvent
DMFCatalyticAnhydrousCatalyst
Typical Yield >95% (crude)
Protocol 2: Synthesis of a Representative Amide Derivative

This protocol describes a general procedure for the synthesis of an amide derivative from 4-Chloro-2-(methylsulfonyl)benzoyl chloride.

Materials:

  • 4-Chloro-2-(methylsulfonyl)benzoyl chloride (from Protocol 1)

  • Desired primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-Chloro-2-(methylsulfonyl)benzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reactant/ReagentMolar Eq.PurityNotes
4-Chloro-2-(methylsulfonyl)benzoyl chloride1.0CrudeFrom Protocol 1
Amine (R'R''NH)1.1>98%Nucleophile
Triethylamine1.2>99%Base
Dichloromethane-AnhydrousSolvent
Typical Yield 70-95%
Protocol 3: Synthesis of a Representative Ester Derivative

This protocol outlines the synthesis of an ester derivative from 4-Chloro-2-(methylsulfonyl)benzoyl chloride.

Materials:

  • 4-Chloro-2-(methylsulfonyl)benzoyl chloride (from Protocol 1)

  • Desired alcohol (e.g., methanol, ethanol)

  • Anhydrous pyridine or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4-Chloro-2-(methylsulfonyl)benzoyl chloride (1.0 eq) in an excess of the desired anhydrous alcohol, which can also serve as the solvent.

  • Alternatively, dissolve the acid chloride and the alcohol (1.2 eq) in a solvent like anhydrous pyridine.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography.

Reactant/ReagentMolar Eq.PurityNotes
4-Chloro-2-(methylsulfonyl)benzoyl chloride1.0CrudeFrom Protocol 1
Alcohol (R'-OH)1.2 to excessAnhydrousNucleophile/Solvent
Pyridine (optional)-AnhydrousSolvent/Base
Typical Yield 75-98%
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the substitution of the chloro group on the aromatic ring. Reaction conditions may require optimization depending on the nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alkoxide, thiol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K₂CO₃, NaH, if required)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the nucleophile (1.5-2.0 eq) in an anhydrous polar aprotic solvent.

  • If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) may be required. If using an alkoxide or thiolate, it can be pre-formed or generated in situ.

  • Heat the reaction mixture at a temperature ranging from 80°C to 150°C. The optimal temperature and reaction time should be determined by monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Reactant/ReagentMolar Eq.PurityNotes
This compound1.0>98%Substrate
Nucleophile (Nu-H or Nu⁻)1.5-2.0>98%Reagent
Base (if needed)2.0>98%e.g., K₂CO₃
Solvent-Anhydrouse.g., DMF, DMSO
Typical Yield Variable (requires optimization)

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

Experimental_Workflow start Start: This compound acid_chloride_prep Protocol 1: Acid Chloride Formation start->acid_chloride_prep snar_reaction Protocol 4: SNAr Reaction start->snar_reaction amide_synth Protocol 2: Amide Synthesis acid_chloride_prep->amide_synth ester_synth Protocol 3: Ester Synthesis acid_chloride_prep->ester_synth workup Work-up & Purification amide_synth->workup ester_synth->workup snar_reaction->workup characterization Characterization (NMR, MS, etc.) workup->characterization final_product Final Product characterization->final_product

Caption: General experimental workflow.

References

Application Notes and Protocols: The Role of 4-Chloro-2-(methylsulfonyl)benzoic Acid Analogs in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 4-Chloro-2-(methylsulfonyl)benzoic acid in the development of kinase inhibitors are not extensively documented in publicly available literature. The following application notes and protocols are based on the use of a close structural analog, 4-chloro-2-fluorobenzoic acid , in the synthesis of Aurora kinase inhibitors. This information is intended to serve as a representative guide for the potential application of this compound and similar benzoic acid derivatives in kinase inhibitor discovery.

Introduction

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The benzoic acid scaffold is a versatile starting point for the synthesis of a wide array of small molecule inhibitors targeting various kinases. While specific data on this compound is limited, its structural analog, 4-chloro-2-fluorobenzoic acid, has been successfully utilized in the development of potent Aurora kinase inhibitors. Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology. This document provides an overview of the application of this analog, including synthetic protocols and biological evaluation methods, to guide research in this area.

Data Presentation: Inhibitory Activity of a Representative Kinase Inhibitor

The following table summarizes the in-vitro inhibitory activity of a pyrimidine-based Aurora kinase inhibitor synthesized using a 4-chloro-2-fluorophenyl moiety.

Compound IDTarget KinaseIC50 (nM)Reference
13 Aurora A38.6 ± 7.0[1][2]

Note: Compound 13 is (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone.

Experimental Protocols

I. Synthesis of a Representative Pyrimidine-Based Aurora Kinase Inhibitor

This protocol is adapted from the synthesis of compound 13, which incorporates a 4-chloro-2-fluorophenyl group.[1][2]

Step 1: Synthesis of tert-butyl (S)-3-((4,6-dichloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate

  • To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine in tetrahydrofuran (THF), add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate and triethylamine.

  • Stir the reaction mixture at room temperature for the time specified in the reference literature.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl (S)-3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate

  • Dissolve the product from Step 1 in dimethyl sulfoxide (DMSO).

  • Add 5-methyl-1H-pyrazol-3-amine, sodium iodide, and triethylamine.

  • Heat the reaction mixture to the temperature specified in the reference literature and stir for the designated time.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Synthesis of (S)-N2-(pyrrolidin-3-yl)-4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-ethylpiperazin-1-yl)pyrimidine-2-amine

  • Couple the product from Step 2 with 1-ethylpiperazine at an elevated temperature.

  • Following the reaction, remove the Boc protecting group using an acidic solution (e.g., HCl in dioxane).

  • Neutralize the reaction mixture and extract the product.

  • Purify the final amine product.

Step 4: Amide Coupling with 4-chloro-2-fluorobenzoic acid

  • Dissolve the amine from Step 3 in a suitable solvent such as dichloromethane (DCM).

  • Add 4-chloro-2-fluorobenzoic acid, a coupling agent (e.g., T3P® - propanephosphonic acid anhydride), and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer and concentrate to obtain the crude final product.

  • Purify the final compound by column chromatography or recrystallization to yield the desired kinase inhibitor.[1][2]

II. In-vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of a synthesized compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Aurora A)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Visualizations

G cluster_synthesis Synthetic Workflow for a Representative Kinase Inhibitor A 4,6-dichloro-2- (methylsulfonyl)pyrimidine C Intermediate 1 A->C B tert-butyl (S)-3-amino pyrrolidine-1-carboxylate B->C E Intermediate 2 C->E D 5-methyl-1H-pyrazol-3-amine D->E G Intermediate 3 (Amine) E->G F 1-ethylpiperazine F->G I Final Kinase Inhibitor (e.g., Compound 13) G->I H 4-chloro-2-fluorobenzoic acid H->I

Caption: Synthetic workflow for a pyrimidine-based Aurora kinase inhibitor.

G cluster_pathway Simplified Aurora Kinase Signaling Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K_Akt_Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Aurora_Kinase_A Aurora_Kinase_A PI3K_Akt_Pathway->Aurora_Kinase_A Centrosome_Maturation Centrosome_Maturation Aurora_Kinase_A->Centrosome_Maturation Spindle_Assembly Spindle_Assembly Aurora_Kinase_A->Spindle_Assembly Cell_Cycle_Progression Cell_Cycle_Progression Spindle_Assembly->Cell_Cycle_Progression Kinase_Inhibitor Kinase Inhibitor (e.g., Compound 13) Kinase_Inhibitor->Aurora_Kinase_A

Caption: Simplified Aurora Kinase signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-2-(methylsulfonyl)benzoic Acid in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylsulfonyl)benzoic acid is a valuable scaffold in medicinal chemistry and drug discovery, serving as a versatile starting material for the synthesis of diverse compound libraries. Its derivatives have shown potential in various therapeutic areas, including as herbicides and intermediates for complex pharmaceutical agents. The presence of three key functional handles—the carboxylic acid, the chloro substituent, and the methylsulfonyl group—allows for a multitude of chemical transformations, enabling the exploration of a broad chemical space.

This document provides detailed protocols for the primary derivatization of the carboxylic acid moiety of this compound to generate amide and ester libraries, which are fundamental transformations in the hit-to-lead and lead optimization phases of drug development. The protocols are tailored for high-throughput and parallel synthesis workflows, essential for the rapid generation of compound libraries for screening.

Core Derivatization Strategies

The primary and most direct derivatization of this compound for library synthesis involves the transformation of the carboxylic acid group into amides and esters. This is typically achieved through a two-step sequence involving the activation of the carboxylic acid, most commonly by conversion to the acyl chloride, followed by reaction with a diverse panel of amines or alcohols.

Diagram of the Core Derivatization Workflow

G A This compound B Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->B Activation C 4-Chloro-2-(methylsulfonyl)benzoyl chloride B->C Intermediate D Amide Library Synthesis C->D Amidation E Ester Library Synthesis C->E Esterification H Amide Library (>96 wells) D->H I Ester Library (>96 wells) E->I F Diverse Amine Panel (R1-NH2) F->D G Diverse Alcohol Panel (R2-OH) G->E J Purification & Analysis (HPLC, LC-MS) H->J I->J K Final Compounds for Screening J->K

Caption: General workflow for amide and ester library synthesis.

Data Presentation: Representative Library Synthesis Data

The following tables summarize representative yields for the synthesis of an amide library from 4-Chloro-2-(methylsulfonyl)benzoyl chloride and a diverse set of amines. The data is illustrative of typical outcomes in a parallel synthesis format.

Table 1: Synthesis of a Representative Amide Library

EntryAmineProductYield (%)Purity (%) (LC-MS)
1AnilineN-phenyl-4-chloro-2-(methylsulfonyl)benzamide85>95
24-FluoroanilineN-(4-fluorophenyl)-4-chloro-2-(methylsulfonyl)benzamide82>95
34-MethoxyanilineN-(4-methoxyphenyl)-4-chloro-2-(methylsulfonyl)benzamide88>95
4BenzylamineN-benzyl-4-chloro-2-(methylsulfonyl)benzamide92>98
5Piperidine(4-Chloro-2-(methylsulfonyl)phenyl)(piperidin-1-yl)methanone95>98
6Morpholine(4-Chloro-2-(methylsulfonyl)phenyl)(morpholino)methanone96>98
7CyclohexylamineN-cyclohexyl-4-chloro-2-(methylsulfonyl)benzamide89>95
82-AminopyridineN-(pyridin-2-yl)-4-chloro-2-(methylsulfonyl)benzamide75>90

Note: Yields are based on isolated material after purification.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-(methylsulfonyl)benzoyl chloride (Acid Chloride Formation)

This protocol describes the conversion of the starting carboxylic acid to its corresponding acid chloride, a key intermediate for subsequent derivatization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Gas trap (to neutralize HCl and SO₂ byproducts)

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq), add anhydrous toluene (5 mL per gram of acid).

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Chloro-2-(methylsulfonyl)benzoyl chloride is typically used in the next step without further purification.

Diagram of Acid Chloride Formation

G A This compound + Toluene, DMF (cat.) B Add Thionyl Chloride (SOCl₂) (0 °C to Reflux) A->B C Reaction Monitoring (TLC) B->C D Work-up (Rotary Evaporation) C->D E 4-Chloro-2-(methylsulfonyl)benzoyl chloride D->E

Caption: Protocol for acid chloride synthesis.

Protocol 2: Parallel Synthesis of an Amide Library

This protocol is designed for the synthesis of a library of amides in a 96-well plate format using the previously synthesized acid chloride.

Materials:

  • 4-Chloro-2-(methylsulfonyl)benzoyl chloride in a suitable anhydrous solvent (e.g., Dichloromethane or THF)

  • A diverse library of primary and secondary amines (as stock solutions)

  • A suitable non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block

  • Automated liquid handler or multichannel pipette

Procedure:

  • Prepare a stock solution of 4-Chloro-2-(methylsulfonyl)benzoyl chloride (1.0 eq) in anhydrous DCM.

  • In each well of a 96-well reaction block, add the desired amine (1.1 eq) from a pre-prepared stock solution.

  • To each well, add the non-nucleophilic base (1.5 eq).

  • Using an automated liquid handler or multichannel pipette, add the stock solution of 4-Chloro-2-(methylsulfonyl)benzoyl chloride to each well containing the amine and base.

  • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Monitor the completion of the reactions by taking a small aliquot from a few representative wells for LC-MS analysis.

  • Upon completion, the reaction mixtures can be worked up in parallel. A common method is to add water and a suitable organic solvent (e.g., ethyl acetate) to each well, shake, and then separate the organic layer.

  • The organic layers containing the crude amides are then concentrated in a centrifugal evaporator.

  • The crude products are purified using high-throughput parallel purification techniques, such as preparative HPLC-MS.

Protocol 3: Synthesis of an Ester Library

This protocol outlines the synthesis of an ester library from the acid chloride intermediate.

Materials:

  • 4-Chloro-2-(methylsulfonyl)benzoyl chloride in a suitable anhydrous solvent (e.g., Dichloromethane or THF)

  • A diverse library of primary and secondary alcohols (as stock solutions)

  • A suitable base (e.g., Pyridine or Triethylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block

  • Automated liquid handler or multichannel pipette

Procedure:

  • Prepare a stock solution of 4-Chloro-2-(methylsulfonyl)benzoyl chloride (1.0 eq) in anhydrous DCM.

  • In each well of a 96-well reaction block, add the desired alcohol (1.2 eq) from a pre-prepared stock solution.

  • To each well, add the base (1.5 eq).

  • Add the stock solution of 4-Chloro-2-(methylsulfonyl)benzoyl chloride to each well.

  • Seal the reaction block and shake at room temperature for 18-24 hours. Some less reactive alcohols may require heating.

  • Monitor the reactions for completion using LC-MS.

  • Work-up the reactions in parallel as described in the amide synthesis protocol.

  • Concentrate the organic layers to obtain the crude esters.

  • Purify the crude products via parallel preparative HPLC-MS.

Diagram of Parallel Library Synthesis

G cluster_0 Reagent Plating cluster_1 Reaction & Work-up cluster_2 Purification & Analysis A 96-Well Plate (Amine/Alcohol Library) B Add Base (TEA/DIPEA/Pyridine) A->B C Add Acid Chloride Solution B->C D Seal & Shake (Room Temp, 12-24h) C->D E Parallel Work-up (Liquid-Liquid Extraction) D->E F Concentrate (Centrifugal Evaporation) E->F G Parallel Prep-HPLC F->G H Fraction Collection G->H I QC Analysis (LC-MS, NMR) H->I J J I->J Pure Compounds

Caption: Workflow for parallel library synthesis.

Conclusion

The derivatization of this compound via its carboxylic acid group is a robust and efficient strategy for the generation of large and diverse amide and ester libraries. The protocols provided herein are optimized for a high-throughput setting, enabling the rapid synthesis and purification of compounds for biological screening. These methods are fundamental to modern drug discovery and can be readily adapted to incorporate a wide variety of commercially available amines and alcohols, facilitating the exploration of structure-activity relationships and the identification of novel therapeutic candidates.

Application Notes and Protocols for Catalytic Reactions Involving 4-Chloro-2-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases did not yield specific examples of catalytic reactions where 4-Chloro-2-(methylsulfonyl)benzoic acid is used as a primary reactant. While numerous documents describe the synthesis of this compound and its isomers, its subsequent use in catalytic transformations such as palladium-catalyzed cross-coupling or copper-catalyzed aminations is not documented in the available resources.

The information found primarily details the synthesis of the related isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, which is an important intermediate for herbicides. For instance, patents describe its preparation through the iron-catalyzed chlorination of 4-methylsulfonyltoluene followed by oxidation.

Given the absence of specific experimental data for catalytic reactions starting with this compound, we are unable to provide the detailed application notes, quantitative data tables, and experimental protocols as requested. Generating such content without published examples would not be factually accurate and could be misleading for research purposes.

However, for researchers interested in exploring the potential of this compound in catalytic reactions, we can provide general information and protocols for common cross-coupling reactions that are often applicable to aryl chlorides. The chloro-substituent on the benzoic acid ring represents a potential reaction site for various palladium-catalyzed reactions.

Potential Catalytic Applications for Aryl Chlorides

Aryl chlorides, such as this compound, are common substrates in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules. Below are descriptions of some of the most relevant catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly versatile and are the cornerstone of modern organic synthesis for their ability to form new bonds with high efficiency and selectivity.

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (boronic acid or ester) to form a biaryl structure. It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents and the mild reaction conditions.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

  • Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. It is a key method for the synthesis of aryl alkynes, which are important intermediates in the preparation of more complex molecules.

  • Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. It is a valuable method for the construction of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that can be broken down into three main steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron compound or amine) reacts with the palladium(II) complex.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.

dot digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)-X(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation /\nAmine Coordination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; coupled_intermediate [label="Ar-Pd(II)-R(L)₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-R\n(Product)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_intermediate; pd_intermediate -> transmetalation [label="R-M' or R₂NH"]; transmetalation -> coupled_intermediate; coupled_intermediate -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [style=dashed]; } dot

General Palladium Cross-Coupling Cycle

Conclusion

While specific catalytic applications of this compound are not reported, its structure suggests it could be a viable substrate for a range of palladium-catalyzed cross-coupling reactions. Researchers are encouraged to explore these possibilities by applying established protocols for aryl chlorides. Further investigation would be necessary to determine the optimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve efficient coupling with this particular substrate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-2-(methylsulfonyl)benzoic acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: Why is the yield of my this compound unexpectedly low?

A low yield can result from several factors throughout the synthetic process. The most common synthesis route involves the oxidation of 2-chloro-4-methylsulfonyltoluene. Due to the strong electron-withdrawing properties of the ortho-chloro and para-methylsulfonyl groups, this oxidation can be challenging.[1] Key areas to investigate include:

  • Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid may be incomplete. Monitoring the reaction progress via techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is crucial. A Chinese patent suggests that the reaction should be monitored until the amount of starting material is less than 2%.[2][3]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the nitric acid oxidation of 2-chloro-4-methylsulfonyltoluene, temperatures in the range of 140°C to 200°C are typically employed.[1][4] Operating outside this range can lead to either a sluggish reaction or increased side product formation.

  • Catalyst Inefficiency: When using catalytic oxidation methods, the choice and amount of catalyst are vital. For instance, a method using nitric acid and oxygen benefits from a CuI catalyst, with a molar ratio of catalyst to 2-chloro-4-methylsulfonyltoluene between 0.05:1 and 0.1:1 being effective.[1]

  • Issues with Starting Materials: The purity of the starting 2-chloro-4-methylsulfonyltoluene is important. Impurities can interfere with the oxidation reaction.

Q2: I am observing a significant amount of impurities in my final product. What are the likely side reactions and how can I minimize them?

Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route. In the oxidation of 2-chloro-4-methylsulfonyltoluene with nitric acid, potential side reactions include nitration of the aromatic ring and incomplete oxidation, leading to the corresponding benzaldehyde or benzyl alcohol.

To minimize these impurities:

  • Control Reaction Temperature: As mentioned, maintaining the optimal temperature range is crucial to prevent side reactions.

  • Optimize Oxidant Concentration and Addition: Using an appropriate concentration of nitric acid (typically 55-65 wt%) and a slow, controlled addition can help to minimize nitration byproducts.[2][3]

  • Post-Reaction Work-up: A proper work-up procedure is essential. After the oxidation, the reaction mixture is typically cooled and the pH is adjusted with a sodium hydroxide solution to 9 or higher. This step helps to separate the desired carboxylic acid (as its sodium salt) from non-acidic impurities. Subsequent acidification will then precipitate the purified product.[2][3]

  • Recrystallization: The crude product can be purified by recrystallization. Anhydrous methanol is a suitable solvent for this purpose.[1] A common procedure involves dissolving the crude product in methanol at a ratio of 1g crude product to 2mL methanol, heating until completely dissolved, and then allowing it to cool to room temperature to obtain the recrystallized product.[1]

Q3: My oxidation reaction with nitric acid seems to be stalled or proceeding very slowly. What can I do?

A stalled reaction can be frustrating. Here are a few troubleshooting steps:

  • Verify Reagent Quality: Ensure that the nitric acid used is of the appropriate concentration and has not degraded.

  • Check for Adequate Mixing: In a heterogeneous reaction mixture, efficient stirring is critical to ensure proper contact between the reactants.

  • Increase Reaction Temperature (with caution): If the reaction is proceeding slowly at a lower temperature, a gradual increase within the recommended range (140-200°C) may enhance the reaction rate.[1][4] However, be mindful of potential side reactions at higher temperatures.

  • Consider a Catalyst: If not already in use, the introduction of a suitable catalyst, such as CuI or Co(OAc)₂, can significantly accelerate the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary routes described in the literature:

  • Oxidation of 2-chloro-4-methylsulfonyltoluene: This is a widely used method, particularly on an industrial scale. The oxidation is typically carried out using nitric acid, sometimes in the presence of a catalyst and oxygen pressure.[1][2][3][4]

  • From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This route involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite and sodium bicarbonate, followed by a reaction with the sodium salt of chloroacetic acid.[5]

Q2: What are the key experimental parameters to control for a successful synthesis?

The following table summarizes the key parameters for the nitric acid oxidation of 2-chloro-4-methylsulfonyltoluene, a common synthetic method.

ParameterRecommended Range/ValueRationale
Reaction Temperature 140°C - 200°CBalances reaction rate and minimization of side products.[1][4]
Nitric Acid Concentration 55 wt% - 65 wt%Affects the rate of oxidation and potential for side reactions.[2][3]
Molar ratio of Nitric Acid to Starting Material 0.5:1 to 2:1Varies depending on the use of co-oxidants like oxygen.[1]
Catalyst (optional) CuI or Co(OAc)₂Can significantly improve reaction rate and yield.[1]
Oxygen Pressure (optional) 1 - 3.0 MPaCan be used in conjunction with a catalyst to improve efficiency.[1]

Q3: Can you provide a detailed experimental protocol for the synthesis of this compound via nitric acid oxidation?

The following protocol is based on a patented method[1]:

  • Reaction Setup: In an autoclave, combine 2-chloro-4-methylsulfonyltoluene, nitric acid (25-65 wt%), and a catalyst (e.g., CuI). The molar ratio of 2-chloro-4-methylsulfonyltoluene to nitric acid can range from 1:0.5 to 1:2, and the molar ratio of the catalyst to the starting material is typically 0.05-0.1:1.

  • Reaction Conditions: Pressurize the autoclave with 1-3.0 MPa of oxygen and heat the mixture to 140°C - 200°C. Maintain the reaction with stirring for 1 hour. Re-pressurize with oxygen and continue the reaction.

  • Work-up: After the reaction is complete, cool the mixture and carefully add a 20% NaOH solution until the solid product dissolves. Filter the solution.

  • Precipitation: Acidify the filtrate to a pH of 2 using hydrochloric acid. The crude this compound will precipitate as a light-yellow solid.

  • Purification: Collect the solid by filtration and dry. For further purification, recrystallize from anhydrous methanol.

Q4: How can I monitor the progress of the reaction?

Gas chromatography (GC) is a suitable method to monitor the disappearance of the starting material, 2-chloro-4-methylsulfonyltoluene.[2][3] The reaction is considered complete when the amount of starting material is below a certain threshold, for example, less than 2%.[2][3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the oxidation of 2-chloro-4-methylsulfonyltoluene.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 2-chloro-4- methylsulfonyltoluene C Reaction at 140-200°C A->C B Nitric Acid (optional: Catalyst, O2) B->C D Cooling & Basification (NaOH solution) C->D Reaction Mixture E Filtration D->E F Acidification (HCl) E->F G Precipitation F->G H Filtration & Drying G->H I Recrystallization (Methanol) H->I J Pure 4-Chloro-2- (methylsulfonyl)benzoic acid I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

TroubleshootingTree Start Low Yield or Impure Product Q1 Is the reaction complete? Start->Q1 A1_yes Check Work-up & Purification Q1->A1_yes Yes A1_no Troubleshoot Reaction Conditions Q1->A1_no No Q4 Is the product pure after work-up? A1_yes->Q4 Q2 Is the temperature in the optimal range? A1_no->Q2 A2_yes Check Reagent Quality & Stoichiometry Q2->A2_yes Yes A2_no Adjust Temperature Q2->A2_no No Q3 Are you using a catalyst? A2_yes->Q3 A3_yes Verify Catalyst Loading & Activity Q3->A3_yes Yes A3_no Consider Adding a Catalyst Q3->A3_no No A4_yes Yield issue likely in the reaction step Q4->A4_yes Yes A4_no Optimize Purification (e.g., Recrystallization) Q4->A4_no No

Caption: Decision tree for troubleshooting synthesis problems.

References

Technical Support Center: Purification of Crude 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Chloro-2-(methylsulfonyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem Possible Cause Suggested Solution
Low Recovery of Purified Product - Excessive amount of solvent used during recrystallization.[1] - The compound is significantly soluble in the cold recrystallization solvent. - Premature crystallization during hot filtration.- Reduce the volume of the solvent by evaporation and attempt recrystallization again.[1] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration.
Product "Oils Out" During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the compound.[2] - The solution is too concentrated. - Significant impurities are present, depressing the melting point of the mixture.- Reheat the solution to redissolve the oil and add a small amount of additional solvent.[3] - Allow the solution to cool more slowly to encourage crystal formation.[1] - Consider purification by another method, such as column chromatography, to remove impurities before recrystallization.[1]
Crystals Do Not Form Upon Cooling - The solution is too dilute (too much solvent was added).[1] - The solution is supersaturated.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[4] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][5]
Product is Still Impure After Recrystallization - The cooling process was too rapid, trapping impurities within the crystals.[6] - The chosen recrystallization solvent is not ideal for separating the specific impurities present. - Incomplete washing of the filtered crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] - Try a different recrystallization solvent or a solvent pair. - Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.
Discolored Product - Presence of colored impurities from the synthesis, such as by-products from oxidation reactions.[7]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the starting materials and byproducts of the synthesis. A frequent impurity is the unreacted starting material, 2-chloro-4-methylsulfonyltoluene.[6] Other potential impurities can arise from incomplete oxidation or side reactions during the synthesis process.[7]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on documented procedures, anhydrous methanol is an effective solvent for the recrystallization of this compound.[9] Another suggested solvent is ethylene dichloride.[10] The choice of solvent may depend on the specific impurities present in the crude product.

Q3: What is a typical ratio of crude product to solvent for recrystallization?

A3: A reported starting point for recrystallization with anhydrous methanol is a mass-to-volume ratio of 1 gram of crude product to 2 mL of solvent.[9] However, the optimal ratio may vary depending on the purity of the crude material and should be determined empirically.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[11] Melting point analysis can also provide a good indication of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Q5: My crude product is a light yellow solid. Is this normal?

A5: Yes, it is common for the crude product of this compound to be a light yellow solid.[6] This coloration is typically due to residual impurities from the synthesis. A successful purification should yield a white or off-white crystalline solid.

Data Presentation

Table 1: Recrystallization Solvent and Conditions

SolventCrude Product to Solvent Ratio (g:mL)Purity of Crude Product (%)Final Product Purity (%)Observations
Anhydrous Methanol1:2~95.8>99.0Effective for removing common impurities from synthesis.[6]
Ethylene DichlorideNot specifiedNot specified>99.0Mentioned as a refining solvent.[10]

Note: The purity values are based on data from patent literature and may vary depending on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Recrystallization from Anhydrous Methanol
  • Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add 2 mL of anhydrous methanol.[9]

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. The temperature should be brought to the boiling point of methanol (approximately 64-65 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anhydrous methanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound Crude Crude this compound Dissolution Dissolve in Hot Solvent (e.g., Anhydrous Methanol) Crude->Dissolution HotFiltration Hot Filtration (if insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling Clear Solution IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Dry Under Vacuum Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues Start Recrystallization Attempt Problem Issue Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Product Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Purification Problem->Success No Sol_NoCrystals1 Concentrate Solution NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Scratch Flask / Add Seed Crystal NoCrystals->Sol_NoCrystals2 Sol_OilingOut Reheat and Add More Solvent OilingOut->Sol_OilingOut Sol_LowYield Reduce Initial Solvent Volume LowYield->Sol_LowYield Sol_NoCrystals1->Start Sol_NoCrystals2->Start Sol_OilingOut->Start Sol_LowYield->Start

Caption: Logical workflow for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key intermediates?

The most prevalent synthetic route is the oxidation of the corresponding methylthio compound, 4-chloro-2-(methylthio)benzoic acid. This precursor is typically synthesized from 2,4-dichlorobenzoic acid. Another documented route involves the oxidation of 2-chloro-4-methylsulfonyltoluene.

Q2: What is the primary side reaction of concern in the synthesis of this compound?

The main side reaction is the incomplete oxidation of the methylthio group, which results in the formation of 4-chloro-2-(methylsulfinyl)benzoic acid (the corresponding sulfoxide) as a process-related impurity.[1] Over-oxidation is generally not a concern as the sulfone is the desired product.

Q3: What are the potential consequences of having the sulfoxide impurity in the final product?

The presence of the sulfoxide impurity can affect the overall yield and purity of the final product.[2] For pharmaceutical applications, the presence of process-related impurities is strictly regulated and can impact the safety and efficacy profile of the final drug substance.

Q4: Are there other potential side reactions to be aware of?

While the formation of the sulfoxide is the most common issue, other side reactions can occur depending on the specific synthetic route and conditions employed. For instance, harsh reaction conditions, such as high temperatures and extreme pH, could potentially lead to decarboxylation or other degradation pathways, though this is less commonly reported for this specific synthesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the final product is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Oxidation: The oxidation of the starting material, 4-chloro-2-(methylthio)benzoic acid, may not have gone to completion.

    • Solution: Increase the reaction time or the stoichiometry of the oxidizing agent. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC to ensure the complete consumption of the starting material.[1]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the oxidation to proceed efficiently.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of any new impurities. For oxidations using hydrogen peroxide, a temperature range of 40-60°C is often employed.

  • Poor Quality of Starting Materials: The purity of the starting 4-chloro-2-(methylthio)benzoic acid or the oxidizing agent can impact the reaction efficiency.

    • Solution: Ensure the purity of all reagents before starting the synthesis. Use freshly opened or properly stored oxidizing agents.

  • Losses during Work-up and Isolation: Significant amounts of the product may be lost during extraction, washing, or crystallization steps.

    • Solution: Optimize the work-up procedure. Ensure the pH is appropriately adjusted during extractions to maximize the partitioning of the carboxylic acid into the desired phase. Use an appropriate solvent system for crystallization to minimize solubility losses.

Issue 2: High Levels of 4-chloro-2-(methylsulfinyl)benzoic acid Impurity

Symptom: Analytical testing (e.g., HPLC) of the final product shows a significant peak corresponding to the sulfoxide impurity.

Possible Causes & Solutions:

  • Insufficient Oxidant: The amount of oxidizing agent used was not sufficient to drive the reaction to the sulfone.

    • Solution: Increase the molar equivalents of the oxidizing agent. A slight excess is often necessary to ensure complete conversion. However, a large excess should be avoided as it can lead to other side reactions and complicate the work-up.

  • Reaction Time Too Short: The reaction was stopped before all the intermediate sulfoxide was converted to the sulfone.

    • Solution: Extend the reaction time and monitor the disappearance of the sulfoxide peak by HPLC or TLC.

  • Low Reaction Temperature: The temperature may not be high enough to facilitate the second oxidation step from sulfoxide to sulfone.

    • Solution: Cautiously increase the reaction temperature. The oxidation of sulfoxide to sulfone often requires slightly more forcing conditions than the initial oxidation of the sulfide.

Data Presentation

Table 1: Effect of Oxidant Stoichiometry on Sulfoxide Impurity (Hypothetical Data)

Molar Equivalents of H₂O₂Reaction Temperature (°C)Reaction Time (h)4-chloro-2-(methylsulfinyl)benzoic acid (%)This compound Yield (%)
2.050415.282.5
2.55045.891.3
3.0504<1.095.2
3.5504<0.594.8

Table 2: Effect of Temperature on Reaction Completion (Hypothetical Data)

Molar Equivalents of H₂O₂Reaction Temperature (°C)Reaction Time (h)4-chloro-2-(methylsulfinyl)benzoic acid (%)This compound Yield (%)
3.03068.588.1
3.04063.293.5
3.0506<1.095.7
3.0606<0.595.1

Note: This table presents hypothetical data for illustrative purposes, based on general chemical principles.

Experimental Protocols

Key Experiment: Oxidation of 4-chloro-2-(methylthio)benzoic acid

This protocol is a representative procedure based on general methods for the oxidation of aryl methyl sulfides.

Materials:

  • 4-chloro-2-(methylthio)benzoic acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium sulfite (for quenching)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1 equivalent of 4-chloro-2-(methylthio)benzoic acid in glacial acetic acid.

  • Heat the mixture to the desired reaction temperature (e.g., 50°C).

  • Slowly add 3.0-3.5 molar equivalents of 30% hydrogen peroxide to the reaction mixture dropwise over a period of 30-60 minutes.

  • Stir the reaction mixture at the set temperature and monitor its progress by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium sulfite to quench the excess hydrogen peroxide. Ensure the quenching is complete by testing with peroxide test strips.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Analytical Method: HPLC for Purity Assessment

A reversed-phase HPLC method can be used to determine the purity of this compound and quantify the 4-chloro-2-(methylsulfinyl)benzoic acid impurity.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a general method and should be optimized and validated for specific laboratory conditions.

Mandatory Visualization

Synthesis_Side_Reactions cluster_main_path Main Synthetic Pathway cluster_side_reaction Side Reaction Pathway start 4-chloro-2-(methylthio)benzoic acid product This compound (Desired Product) start->product Oxidation (e.g., H₂O₂/AcOH) side_product 4-chloro-2-(methylsulfinyl)benzoic acid (Sulfoxide Impurity) start->side_product Incomplete Oxidation side_product->product

Caption: Synthetic pathway of this compound and the formation of the sulfoxide side product.

References

How to remove impurities from 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-Chloro-2-(methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Common impurities can originate from the starting materials, side-reactions, and subsequent workup steps. The most likely impurities include:

  • Unreacted Intermediates: The direct precursor, 2-chloro-4-(methylsulfonyl)toluene, may not fully convert to the final product.

  • Isomeric Byproducts: During the chlorination of 4-(methylsulfonyl)toluene, other isomers such as 3-chloro-4-(methylsulfonyl)toluene can be formed.

  • Over-chlorinated Species: Multiple chlorination on the aromatic ring can lead to dichlorinated byproducts.

  • Oxidation Byproducts: Incomplete oxidation of the methyl group can result in the corresponding benzaldehyde.

  • Inorganic Salts: Residual inorganic salts from reagents or pH adjustments during the workup can be present.

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is the most commonly employed and effective method for purifying this compound on a laboratory scale. This technique leverages the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on literature and the polar nature of the molecule (containing a carboxylic acid and a sulfonyl group), suitable solvents include:

  • Anhydrous Methanol: Noted for its effectiveness in dissolving the compound when hot and allowing for good crystal formation upon cooling.

  • Ethylene Dichloride: Another potential solvent for recrystallization.

  • Ethanol/Water Mixture: A mixed solvent system can be effective. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly.

The choice of solvent may depend on the specific impurities present in your crude product. It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch.

Q4: How can I assess the purity of this compound after purification?

A4: The purity of the final product can be reliably determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., formic acid or phosphoric acid) is typically effective. Purity can also be assessed by melting point analysis; a sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide for Recrystallization

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent choice.1. Add more hot solvent in small increments until the compound dissolves. 2. If a large volume of solvent is required, it is not a suitable solvent. Try a different solvent in which the compound has higher solubility at elevated temperatures.
The compound "oils out" instead of forming crystals. 1. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the compound. 2. The presence of significant impurities is depressing the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider a preliminary purification step like a charcoal treatment to remove some impurities before recrystallization.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
Crystals form too quickly. 1. The solution was cooled too rapidly. 2. The solution is too concentrated.1. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can slow down the cooling process. 2. Reheat the solution, add a small amount of extra solvent, and cool slowly.
Low recovery of the purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Recrystallization using Anhydrous Methanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a separate flask and a funnel with filter paper by placing them on the hot plate. Quickly filter the hot solution to remove the insoluble impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anhydrous methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Quantitative Data

The following table presents hypothetical data from a typical recrystallization experiment to illustrate the expected outcome.

Parameter Before Recrystallization (Crude Product) After Recrystallization (Purified Product)
Appearance Off-white to light yellow powderWhite crystalline solid
Purity (by HPLC) 87%>99%
Yield -85%
Melting Point Broad range (e.g., 160-168 °C)Sharp range (e.g., 172-174 °C)

Visualizations

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot solvent hot_filt Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filt Insoluble impurities? cool Slowly cool solution to room temperature dissolve->cool No insoluble impurities hot_filt->cool ice_bath Place in ice bath to maximize crystal formation cool->ice_bath vac_filt Vacuum filtration to collect crystals ice_bath->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry purified crystals under vacuum wash->dry

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Crystal Formation

G start Solution cooled, but no crystals have formed check_concentration Is the solution too dilute? start->check_concentration check_nucleation Does the solution need nucleation? check_concentration->check_nucleation No boil_solvent Boil off excess solvent and re-cool check_concentration->boil_solvent Yes scratch Scratch inner surface of the flask check_nucleation->scratch Yes end_fail Still no crystals, reconsider solvent choice check_nucleation->end_fail No end_success Crystals form boil_solvent->end_success seed Add a seed crystal scratch->seed If scratching fails seed->end_success

Caption: Decision-making process when no crystals form during a recrystallization experiment.

Technical Support Center: Optimizing Synthesis of 4-Chloro-2-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid and its isomers. The following information is curated from established synthetic routes and focuses on practical solutions to common experimental challenges.

A notable portion of the available literature details the synthesis of the isomer 2-Chloro-4-(methylsulfonyl)benzoic acid. The principles, reaction mechanisms, and troubleshooting steps outlined here are largely applicable to both isomers due to their structural similarity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing chloro-methylsulfonyl-benzoic acids?

A1: There are two predominant pathways for synthesizing this class of compounds:

  • Pathway A: Oxidation of a Thioether Precursor. This is a common and direct method where the corresponding thioether, 4-Chloro-2-(methylthio)benzoic acid, is oxidized to the sulfone. This route is advantageous if the thioether precursor is readily available. The main challenge is controlling the oxidation to avoid stopping at the sulfoxide intermediate or forming other byproducts.[1][2]

  • Pathway B: Chlorination followed by Oxidation. This route starts with 4-methylsulfonyltoluene, which undergoes chlorination to form 2-chloro-4-methylsulfonyltoluene. The methyl group of this intermediate is then oxidized to a carboxylic acid to yield the final product.[3][4] This method is suitable when the starting toluene derivative is more accessible than the thioether.

Q2: How can I improve the yield of the thioether oxidation step (Pathway A)?

A2: To improve the yield of the sulfone, consider the following:

  • Choice of Oxidant: Stronger oxidizing agents are needed to convert the intermediate sulfoxide to the final sulfone. While agents like m-CPBA can be used, often requiring more than two equivalents, reagents like nitric acid or hydrogen peroxide under acidic conditions are also employed.[2][5] A system of sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in an organic solvent can also be highly effective.[6]

  • Stoichiometry: Ensure at least two molar equivalents of the oxidizing agent are used relative to the thioether to drive the reaction to the sulfone.

  • Temperature Control: Oxidation reactions are often exothermic. Maintaining the recommended temperature (which can range from 0°C to reflux depending on the reagent) is critical to prevent side reactions.[2][7]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the intermediate sulfoxide. The reaction should only be quenched after full conversion to the sulfone is observed.[8][9]

Q3: I am observing a mixture of sulfoxide and sulfone in my reaction. How can I selectively synthesize the sulfone?

A3: The formation of a sulfoxide-sulfone mixture indicates incomplete oxidation.[2] To favor the formation of the sulfone:

  • Increase Oxidant Equivalents: Add a slight excess (e.g., 2.2 to 2.5 equivalents) of the oxidizing agent.

  • Extend Reaction Time: Continue the reaction for a longer duration after the initial starting material has been consumed to allow for the full oxidation of the sulfoxide intermediate.[7]

  • Increase Temperature: In some cases, a moderate increase in temperature can facilitate the second oxidation step from sulfoxide to sulfone. However, this must be done cautiously to avoid byproduct formation.

Q4: What are the best practices for purifying the final product?

A4: Purification is critical for obtaining high-quality this compound.

  • Acid-Base Extraction: After the reaction, the product can often be isolated by adjusting the pH. Basifying the solution (e.g., with NaOH) will dissolve the acidic product, allowing for the removal of non-acidic impurities by filtration or extraction. The product is then precipitated by re-acidifying the aqueous layer with an acid like HCl.[3][10]

  • Recrystallization: This is the most effective method for final purification. Solvents such as methanol, ethanol, or ethylene dichloride have been successfully used.[4][8] The crude product is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form high-purity crystals.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Handling Oxidants: Strong oxidizing agents (m-CPBA, nitric acid, H₂O₂) can be hazardous and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Chlorination: If using chlorine gas, ensure the setup is secure and located in a well-ventilated fume hood, as chlorine is highly toxic.[11]

  • Malodorous Compounds: Thiol and thioether precursors are often highly malodorous. All manipulations should be performed in a fume hood, and glassware should be decontaminated with an oxidizing agent like bleach.[1][11]

Synthesis and Troubleshooting Workflows

The following diagrams illustrate the general synthetic pathways and a logical workflow for troubleshooting common experimental issues.

cluster_0 Pathway A: Thioether Oxidation cluster_1 Pathway B: Chlorination & Oxidation A_Start 4-Chloro-2-(methylthio)benzoic acid A_Step1 Oxidation (e.g., m-CPBA, H₂O₂, HNO₃) A_Start->A_Step1 FinalProduct This compound A_Step1->FinalProduct B_Start 4-Methylsulfonyltoluene B_Step1 Chlorination (Cl₂, Fe/I₂ catalyst) B_Start->B_Step1 B_Step2 2-Chloro-4-methylsulfonyltoluene B_Step1->B_Step2 B_Step3 Oxidation of Methyl Group (e.g., HNO₃) B_Step2->B_Step3 B_Step3->FinalProduct

Caption: High-level synthetic pathways to the target molecule.

Start Problem Encountered During Synthesis LowYield Low or No Yield Start->LowYield Impure Impure Product / Byproducts Observed Start->Impure CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents CheckOxidation Incomplete Oxidation? (Sulfoxide present) Impure->CheckOxidation CheckPurity Review Purification (Workup & Recrystallization) Impure->CheckPurity CheckConditions Optimize Temp. & Time (Monitor by TLC/GC) CheckReagents->CheckConditions AdjustOxidant Increase Oxidant Equivalents or Extend Reaction Time CheckOxidation->AdjustOxidant OptimizePurification Screen Recrystallization Solvents & Optimize pH for Extraction CheckPurity->OptimizePurification

Caption: A logical workflow for troubleshooting common synthesis problems.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Reagents are old, impure, or inactive.2. Incorrect reaction temperature (too low).3. Insufficient reaction time.4. Poor choice of solvent or catalyst.1. Use fresh, high-purity reagents. Verify the concentration of oxidants like H₂O₂.2. Gradually increase temperature while monitoring for byproduct formation.[3]3. Extend reaction time and monitor progress using TLC or GC until the starting material is consumed.[9]4. Consult literature for optimal solvent/catalyst systems for your specific pathway.[3][4]
Mixture of Sulfoxide and Sulfone 1. Insufficient amount of oxidizing agent.2. Reaction was stopped prematurely.3. Reaction temperature was too low for the second oxidation step.1. Increase the molar equivalents of the oxidant to >2.0 (e.g., 2.2 eq).[2]2. Continue the reaction, monitoring for the disappearance of the sulfoxide spot/peak.[7]3. If applicable to the method, consider a slight, controlled increase in temperature.
Formation of Multiple Byproducts 1. Reaction temperature is too high.2. For Pathway B, chlorination may lack regioselectivity.3. Oxidant is too harsh, causing degradation.1. Lower the reaction temperature; add reagents slowly, especially if the reaction is exothermic.2. Ensure the correct catalyst (e.g., iron or iodine) is used for chlorination to direct the substitution.[3][9]3. Consider a milder oxidizing agent or perform the reaction at a lower temperature.
Product is Impure After Workup 1. Inefficient extraction during workup.2. Poor choice of recrystallization solvent.3. Contamination from starting materials.1. Perform multiple extractions. Ensure the pH is correct during acid-base extractions to fully protonate/deprotonate the product.2. Screen several solvents (e.g., alcohols, chlorinated solvents, acetic acid) to find one that provides good crystal formation and effectively excludes impurities.[4][8]3. Ensure the reaction has gone to completion before beginning the workup.

Data on Reaction Conditions

The tables below summarize various reaction conditions reported for key transformation steps.

Table 1: Comparison of Oxidation Conditions for Thioether to Sulfone

Oxidizing AgentSolvent / CatalystTemperatureReaction TimeYield (%)Reference(s)
Nitric Acid (55-65%)None175-195 °C>2 hoursHigh[3][8]
m-CPBADichloromethane0 °C to RT1-3 hoursHigh[2][5]
Hydrogen Peroxide (30%)Glacial Acetic AcidRoom TempVaries90-99[2]
Sodium HypochloritePhase-transfer catalystMildVariesHigh[8]
Sodium Chlorite / HClEthyl Acetate / MeCNRoom Temp~2 hoursUp to 96[6]

Table 2: Conditions for Synthesis via Chlorination and Oxidation (Pathway B)

StepReagents & CatalystsSolventTemperatureKey DetailsReference(s)
Chlorination 4-methylsulfonyltoluene, Cl₂, Iron powder, IodineCarbon tetrachloride or Dichloromethane85-95 °CChlorine gas is bubbled through the solution. Reaction is monitored by GC.[3][9]
Oxidation 2-chloro-4-methylsulfonyltoluene, Nitric Acid (30-68%)Phosphoric Acid (20-95%)140-170 °CNitric acid is added slowly to the heated mixture.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid via Chlorination and Oxidation (Adapted from CN102627591B)[3]

A 1. Charge Reactor (4-MST, Solvent, Catalyst) B 2. Heat to 85-95°C & Add Chlorine Gas A->B C 3. Monitor by GC & Workup B->C D 4. Isolate Intermediate C->D E 5. Heat Intermediate to 175-195°C D->E F 6. Add Nitric Acid & Monitor by GC E->F G 7. Cool, Adjust pH > 9 & Filter F->G H 8. Acidify Filtrate (pH < 2) & Isolate Product G->H

Caption: Experimental workflow for the two-step synthesis protocol.

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene

  • To a 250 mL reactor equipped with a stirrer, reflux condenser, and gas inlet, add 4-methylsulfonyltoluene (39g), carbon tetrachloride (40g), and iron powder (3g).

  • Heat the mixture to 87-91 °C using a water bath.

  • Bubble chlorine gas through the reaction mixture. Monitor the reaction progress by GC.

  • Once the starting material is mostly consumed, stop the chlorine flow (approx. 5 hours).

  • Add water to the cooled reaction mixture, stir, and reflux briefly. Cool the mixture and filter to obtain the crude 2-chloro-4-methylsulfonyltoluene, which can be used directly in the next step.

Step 2: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

  • Heat the crude 2-chloro-4-methylsulfonyltoluene from the previous step to 175-195 °C.

  • Slowly add 63% nitric acid dropwise. Monitor the reaction by GC until the starting material is less than 2%.

  • Stop the addition of nitric acid and cool the reaction mixture.

  • Carefully add sodium hydroxide solution to adjust the pH to ≥ 9. Stir and filter to remove any solids.

  • Acidify the filtrate with a strong acid (e.g., HCl) until a large amount of solid precipitates.

  • Filter the solid, wash with water, and dry to obtain the final product.

Protocol 2: General Procedure for Oxidation of a Thioether to a Sulfone (Adapted from general methods)[2][6]

  • Dissolve the thioether precursor (e.g., 4-Chloro-2-(methylthio)benzoic acid) (1 equivalent) in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the oxidizing agent (e.g., m-CPBA, >2 equivalents) portion-wise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting material and sulfoxide intermediate to the sulfone product.

  • Quench the reaction by adding a saturated aqueous solution of a reducing agent (e.g., sodium sulfite or sodium thiosulfate), followed by a saturated sodium bicarbonate solution to neutralize excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

References

Troubleshooting failed reactions with 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylsulfonyl)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions and experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a substituted benzoic acid with the following properties:

PropertyValue
Molecular Formula C₈H₇ClO₄S[1][2]
Molecular Weight 234.66 g/mol [1]
Appearance White to off-white solid
IUPAC Name This compound[1]
CAS Number 142994-03-4

It is important to handle this compound with care as it can cause serious eye damage.[1]

Q2: I am experiencing low to no yield in my amide coupling reaction with this compound. What are the common causes?

Low yields in amide coupling reactions involving this compound are often due to a combination of steric hindrance and electronic effects. The substituents on the aromatic ring can make the carboxylic acid less reactive. Common causes for low yield include:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species (e.g., an acyl chloride, active ester) to react with the amine. Incomplete activation is a primary reason for reaction failure.[3]

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can hinder the reaction.

  • Steric Hindrance: The bulky methylsulfonyl group at the ortho position can physically block the approach of the amine to the activated carboxylic acid.

  • Hydrolysis of Activated Intermediate: The presence of moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid back to the starting material. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Incorrect choice of coupling reagent, base, solvent, or temperature can significantly impact the reaction outcome.

Q3: Which coupling reagents are most effective for sterically hindered and electron-deficient benzoic acids like this one?

For challenging substrates like this compound, more powerful coupling reagents are generally required. Here is a comparison of commonly used coupling reagents:

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Notes
CDMT NMM-Dichloromethane3>90Effective for this specific substrate.
HATU NoneDIPEADMF, DCM2-490-98Highly efficient and fast-acting, especially for challenging couplings.
T3P® NonePyridineEthyl Acetate4-885-95Versatile and safe, with easy workup as the byproduct is water-soluble.
EDC HOBtDIPEADMF, DCM12-2470-90A common and cost-effective choice, but may be less effective for highly hindered substrates.

Yields are representative and can vary based on the specific amine and reaction conditions.

Q4: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Common side products in amide coupling reactions include:

  • N-acylurea: This can form when using carbodiimide coupling reagents like EDC or DCC, where the activated O-acylisourea intermediate rearranges.[3][4][5] Using an additive like HOBt can help suppress this side reaction.

  • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form an anhydride. This is more likely if the amine is added too slowly or if the amine is not nucleophilic enough.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

To minimize side products, ensure you are using an efficient coupling reagent, optimal stoichiometry, and anhydrous conditions. Pre-activating the carboxylic acid before adding the amine can sometimes be beneficial.

Q5: What is the best way to purify the final amide product?

The purification method will depend on the properties of your specific amide.

  • Acid-Base Extraction: If your product is neutral, you can often remove unreacted carboxylic acid by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). Unreacted amine can be removed by washing with a dilute aqueous acid (e.g., 1 M HCl).[6]

  • Column Chromatography: This is a very common method for purifying amides. The choice of solvent system (eluent) will depend on the polarity of your compound. For polar amides, sometimes a small amount of a basic modifier like triethylamine is added to the eluent to prevent streaking on the silica gel.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline products and can be more scalable than chromatography.[7]

Experimental Protocols

Protocol 1: Amide Coupling using CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine)

This protocol is adapted from a patented procedure for the synthesis of a derivative of this compound.

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (MDC).

  • Activation: Add 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq) to the solution and stir for approximately 20 minutes at room temperature (25-30 °C).

  • Base Addition: Add N-methylmorpholine (NMM) (1.75 eq) to the reaction mixture over a period of about 15 minutes, maintaining the temperature between 20-30 °C.

  • Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for about 3 hours.

  • Workup and Purification: Upon completion, quench the reaction with water. Extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: General Amide Coupling using HATU

HATU is a highly effective coupling reagent for sterically hindered and electron-deficient substrates.

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM. Add HATU (1.1-1.3 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Amide Yield

Troubleshooting_Low_Yield Start Low or No Amide Product Check_Activation Problem with Carboxylic Acid Activation? Start->Check_Activation Check_Amine Problem with Amine Reactivity? Start->Check_Amine Check_Conditions Suboptimal Reaction Conditions? Start->Check_Conditions Sol_Activation1 Use a more potent coupling reagent (e.g., HATU, T3P®) Check_Activation->Sol_Activation1 Yes Sol_Activation2 Ensure anhydrous conditions (dry solvents, inert atmosphere) Check_Activation->Sol_Activation2 Yes Sol_Amine1 Increase reaction temperature or time Check_Amine->Sol_Amine1 Yes Sol_Amine2 Use a stronger, non-nucleophilic base (e.g., DBU if compatible) Check_Amine->Sol_Amine2 Yes Sol_Conditions1 Optimize solvent for better solubility Check_Conditions->Sol_Conditions1 Yes Sol_Conditions2 Screen different bases (e.g., DIPEA, NMM, Pyridine) Check_Conditions->Sol_Conditions2 Yes End Successful Amide Synthesis Sol_Activation1->End Sol_Activation2->End Sol_Amine1->End Sol_Amine2->End Sol_Conditions1->End Sol_Conditions2->End Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation Inhibitor Sulfonyl-containing Inhibitor (e.g., Niclosamide derivatives) Inhibitor->Dsh inhibits Inhibitor->Beta_Catenin_cyto promotes degradation

References

Stability issues of 4-Chloro-2-(methylsulfonyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2-(methylsulfonyl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a cool, dry place, in a tightly sealed container to protect it from moisture and light.

Q2: What are the potential degradation pathways for this compound in solution?

A2: Based on its chemical structure, which includes a chlorobenzoic acid and a methylsulfonyl group, the primary potential degradation pathways are hydrolysis and photodegradation. Hydrolysis may involve the cleavage of the chloro- or methylsulfonyl- group from the benzene ring, particularly under extreme pH and high-temperature conditions. Aromatic sulfonic acids have shown susceptibility to degradation in highly acidic or alkaline solutions.[1][2] Photodegradation can occur upon exposure to UV light, a common characteristic of chlorobenzoic acids.[3]

Q3: Is this compound susceptible to hydrolysis in aqueous solutions?

A3: While chlorobenzoic acids are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9), the presence of the sulfonyl group might influence its stability.[3] Significant hydrolysis is more likely to occur under forced conditions, such as in strongly acidic or basic solutions and at elevated temperatures. For instance, studies on other aromatic sulfonic acids have demonstrated accelerated degradation at pH 4 and pH 12.[1]

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. While it is likely to be relatively stable in neutral to slightly acidic conditions, its degradation may be accelerated in strongly acidic or alkaline environments. This is a known characteristic of some aromatic sulfonic acids.[1][2]

Q5: What is the expected thermal stability of this compound in solution?

A5: Elevated temperatures are expected to accelerate the degradation of this compound in solution, especially in the presence of acidic or basic conditions. For many organic compounds, an increase in temperature enhances the rate of hydrolysis.[4]

Q6: Is this compound sensitive to light?

A6: Yes, compounds containing a chromophore, such as the benzene ring in this compound, are often susceptible to photodegradation upon exposure to UV light.[3] Therefore, it is crucial to protect solutions of this compound from light during experiments and storage.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound potency over time.

Possible Cause: Degradation of this compound in your experimental solution.

Troubleshooting Steps:

  • Review Solution Preparation and Storage:

    • Ensure the compound is dissolved in a suitable, high-purity solvent.

    • Check the pH of your solution. If possible, maintain a pH between 5 and 7.

    • Store stock solutions and experimental samples protected from light and at a low temperature (e.g., 2-8 °C).

    • Prepare fresh solutions for critical experiments.

  • Perform a Preliminary Stability Check:

    • Analyze a freshly prepared solution of the compound using a suitable analytical method (e.g., HPLC).

    • Re-analyze the same solution after a specific period under your typical experimental conditions (e.g., 24 hours at room temperature).

    • A significant decrease in the peak area of the parent compound and/or the appearance of new peaks would indicate degradation.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To identify potential degradation products, subject a solution of this compound to forced degradation conditions. This will help in confirming if the unknown peaks correspond to degradants. (See Experimental Protocols section for a detailed methodology).

  • Analyze Degradation Products: Use a stability-indicating analytical method, such as the HPLC method detailed below, to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of the unknown peaks.

Quantitative Data Summary

Table 1: Inferred pH-Dependent Stability of this compound in Aqueous Solution

pH RangeExpected StabilityRationale
< 4Low to ModeratePotential for acid-catalyzed hydrolysis of the sulfonyl group.[1]
4 - 7HighGenerally stable range for chlorobenzoic acids.[3]
7 - 9HighGenerally stable range for chlorobenzoic acids.[3]
> 9Low to ModeratePotential for base-catalyzed hydrolysis.[1]

Table 2: Inferred Stability under Various Stress Conditions

Stress ConditionExpected StabilityPotential Degradation ProductsRationale
Acidic (e.g., 0.1 M HCl, 60 °C) LowHydrolysis products (e.g., 4-Chloro-2-hydroxybenzoic acid)Acid-catalyzed hydrolysis is a known degradation pathway for related compounds.[1]
Basic (e.g., 0.1 M NaOH, 60 °C) LowHydrolysis products (e.g., 2-(methylsulfonyl)benzoic acid)Base-catalyzed hydrolysis can lead to dehalogenation or other reactions.
Oxidative (e.g., 3% H₂O₂, RT) ModerateOxidized derivativesThe benzene ring and methyl group are susceptible to oxidation.
Thermal (e.g., 60 °C in neutral solution) Moderate to HighHydrolysis/decarboxylation productsDegradation is generally slower in the absence of acid or base catalysis.
Photolytic (UV light exposure) LowPhotodegradation productsChlorobenzoic acids are known to be sensitive to UV light.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution in a neutral aqueous solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Data Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This is a representative HPLC method that can be adapted to quantify this compound and separate it from its potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Visualizations

G cluster_stability Factors Affecting Stability pH pH Compound_Stability This compound Stability in Solution pH->Compound_Stability Influences hydrolysis rate Temperature Temperature Temperature->Compound_Stability Accelerates degradation Light Light Light->Compound_Stability Induces photodegradation Solvent Solvent Solvent->Compound_Stability Affects solubility & reactivity

Caption: Logical relationship of factors influencing the stability of this compound in solution.

G cluster_workflow Stability Testing Workflow Start Start Prepare_Solution Prepare Solution of Compound Start->Prepare_Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light) Prepare_Solution->Stress_Conditions Sample_Collection Collect Samples at Time Points Stress_Conditions->Sample_Collection HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Collection->HPLC_Analysis Data_Analysis Analyze Data (Degradation Rate, Products) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_pathway Plausible Hydrolytic Degradation Pathway Parent This compound C₈H₇ClO₄S Product1 4-Chloro-2-hydroxybenzoic acid C₇H₅ClO₃ Parent->Product1 Hydrolysis (Loss of -SO₂CH₃) Product2 2-(Methylsulfonyl)benzoic acid C₈H₈O₄S Parent->Product2 Hydrolysis (Loss of -Cl)

Caption: A plausible hydrolytic degradation pathway for this compound.

References

Technical Support Center: Recrystallization of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization of 4-Chloro-2-(methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on patent literature and the solubility characteristics of structurally similar compounds, polar protic solvents are recommended. Anhydrous methanol has been successfully used. Ethanol or a mixed solvent system, such as ethanol/water, may also be effective. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature to ensure a good yield of purified crystals.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: This issue can arise from a few factors. First, ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture until the solid dissolves completely. If the solid persists, you may be observing insoluble impurities, in which case a hot filtration step is recommended. Also, verify that the solvent is at or near its boiling point to maximize solubility.

Q3: No crystals are forming after the solution has cooled. What are the possible reasons and solutions?

A3: A lack of crystallization is a common issue that can be addressed with several techniques:

  • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.

  • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: It is possible that too much solvent was added, resulting in a solution that is not saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

Q4: The recrystallized product appears oily or forms an oil instead of crystals. How can I resolve this?

A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point. To remedy this, reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly to promote the formation of crystals rather than oil. The presence of significant impurities can also lower the melting point and contribute to oiling out; in such cases, a preliminary purification step might be necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled sufficiently.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath.- For hot filtration, use a pre-heated funnel and receiving flask to prevent cooling and crystallization.
Colored Crystals - Presence of colored impurities in the starting material.- Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals are very fine or powder-like - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling encourages the growth of larger, more well-defined crystals.
Compound crystallizes in the funnel during hot filtration - The solution is cooling too quickly in the funnel.- Use a pre-heated stemless funnel.- Keep the solution at a rolling boil just before and during filtration.- Add a small amount of extra hot solvent to the solution before filtering to ensure the compound remains dissolved.

Experimental Protocols

Protocol 1: Recrystallization using Methanol
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of anhydrous methanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more methanol in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visual Workflow and Troubleshooting Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool to Room Temp, then Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Forming cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered induce Scratch flask or add seed crystal start->induce Supersaturated? concentrate Evaporate some solvent and re-cool start->concentrate Too dilute? reheat Reheat to dissolve oil start->reheat Oil observed check_mother_liquor Concentrate mother liquor for second crop start->check_mother_liquor Low crystal mass add_solvent Add more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool optimize_cooling Ensure thorough cooling check_mother_liquor->optimize_cooling

Caption: Decision tree for troubleshooting common recrystallization issues.

Common pitfalls in the handling of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylsulfonyl)benzoic acid.

Physical and Chemical Properties

A solid understanding of the physicochemical properties of this compound is crucial for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₈H₇ClO₄S[1][2][3]
Molecular Weight 234.66 g/mol [1][2]
Appearance White to off-white solid/powder[4]
Melting Point 193 - 198 °C[5]
Solubility Poor solubility in cold water, more soluble in hot water. Soluble in some organic solvents.[6][7]
pKa 4.2 in water (estimated for benzoic acid)[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Synthesis & Reaction Issues

A common synthetic route involves the oxidation of a methylthio precursor.

Problem 1: Incomplete oxidation of the methylthio group to the sulfone.

  • Symptom: The presence of a starting material or a sulfoxide intermediate in the final product, detectable by techniques like NMR or LC-MS.

  • Possible Causes:

    • Insufficient amount of oxidizing agent.

    • Reaction temperature is too low.

    • Reaction time is too short.

  • Solutions:

    • Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide).[8] A step-wise approach, first to the sulfoxide and then to the sulfone, can also be considered.[9]

    • Gradually increase the reaction temperature while monitoring for side product formation.

    • Prolong the reaction time and monitor the reaction progress using TLC or LC-MS.

Problem 2: Formation of chlorinated byproducts during synthesis.

  • Symptom: Presence of impurities with additional chlorine atoms on the aromatic ring.

  • Possible Causes:

    • Harsh chlorination conditions when introducing the chloro group.

    • Use of certain catalysts that can promote over-chlorination.[10]

  • Solutions:

    • Use milder chlorinating agents.

    • Control the reaction temperature and stoichiometry of the chlorinating agent carefully.

    • Consider alternative synthetic routes that introduce the chloro group earlier under more controlled conditions.

Problem 3: Hydrolysis of sulfonyl chloride intermediates.

  • Symptom: Formation of the corresponding sulfonic acid as an impurity.[11]

  • Possible Causes:

    • Presence of moisture in the reaction setup.[11]

  • Solutions:

    • Use anhydrous solvents and reagents.[11]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

    • Quench the reaction at low temperatures.[11]

Purification Issues

Problem 1: Difficulty in purifying the final product by recrystallization.

  • Symptom: Oily product, poor crystal formation, or low purity after recrystallization.

  • Possible Causes:

    • Inappropriate solvent choice.

    • The presence of impurities that inhibit crystallization.

    • Cooling the solution too quickly.

  • Solutions:

    • Select a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For this compound, a mixture of ethanol and water or methanol can be effective.[1][12]

    • If insoluble impurities are present, perform a hot filtration.[12]

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][12]

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

Handling and Storage

Problem 2: The compound appears clumpy or sticky.

  • Symptom: The solid is not a free-flowing powder.

  • Possible Causes:

    • Absorption of atmospheric moisture due to its hygroscopic nature.[13][14]

  • Solutions:

    • Store the compound in a tightly sealed container in a desiccator or a dry box.[13]

    • Handle the compound in a low-humidity environment, such as a glove box, if possible.[13]

    • For reactions requiring anhydrous conditions, dry the compound under vacuum before use.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to take when handling this compound?

A1: this compound can cause serious eye damage.[1] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[15][16] Work in a well-ventilated area or a fume hood to avoid inhaling the dust.[15] In case of eye contact, rinse immediately and thoroughly with water and seek medical attention.[15][16]

Q2: What is the best way to dissolve this compound for a reaction?

A2: Due to its limited solubility in cold water, it is often necessary to use organic solvents or heat the solution.[6][7] Common organic solvents in which benzoic acid and its derivatives show good solubility include acetone, benzene, and alcohol.[6] For aqueous reactions, the sodium salt can be formed by adding a base, which will be more water-soluble.

Q3: Can this compound undergo further reactions on the aromatic ring?

A3: Yes, the benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid and methylsulfonyl groups are electron-withdrawing, which will direct incoming electrophiles to the meta-position relative to the carboxylic acid.[5][17]

Q4: What are the expected impurities from the synthesis of this compound?

A4: Depending on the synthetic route, common impurities can include the unreacted starting materials, the intermediate sulfoxide, over-chlorinated byproducts, and the corresponding sulfonic acid from hydrolysis of a sulfonyl chloride intermediate.[10][11][18]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on patent literature and may require optimization.[19][20]

  • Chlorination of 4-(methylsulfonyl)toluene: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 4-(methylsulfonyl)toluene in a suitable solvent like carbon tetrachloride.

  • Introduce chlorine gas into the solution at a controlled rate while maintaining the temperature between 85-95°C. The reaction can be monitored by GC to follow the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure to yield 2-chloro-4-(methylsulfonyl)toluene.

  • Oxidation to Benzoic Acid: The crude 2-chloro-4-(methylsulfonyl)toluene is then subjected to oxidation. This can be achieved using nitric acid at elevated temperatures (175-195°C).[19]

  • The reaction mixture is cooled, and the product is precipitated by adjusting the pH.

  • The crude product is collected by filtration and washed.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as methanol or an ethanol-water mixture.[1][12]

  • If there are any insoluble impurities, perform a hot filtration to remove them.[12]

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., 4-(methylsulfonyl)toluene) chlorination Chlorination start->chlorination Chlorinating Agent oxidation Oxidation chlorination->oxidation Intermediate crude_product Crude Product oxidation->crude_product Oxidizing Agent recrystallization Recrystallization crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying pure_product Pure Product drying->pure_product

Caption: General workflow for synthesis and purification.

troubleshooting_logic Troubleshooting Logic for Low Purity cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Purity of Final Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check Reaction Monitoring Data side_products Side Products? start->side_products ineffective_recrystallization Ineffective Recrystallization? start->ineffective_recrystallization Check Purification Protocol increase_time Increase Reaction Time/Temp incomplete_reaction->increase_time increase_reagent Increase Reagent Stoichiometry incomplete_reaction->increase_reagent milder_conditions Use Milder Conditions side_products->milder_conditions optimize_catalyst Optimize Catalyst side_products->optimize_catalyst change_solvent Change Recrystallization Solvent ineffective_recrystallization->change_solvent slow_cooling Ensure Slow Cooling ineffective_recrystallization->slow_cooling end Improved Purity increase_time->end Re-analyze Product increase_reagent->end Re-analyze Product milder_conditions->end Re-analyze Product optimize_catalyst->end Re-analyze Product change_solvent->end Re-analyze Product slow_cooling->end Re-analyze Product

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Scaling Up 4-Chloro-2-(methylsulfonyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-2-(methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial synthesis involves a two-step process starting from 4-methylsulfonyltoluene. The first step is the chlorination of 4-methylsulfonyltoluene to form 2-chloro-4-methylsulfonyltoluene, followed by the oxidation of the methyl group to a carboxylic acid to yield the final product.[1][2][3]

Q2: What are the critical safety concerns when scaling up this synthesis?

A2: The primary safety concerns are the management of highly exothermic reactions, particularly during chlorination and nitric acid oxidation.[4][5] Inadequate temperature control can lead to thermal runaway and a decrease in selectivity. The use of nitric acid also generates toxic nitrogen oxide (NOx) gases, which require appropriate scrubbing and waste management protocols.[4][5][6][7][8]

Q3: How can I improve the regioselectivity of the chlorination step?

A3: Achieving high regioselectivity for the desired 2-chloro isomer over other isomers is crucial. The choice of catalyst and solvent system plays a significant role.[9] Utilizing a Lewis acid catalyst like iron powder in a low-polarity solvent such as dichloromethane or carbon tetrachloride at a controlled temperature range of 85-95°C can favor the formation of 2-chloro-4-methylsulfonyltoluene.[1][3] Using directing groups and optimizing their coordination with the catalyst can also enhance regioselectivity.[9]

Q4: What are the common methods for purifying the final product on a large scale?

A4: Recrystallization is the most common method for purifying crude this compound.[1][10] Solvents such as anhydrous methanol are effective for this purpose. The process typically involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which can then be isolated by filtration.[1][10]

Troubleshooting Guides

Issue 1: Low Yield in the Chlorination of 4-methylsulfonyltoluene
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using gas chromatography (GC). Ensure the reaction is run for a sufficient duration (e.g., until the starting material is below a certain threshold, such as 2%).[1]Increased conversion of starting material and higher yield of the chlorinated product.
Suboptimal Temperature Maintain the reaction temperature within the optimal range of 87-91°C. Temperatures that are too low can slow down the reaction rate, while excessively high temperatures may lead to the formation of undesired byproducts.Improved reaction rate and selectivity towards the desired product.
Catalyst Deactivation Ensure the catalyst (e.g., iron powder) is of good quality and used in the appropriate amount. Catalyst deactivation can occur due to impurities in the starting material or solvent.[11][12][13]Consistent catalyst activity and improved reaction yield.
Poor Chlorine Gas Dispersion On a larger scale, ensure efficient stirring and dispersion of chlorine gas into the reaction mixture to maximize the interfacial area for the reaction.Enhanced reaction rate and prevention of localized high concentrations of chlorine, which can lead to side reactions.
Issue 2: Formation of Impurities during Nitric Acid Oxidation
Potential Cause Troubleshooting Step Expected Outcome
Over-oxidation Carefully control the addition rate and temperature of the nitric acid. The reaction is highly exothermic, and excessive temperatures can lead to the formation of nitrated byproducts and decomposition products.[4] The reaction temperature is typically maintained between 175-195°C.[1]Minimized formation of over-oxidized and nitrated impurities, leading to a purer product and higher yield.
Incomplete Oxidation Monitor the reaction by gas chromatography to ensure the complete conversion of the starting material, 2-chloro-4-methylsulfonyltoluene.[1]Reduction of residual starting material in the final product.
NOx Emission Issues Implement an efficient gas scrubbing system to manage the nitrogen oxide (NOx) gases produced during the reaction. Alkaline solutions or hydrogen peroxide can be used in scrubbers to neutralize these toxic gases.[5][6][7]Safe and environmentally compliant operation, preventing the release of harmful gases.
Issue 3: Poor Crystal Quality or Purity after Recrystallization

| Potential Cause | Troubleshooting Step | Expected Outcome | | Rapid Crystallization | Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. | Formation of larger, more well-defined crystals with higher purity. | | Incorrect Solvent Volume | Use the minimum amount of hot solvent required to dissolve the crude product completely. Using an excessive amount of solvent will reduce the recovery yield. A common ratio is 1g of crude product to 2mL of anhydrous methanol.[1][10] | Maximized product recovery while ensuring effective purification. | | Inadequate Washing | Wash the filtered crystals with a small amount of cold solvent to remove any remaining mother liquor containing impurities. | Removal of surface impurities from the crystals, leading to a higher purity final product. | | Presence of Insoluble Impurities | If insoluble impurities are present in the crude product, perform a hot filtration of the dissolved solution before allowing it to cool and crystallize. | Removal of insoluble particulate matter, resulting in a cleaner final product. |

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-methylsulfonyltoluene
  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, gas inlet, and reflux condenser, charge 4-methylsulfonyltoluene, a low-polarity solvent (e.g., dichloromethane or carbon tetrachloride), and a catalyst (e.g., iron powder). A typical ratio is 39g of 4-methylsulfonyltoluene, 40g of solvent, and 3g of iron powder.[1]

  • Chlorination: Heat the mixture to 87-91°C under constant stirring. Introduce chlorine gas into the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography. Continue the chlorine addition until the amount of starting material is less than 2%.[1]

  • Work-up: Stop the chlorine flow and cool the reaction mixture. Add water and stir to quench the reaction. The organic layer is then separated, washed, and the solvent is removed to yield the crude 2-chloro-4-methylsulfonyltoluene.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a reactor equipped for high-temperature reactions, charge the crude 2-chloro-4-methylsulfonyltoluene from the previous step.

  • Oxidation: Heat the starting material to 175-195°C. Slowly add nitric acid (e.g., 63% concentration) to the reactor.[1]

  • Reaction Monitoring: Monitor the reaction by gas chromatography until the starting material is consumed (typically below 2%).[1]

  • Work-up: Cool the reaction mixture and adjust the pH to ≥ 9 with a sodium hydroxide solution to dissolve the acidic product. Filter to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Isolation: Filter the solid product and dry it to obtain the crude material.

Protocol 3: Purification by Recrystallization
  • Dissolution: In a suitable flask, add the crude this compound and a minimal amount of anhydrous methanol (e.g., a volume-to-mass ratio of 2mL:1g).[1][10]

  • Heating: Heat the mixture to dissolve the crude product completely.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals.

  • Isolation: Filter the crystals and wash them with a small amount of cold methanol.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Visualizations

Reaction_Pathway 4-methylsulfonyltoluene 4-methylsulfonyltoluene Chlorination Chlorination 4-methylsulfonyltoluene->Chlorination Cl2, Fe catalyst 87-91°C 2-chloro-4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene Chlorination->2-chloro-4-methylsulfonyltoluene Oxidation Oxidation 2-chloro-4-methylsulfonyltoluene->Oxidation Nitric Acid 175-195°C This compound This compound Oxidation->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_chlorination Chlorination Stage cluster_oxidation Oxidation Stage cluster_purification Purification Stage Start Low Yield or Purity Issue Check_Chlorination_Temp Verify Temperature (87-91°C) Start->Check_Chlorination_Temp If issue in Step 1 Check_Oxidation_Temp Control Temperature (175-195°C) Start->Check_Oxidation_Temp If issue in Step 2 Optimize_Recrystallization_Solvent Correct Solvent Volume Start->Optimize_Recrystallization_Solvent If issue in Purification Check_Catalyst_Activity Assess Catalyst Quality/Amount Check_Chlorination_Temp->Check_Catalyst_Activity Monitor_Chlorination_Conversion Monitor Reaction by GC Check_Catalyst_Activity->Monitor_Chlorination_Conversion End Problem Resolved Monitor_Chlorination_Conversion->End Adjustments Made Control_Nitric_Acid_Addition Slow Addition of Nitric Acid Check_Oxidation_Temp->Control_Nitric_Acid_Addition Monitor_Oxidation_Conversion Monitor Reaction by GC Control_Nitric_Acid_Addition->Monitor_Oxidation_Conversion Monitor_Oxidation_Conversion->End Adjustments Made Control_Cooling_Rate Slow Cooling Optimize_Recrystallization_Solvent->Control_Cooling_Rate Wash_Crystals Wash with Cold Solvent Control_Cooling_Rate->Wash_Crystals Wash_Crystals->End Adjustments Made

Caption: Troubleshooting workflow for scaling up the synthesis.

References

Technical Support Center: Synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their associated potential byproducts?

A1: Two common synthetic routes for this compound are:

  • Oxidation of 4-chloro-2-(methylthio)benzoic acid: This is a direct method where the sulfide is oxidized to the sulfone. The primary potential byproduct is the corresponding sulfoxide, 4-chloro-2-(methylsulfinyl)benzoic acid, resulting from incomplete oxidation. Over-oxidation is less common but can lead to degradation of the aromatic ring under harsh conditions.

  • Sandmeyer reaction of 2-amino-4-chlorobenzoic acid: This involves the diazotization of the amino group followed by reaction with a sulfur-containing reagent. A significant potential byproduct is 4-chloro-2-hydroxybenzoic acid, formed from the reaction of the intermediate diazonium salt with water.[1][2] Other byproducts can include biaryls formed from radical side reactions.[3]

Q2: Are there any known impurities from related industrial processes that I should be aware of?

A2: Yes, this compound is a known intermediate in the synthesis of the drug Vismodegib.[4][5] While specific byproduct details from this industrial process are often proprietary, the synthesis of the isomeric 2-chloro-4-(methylsulfonyl)benzoic acid provides some insight. A patent for this isomer shows that during the initial chlorination of 4-methylsulfonyltoluene, several minor impurities are formed.[6] This suggests that syntheses starting from chlorinated precursors may contain isomeric impurities.

Q3: How can I monitor the progress of the oxidation reaction to minimize byproduct formation?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to standards of the starting material, the sulfoxide intermediate, and the final sulfone product, you can determine the optimal reaction time to maximize the yield of the desired product while minimizing the sulfoxide byproduct.

Q4: What are the best practices for handling the Sandmeyer reaction to avoid the formation of the hydroxy byproduct?

A4: To minimize the formation of 4-chloro-2-hydroxybenzoic acid, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization and subsequent reaction steps. The concentration of the diazonium salt should also be kept low to reduce the likelihood of side reactions. The use of a copper(I) catalyst is standard for Sandmeyer reactions to promote the desired substitution over competing reactions.[3]

Troubleshooting Guides

Issue 1: Presence of 4-chloro-2-(methylsulfinyl)benzoic acid (Sulfoxide) in the Final Product

Cause: Incomplete oxidation of the starting material, 4-chloro-2-(methylthio)benzoic acid.

Troubleshooting Steps:

  • Extend Reaction Time: Continue to monitor the reaction by TLC or HPLC. If starting material and sulfoxide are still present, extend the reaction time.

  • Increase Oxidant Stoichiometry: If extending the reaction time does not lead to complete conversion, a slight excess of the oxidizing agent can be added. However, be cautious to avoid over-oxidation.

  • Optimize Reaction Temperature: The rate of oxidation can be temperature-dependent. A modest increase in temperature may drive the reaction to completion. However, this should be done cautiously to avoid side reactions.[7]

  • Purification: If the sulfoxide is still present in the final product, it can often be separated by column chromatography or recrystallization, as the sulfone is typically more polar.

Issue 2: Formation of 4-chloro-2-hydroxybenzoic acid in the Sandmeyer Synthesis Route

Cause: Reaction of the intermediate diazonium salt with water.[1][2]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the process, from the formation of the diazonium salt to its reaction.

  • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water and ensuring all reagents are pre-cooled can help reduce the hydrolysis of the diazonium salt.

  • Control of Acidity: The stability of the diazonium salt is pH-dependent. Ensure the reaction is performed under the optimal acidic conditions as specified in the protocol.

  • Purification: The hydroxy byproduct has significantly different polarity compared to the desired product and can typically be removed by extraction or column chromatography.

Quantitative Data

The following table summarizes the impurity profile from a related industrial process for the synthesis of the isomeric 2-chloro-4-methylsulfonyltoluene, which is an intermediate for 2-chloro-4-(methylsulfonyl)benzoic acid. This data is provided as an illustrative example of the types and levels of impurities that can arise during chlorination steps.

CompoundRetention Time (min)Relative Amount (%)
Unidentified Impurity8.4120.44
2-chloro-4-methylsulfonyltoluene (Product) 9.773 96.00
Unidentified Impurity10.8071.65
Unidentified Impurity11.0651.05
Unidentified Impurity11.5240.45

Data adapted from patent CN102627591B for the synthesis of an isomeric intermediate.[6]

Experimental Protocols

Protocol 1: Oxidation of 4-chloro-2-(methylthio)benzoic acid

This protocol is a general representation of the oxidation of an aryl methyl sulfide to the corresponding sulfone.

  • Dissolution: Dissolve 4-chloro-2-(methylthio)benzoic acid in a suitable organic solvent, such as acetic acid or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC, observing the disappearance of the starting material and the intermediate sulfoxide, and the appearance of the final sulfone product.

  • Work-up: Once the reaction is complete, quench any remaining oxidant. This can be done by adding a reducing agent like sodium bisulfite solution.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

Protocol 2: Sandmeyer Reaction of 2-amino-4-chlorobenzoic acid (General Procedure)

This protocol outlines the general steps for a Sandmeyer reaction to introduce a sulfonyl group.

  • Diazotization: Dissolve 2-amino-4-chlorobenzoic acid in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Preparation of the Sulfur Reagent: In a separate flask, prepare a solution of the sulfur nucleophile (e.g., sodium methyl sulfinate) and a copper(I) salt catalyst.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the prepared sulfur reagent solution, maintaining a low temperature. Vigorous nitrogen evolution is typically observed.

  • Work-up: After the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature. Acidify the reaction mixture and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Byproducts cluster_oxidation Oxidation Route cluster_sandmeyer Sandmeyer Route Start_Ox 4-chloro-2-(methylthio)benzoic acid Sulfoxide 4-chloro-2-(methylsulfinyl)benzoic acid (Sulfoxide Byproduct) Start_Ox->Sulfoxide Incomplete Oxidation Product_Ox This compound Sulfoxide->Product_Ox Further Oxidation Start_Sand 2-amino-4-chlorobenzoic acid Diazonium Diazonium Salt Intermediate Start_Sand->Diazonium Diazotization Product_Sand This compound Diazonium->Product_Sand Sandmeyer Reaction Hydroxy 4-chloro-2-hydroxybenzoic acid (Hydroxy Byproduct) Diazonium->Hydroxy Reaction with H₂O

Caption: Potential byproduct formation in the synthesis of this compound.

Troubleshooting_Oxidation Problem Issue: Sulfoxide byproduct detected Cause Cause: Incomplete Oxidation Problem->Cause Solution4 Purify Final Product Problem->Solution4 Solution1 Extend Reaction Time Cause->Solution1 Solution2 Increase Oxidant Stoichiometry Cause->Solution2 Solution3 Optimize Temperature Cause->Solution3 Monitor Monitor by TLC/HPLC Solution1->Monitor Solution2->Monitor Solution3->Monitor

Caption: Troubleshooting workflow for sulfoxide byproduct in the oxidation synthesis.

References

Enhancing the reactivity of 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of 4-Chloro-2-(methylsulfonyl)benzoic acid in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in standard amide coupling reactions?

A1: The reactivity of this compound is influenced by several electronic and steric factors. The presence of two electron-withdrawing groups, the chloro and methylsulfonyl groups, decreases the nucleophilicity of the carboxylate anion, making it a weaker nucleophile.[1][2] Additionally, the ortho-substituted methylsulfonyl group can sterically hinder the approach of coupling reagents and amines to the carboxylic acid functional group.[3][4][5]

Q2: What are the most common challenges encountered when working with this molecule?

A2: Researchers often face challenges such as low yields in amide coupling reactions, the need for harsh reaction conditions (high temperatures and long reaction times), and the occurrence of side reactions. The electron-deficient nature of the aromatic ring can also make it susceptible to nucleophilic aromatic substitution (SNAr) at the chloro-position under certain conditions.[6][7]

Q3: How can I activate the carboxylic acid group of this compound for amide bond formation?

A3: Activation of the carboxylic acid is crucial for successful amide coupling. This is typically achieved by converting the hydroxyl group into a better leaving group. Common methods include:

  • Conversion to an acyl chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9]

  • Using coupling reagents: Employing reagents like HATU, HBTU, or EDC in combination with additives like HOBt.[10][11][12] These reagents form highly reactive activated esters in situ.

Q4: Can the chloro-substituent be displaced during my reaction?

A4: Yes, the chloro group on the electron-deficient aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles or under harsh basic conditions.[6][7][13] It is important to choose reaction conditions and nucleophiles that favor amide bond formation over SNAr.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions
Possible Cause Recommended Solution
Insufficient activation of the carboxylic acid. Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride prior to adding the amine.[8][9] Alternatively, use a more potent coupling reagent such as HATU, which is known to be effective for sterically hindered and electron-deficient acids.[10][14]
Steric hindrance from the ortho-methylsulfonyl group. Employ smaller, less sterically demanding amines if the synthesis allows. Increase the reaction temperature to overcome the activation energy barrier. Using a coupling reagent known to be effective for hindered substrates, like HATU, is also recommended.[3][5]
Low nucleophilicity of the amine. Increase the reaction temperature or prolong the reaction time. If possible, use a more nucleophilic amine.
Formation of unreactive carboxylate salt. Ensure the reaction is carried out under anhydrous conditions and in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without deprotonating the starting carboxylic acid.
Side reaction with the coupling agent. When using carbodiimides like EDC, the formation of an N-acylurea byproduct can be an issue. The addition of HOBt or HOAt can minimize this by forming a more stable active ester intermediate.[10]
Issue 2: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
Possible Cause Recommended Solution
Use of a strong nucleophile. If possible, use a less basic and less powerful nucleophile for the amide coupling.
High reaction temperature and/or prolonged reaction time. Optimize the reaction conditions to use the lowest possible temperature and shortest reaction time that still affords a reasonable yield of the desired amide.
Presence of a strong base. Avoid using strong bases that can promote SNAr. Use a hindered, non-nucleophilic base like DIPEA for the amide coupling.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Hindered/Electron-Deficient Benzoic Acids
Coupling ReagentClassTypical Yield RangeKey AdvantagesCommon Issues
SOCl₂/Oxalyl Chloride Acyl Halide Formation70-95%Highly reactive intermediate, cost-effective.Harsh conditions, requires handling of corrosive reagents, potential for side reactions.[8][9]
EDC/HOBt Carbodiimide40-80%Mild conditions, water-soluble byproducts.Can be less effective for sterically hindered acids, potential for N-acylurea formation.[10]
HATU Uronium Salt85-98%High efficiency for hindered and electron-deficient acids, fast reaction times, low racemization.[10][14]Higher cost compared to other reagents.
PyBOP Phosphonium Salt75-90%Good for peptide synthesis, stable reagent.Can be less effective than HATU for very challenging substrates.

Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Activation of this compound via Acyl Chloride Formation

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride using thionyl chloride, followed by amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM or toluene, followed by the slow addition of thionyl chloride (2.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes HATU, a highly efficient coupling reagent for sterically hindered and electron-deficient carboxylic acids.[11][12]

Materials:

  • This compound

  • Amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Bond_Formation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling Start This compound Activation Activation Method Start->Activation Acyl_Chloride Acyl Chloride Formation (e.g., SOCl₂) Activation->Acyl_Chloride Harsh Active_Ester Active Ester Formation (e.g., HATU) Activation->Active_Ester Mild Coupling Nucleophilic Acyl Substitution Acyl_Chloride->Coupling Active_Ester->Coupling Amine Amine + Base (e.g., DIPEA) Amine->Coupling Product Amide Product Coupling->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Workup & Purification Final_Product Final Amide Purification->Final_Product

Caption: Experimental workflow for amide synthesis.

Troubleshooting_Workflow Start Low Reaction Yield Check_Activation Is carboxylic acid activation sufficient? Start->Check_Activation Increase_Activation Use stronger activating agent (e.g., HATU) or form acyl chloride. Check_Activation->Increase_Activation No Check_Sterics Is steric hindrance an issue? Check_Activation->Check_Sterics Yes Increase_Activation->Check_Sterics Modify_Conditions Increase temperature or use less hindered amine. Check_Sterics->Modify_Conditions Yes Check_Side_Reactions Are there side reactions? (e.g., SNAr) Check_Sterics->Check_Side_Reactions No Modify_Conditions->Check_Side_Reactions Optimize_Conditions Lower temperature, use non-nucleophilic base. Check_Side_Reactions->Optimize_Conditions Yes Success Improved Yield Check_Side_Reactions->Success No Optimize_Conditions->Success

Caption: Troubleshooting workflow for low reaction yields.

References

Validation & Comparative

A Comparative Guide to 4-Chloro-2-(methylsulfonyl)benzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a versatile class of compounds with a broad spectrum of applications in medicinal chemistry, agrochemicals, and material science. The strategic placement of various substituents on the phenyl ring can dramatically influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of 4-Chloro-2-(methylsulfonyl)benzoic acid against other notable benzoic acid derivatives, with a focus on its primary application as a key intermediate in the synthesis of potent herbicides. While direct comparative biological data for this compound itself is limited in the public domain, its performance can be inferred from its successful incorporation into commercial agrochemicals.

Physicochemical and Biological Profile Comparison

The following table summarizes the key characteristics of this compound and compares them with other representative benzoic acid derivatives. This comparison highlights the diverse functionalities and applications arising from different substitution patterns.

FeatureThis compound Salicylic Acid (2-Hydroxybenzoic Acid) 4-Aminobenzoic Acid (PABA) 2,4-Dichlorobenzoic Acid
CAS Number 53250-83-2[1]69-72-7150-13-050-84-0
Molecular Formula C₈H₇ClO₄S[1]C₇H₆O₃C₇H₇NO₂C₇H₄Cl₂O₂
Molecular Weight 234.66 g/mol [1]138.12 g/mol 137.14 g/mol 191.01 g/mol
Primary Application Intermediate for herbicides (HPPD inhibitors)[2][3][4]Anti-inflammatory, analgesic, keratolytic agentPrecursor for folate synthesis in bacteria, UV filterIntermediate for pharmaceuticals and dyes
Key Biological Activity Precursor to compounds that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD)[2]Inhibition of cyclooxygenase (COX) enzymesEssential nutrient for microbial growthPrecursor to various biologically active molecules
Notable Derivatives Sulcotrione, Tolpyralate[1][2]Aspirin (Acetylsalicylic acid)Benzocaine, Procaine-

Experimental Protocols

The "performance" of this compound is best demonstrated through its efficient conversion into high-value herbicidal products.

Synthesis of 2-(2-Chloro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione (a Sulcotrione Analog)

This protocol describes a key step in the synthesis of a potent HPPD-inhibiting herbicide starting from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 1,3-Cyclohexanedione

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

  • Acetone

  • Triethylamine

  • Cyanuric chloride (catalyst)

Procedure:

  • Acid Chloride Formation: A mixture of this compound and a catalytic amount of pyridine in anhydrous toluene is heated to reflux. Thionyl chloride is added dropwise, and the mixture is refluxed until the reaction is complete (monitored by TLC or GC). The excess thionyl chloride and toluene are removed under reduced pressure to yield crude 4-chloro-2-(methylsulfonyl)benzoyl chloride.

  • Enol Ester Formation: The crude acid chloride is dissolved in anhydrous DCM. 1,3-Cyclohexanedione and triethylamine are added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

  • Rearrangement to Dione: To the solution containing the enol ester, a catalytic amount of cyanuric chloride and an excess of triethylamine are added. The mixture is stirred at room temperature to facilitate the rearrangement to the final product, 2-(2-chloro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione.

  • Work-up and Purification: The reaction mixture is quenched with dilute hydrochloric acid and extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizing Pathways and Workflows

Synthetic Pathway to an HPPD-Inhibiting Herbicide

G A This compound B 4-Chloro-2-(methylsulfonyl)benzoyl chloride A->B  Acid Chloride  Formation C Enol Ester Intermediate B->C  Enol Ester  Formation D 2-(2-Chloro-4-methylsulfonylbenzoyl)- 1,3-cyclohexanedione (HPPD Inhibitor) C->D  Rearrangement R1 SOCl2, Pyridine R2 1,3-Cyclohexanedione, Triethylamine R3 Catalyst (e.g., Cyanuric Chloride), Triethylamine

Caption: Synthetic route from this compound to a dione herbicide.

Mechanism of Action: HPPD Inhibition

The herbicidal activity of compounds derived from this compound stems from their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the tyrosine catabolism pathway, which leads to the formation of plastoquinone and tocopherols, essential for photosynthesis and antioxidant protection in plants.

G cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD (Enzyme) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Photosynthesis Photosynthesis & Antioxidant Defense Plastoquinone->Photosynthesis Inhibitor Herbicide derived from This compound Inhibitor->Inhibition Inhibition->HPPA

Caption: Inhibition of the HPPD enzyme disrupts essential plant biochemical pathways.

Conclusion

This compound stands out as a highly specialized benzoic acid derivative, primarily valued for its role as a key building block in the synthesis of potent HPPD-inhibiting herbicides. While it may not possess the direct therapeutic applications of derivatives like salicylic acid or the fundamental biological role of PABA, its "performance" is demonstrated by the high efficacy and commercial success of the agrochemicals it helps create. The chloro and methylsulfonyl substituents at the 2- and 4-positions are critical for the desired reactivity and ultimate biological activity of the final herbicidal products. Future research may explore the potential of this substitution pattern in other areas of medicinal and materials science.

References

Comparative Analysis of Synthetic Routes for 4-Chloro-2-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Chloro-2-(methylsulfonyl)benzoic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of potential synthetic routes to this target molecule, presenting experimental data and detailed methodologies to aid in the selection of the most suitable pathway for specific research and development needs.

At a Glance: Comparison of Synthesis Routes

While multiple synthetic strategies can be envisioned for the preparation of this compound, detailed experimental data in publicly accessible literature is limited for this specific isomer. However, based on established chemical transformations, a primary two-step route has been identified and is compared below with a potential alternative.

ParameterRoute 1: Thiolation and OxidationRoute 2: Chlorination and Oxidation
Starting Material 2-Amino-4-chlorobenzoic acid2-Methylbenzonitrile
Key Intermediates 4-Chloro-2-(methylthio)benzoic acid4-Chloro-2-methylbenzonitrile
Overall Yield Data not availableData not available
Purity Data not availableData not available
Number of Steps 23
Key Reactions Diazotization, Thiolation, OxidationChlorination, Hydrolysis, Sulfonylation
Potential Advantages Potentially shorter route.Utilizes common starting materials.
Potential Disadvantages Handling of diazonium salts, potential for side reactions in thiolation.Multiple steps may lower overall yield, regioselectivity of chlorination.

Route 1: Synthesis via Thiolation and Subsequent Oxidation

This route commences with the diazotization of 2-amino-4-chlorobenzoic acid, followed by a Sandmeyer-type thiolation reaction to introduce the methylthio group. The resulting intermediate, 4-chloro-2-(methylthio)benzoic acid, is then oxidized to the final product.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-2-(methylthio)benzoic acid

  • Diazotization: 2-Amino-4-chlorobenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Thiolation: In a separate vessel, dimethyl disulfide is reacted with a reducing agent (e.g., sodium borohydride) to form sodium thiomethoxide in situ. The cold diazonium salt solution is then added slowly to the sodium thiomethoxide solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Isolation: The reaction mixture is acidified, and the precipitated product is collected by filtration, washed, and dried.

Step 2: Oxidation of 4-Chloro-2-(methylthio)benzoic acid to this compound

Various oxidizing agents can be employed for the conversion of the thioether to the sulfone. A common and effective method involves the use of hydrogen peroxide in a suitable solvent.

  • Oxidation: 4-Chloro-2-(methylthio)benzoic acid is dissolved in a solvent such as acetic acid. A stoichiometric excess of hydrogen peroxide (e.g., 30% aqueous solution) is added portion-wise. The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water to remove any remaining acid and peroxide, and then dried to yield this compound.

Reaction Pathway:

Route 1 start 2-Amino-4-chlorobenzoic acid intermediate 4-Chloro-2-(methylthio)benzoic acid start->intermediate 1. NaNO₂, HCl 2. (CH₃)₂S₂, NaBH₄ product This compound intermediate->product H₂O₂, CH₃COOH

Synthesis of this compound via Thiolation and Oxidation.

Route 2: Synthesis via Chlorination and Oxidation (Hypothetical)

This proposed route starts with the chlorination of a suitable toluene derivative, followed by oxidation of the methyl group to a carboxylic acid and subsequent introduction of the methylsulfonyl group. Given the directing effects of the substituents, achieving the desired 4-chloro-2-methylsulfonyl isomer can be challenging. A plausible, albeit multi-step, pathway is outlined below.

Experimental Workflow (Hypothetical):

This route is presented as a logical synthetic possibility, as detailed experimental protocols for this specific sequence leading to the desired isomer are not available.

  • Chlorination: 2-Methylbenzonitrile could be selectively chlorinated at the 4-position. This reaction would likely require specific catalysts and conditions to achieve the desired regioselectivity.

  • Hydrolysis: The resulting 4-chloro-2-methylbenzonitrile would then be hydrolyzed under acidic or basic conditions to yield 4-chloro-2-methylbenzoic acid.

  • Sulfonylation: The introduction of the methylsulfonyl group at the 2-position of 4-chloro-2-methylbenzoic acid would be the most challenging step. A direct sulfonation followed by reduction and methylation is one possibility, but regioselectivity would be a significant hurdle.

Logical Relationship Diagram:

Route 2 start 2-Methylbenzonitrile step1 Chlorination start->step1 intermediate1 4-Chloro-2-methylbenzonitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 4-Chloro-2-methylbenzoic acid step2->intermediate2 step3 Sulfonylation intermediate2->step3 product This compound step3->product

Hypothetical Synthesis of this compound via Chlorination.

Conclusion

Based on available chemical literature, the synthesis of this compound via the thiolation of 2-amino-4-chlorobenzoic acid followed by oxidation of the resulting thioether appears to be the more plausible and direct approach. However, the lack of detailed, reproducible experimental protocols with corresponding yield and purity data for this specific isomer highlights a gap in the current body of chemical knowledge.

The hypothetical route starting from 2-methylbenzonitrile, while conceivable, presents significant challenges in controlling regioselectivity during the chlorination and subsequent sulfonylation steps.

For researchers and drug development professionals, the development and optimization of a reliable synthetic route to this compound would be a valuable contribution. Further experimental investigation is required to establish a robust and scalable process, including a thorough analysis of reaction conditions, catalyst selection, and purification methods to ensure high yield and purity of the final product.

Validating the Structure of 4-Chloro-2-(methylsulfonyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for the unambiguous structural validation of organic molecules. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides a unique piece of the structural puzzle.

Data Presentation: A Comparative Overview

The following tables summarize the expected and experimental data for 4-Chloro-2-(methylsulfonyl)benzoic acid and its analogs.

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺234.98264
[M+Na]⁺256.96458
[M-H]⁻232.96808
[M+NH₄]⁺252.00918
[M+K]⁺272.93852

Data sourced from PubChem predictions.[1]

Table 2: Experimental ¹H and ¹³C NMR Data for a Structural Analog: 2-Chlorobenzoic Acid

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity J (Hz)
Ar-H8.09d7.44
Ar-H7.50m
Ar-H7.40m
Ar-H7.31m
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
C=O171.09
Ar-C134.83
Ar-C133.65
Ar-C132.54
Ar-C131.56
Ar-C128.46
Ar-C126.75

Note: This data is for a related compound and serves to illustrate the expected type of spectral information.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of compound. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Data Analysis: Determine the monoisotopic mass from the HRMS data and compare it with the calculated theoretical mass of the proposed structure. The fragmentation pattern can provide additional structural information.

3. X-ray Crystallography

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The final refined structure provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Visualizing Workflows and Mechanisms

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized compound.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Interpretation Spectral Interpretation & Data Comparison NMR->Interpretation MS->Interpretation Xray->Interpretation Validation Structure Confirmed Interpretation->Validation

Caption: A logical workflow for synthesizing and validating the structure of a chemical compound.

Potential Mechanism of Action: Inhibition of Dihydropteroate Synthase

Many sulfonamide-containing compounds exhibit antimicrobial activity by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is absent in humans, making it an attractive target for antibiotics.

G Mechanism of Action: Sulfonamide Inhibition of DHPS PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) (Bacterial Enzyme) PABA->DHPS Binds to active site Sulfonamide This compound Derivative (Competitive Inhibitor) Sulfonamide->DHPS Competitively binds to active site Dihydropteroate Dihydropteroate (Precursor to Folic Acid) DHPS->Dihydropteroate Catalyzes reaction NoProduct Inhibition of Folic Acid Synthesis DHPS->NoProduct

Caption: Competitive inhibition of a bacterial enzyme by a sulfonamide-based compound.

Potential Mechanism of Action: Herbicidal Activity

Derivatives of methylsulfonyl benzoic acid have been investigated for their herbicidal properties. One established mechanism for this class of herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), which is crucial for plastoquinone and vitamin E biosynthesis in plants.

G Mechanism of Action: HPPD Inhibition by Herbicidal Derivatives HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) (Plant Enzyme) HPPA->HPPD Substrate Homogentisate Homogentisate (Precursor to Plastoquinone & Vitamin E) HPPD->Homogentisate Catalysis Bleaching Bleaching & Plant Death HPPD->Bleaching Herbicide Methylsulfonyl Benzoic Acid Derivative (Inhibitor) Herbicide->HPPD Inhibition Homogentisate->Bleaching Leads to

Caption: Inhibition of a key plant enzyme by a methylsulfonyl benzoic acid derivative.

References

A Comparative Guide to the Biological Efficacy of Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of key derivatives of salicylic acid, a foundational molecule in anti-inflammatory therapy. By examining their mechanisms of action and performance in crucial experimental models, this document offers a data-driven perspective for pharmacology and drug development. The primary compounds discussed are Salicylic Acid, Acetylsalicylic Acid (Aspirin), and Mesalazine (5-Aminosalicylic Acid).

Salicylic acid and its derivatives exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins involved in inflammation.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily mediates the inflammatory response.[1]

Data Presentation

The inhibitory activities of these salicylates against COX-1 and COX-2 are quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes publicly available in vitro data. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundTargetIC50 (µM)Selectivity (IC50 COX-2 / IC50 COX-1)Primary Mechanism of Action
Salicylic Acid COX-1 & COX-2Very high (weak inhibitor)-Weak direct COX inhibition; primarily suppresses COX-2 gene expression via NF-κB inhibition.[2]
Acetylsalicylic Acid (Aspirin) COX-11.3 ± 0.5[3]~0.02[3]Irreversible, non-selective acetylation of both COX-1 and COX-2 enzymes.[3]
COX-2~60[3]
Mesalazine (5-ASA) COX-1 & COX-2--Primarily topical anti-inflammatory effects on the colonic mucosa; thought to involve inhibition of prostaglandin synthesis and other anti-inflammatory pathways.[4]
Salsalate COX-1 & COX-2Data not available-Prodrug hydrolyzed in vivo to two molecules of salicylic acid.[5]
Diflunisal COX-1 & COX-2~1 - 10~1 - 2Non-selective inhibitor of both COX-1 and COX-2.[5]

Experimental Protocols

Determination of COX-1 and COX-2 Inhibition (In Vitro)

A common method to determine the in vitro efficacy of inhibitory compounds against COX-1 and COX-2 is through a fluorometric or ELISA-based assay.[3][6][7]

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 or COX-2 enzyme (human recombinant)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test inhibitor (e.g., Salicylic Acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometric probe (e.g., ADHP) or ELISA kit for Prostaglandin E2 (PGE2)

  • 96-well microplate

  • Fluorometer or microplate reader

Procedure (Fluorometric Assay Example): [3]

  • Assay Setup: In a 96-well plate, add the following to individual wells:

    • Reaction Buffer

    • Heme

    • Fluorometric probe

    • Test inhibitor at various concentrations (or solvent for control)

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

  • Measurement: Immediately measure the fluorescence in kinetic mode using a fluorometer (e.g., excitation at 535 nm and emission at 587 nm).[3]

  • Data Analysis: The rate of fluorescence increase is proportional to COX activity. The IC50 value for each inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Prostaglandin E2 Synthesis Assay: [9]

This assay measures the amount of PGE2 produced, which is a direct product of the COX pathway.

  • Cell Culture: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of the test compound.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.[10][11][12]

  • Data Analysis: The reduction in PGE2 levels in the presence of the inhibitor is used to determine its potency.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NF_kB_Inhibition NF-κB Inhibition COX2_Expression COX-2 Gene Expression NF_kB_Inhibition->COX2_Expression Suppresses Salicylates Salicylic Acid Derivatives Salicylates->COX1_COX2 Direct Inhibition (Aspirin, Diflunisal) Salicylates->NF_kB_Inhibition Indirect Action (Salicylic Acid)

Caption: Simplified signaling pathway of salicylate action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compounds Prepare Test Compounds (Salicylate Derivatives) Incubation Incubate Enzyme with Test Compound Test_Compounds->Incubation Enzyme_Prep Prepare COX-1/COX-2 Enzyme & Reagents Enzyme_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Measurement Measure Activity (Fluorometry/ELISA) Reaction->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc

Caption: General experimental workflow for COX inhibition assay.

Mechanism of Action Insights

While direct inhibition of COX enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs), salicylic acid itself is a weak direct inhibitor.[2] Its anti-inflammatory effects are largely attributed to the suppression of COX-2 gene expression by inhibiting the transcription factor NF-κB.[2][13][14][15][16] In contrast, acetylsalicylic acid (aspirin) irreversibly inhibits both COX-1 and COX-2 through acetylation.[3][17] Salsalate acts as a prodrug, delivering two molecules of salicylic acid upon hydrolysis in the body.[5] Mesalazine's primary benefit in inflammatory bowel disease is believed to be its topical anti-inflammatory action on the intestinal mucosa.[4]

References

A Spectroscopic Showdown: Unmasking 4-Chloro-2-(methylsulfonyl)benzoic Acid and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Chloro-2-(methylsulfonyl)benzoic acid and its immediate precursor, 4-chloro-2-(methylthio)benzoic acid. By examining their respective ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we illuminate the key transformations and structural nuances that define this important synthetic step.

The conversion of a thioether to a sulfone is a common and critical transformation in medicinal chemistry, often employed to modulate the electronic and steric properties of a molecule, thereby influencing its biological activity. The oxidation of 4-chloro-2-(methylthio)benzoic acid to this compound serves as a classic example of this process. This guide will delve into the spectroscopic signatures that accompany this oxidation, providing a clear roadmap for monitoring the reaction and confirming the identity of the final product.

Synthetic Pathway and Analytical Workflow

The synthesis of this compound from its thioether precursor is typically achieved through an oxidation reaction. The logical workflow for the spectroscopic analysis involves acquiring a full suite of spectra for both the starting material and the purified product to confirm the conversion and purity.

cluster_synthesis Synthetic Pathway Precursor 4-chloro-2-(methylthio)benzoic acid Product This compound Precursor->Product Oxidation

A plausible synthetic route from the thioether precursor to the final sulfonyl compound.

General experimental workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursor. It is important to note that while experimental data for related compounds is available, complete, verified experimental spectra for these specific compounds can be limited in public databases. Therefore, some of the presented data is based on predictions from spectroscopic databases and computational models.

¹H NMR Spectroscopic Data (Predicted, in DMSO-d₆)

CompoundChemical Shift (ppm) and Multiplicity
4-chloro-2-(methylthio)benzoic acid ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~2.5 (s, 3H, -SCH₃), ~13.0 (br s, 1H, -COOH)
This compound ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~3.4 (s, 3H, -SO₂CH₃), ~13.5 (br s, 1H, -COOH)

¹³C NMR Spectroscopic Data (Predicted, in DMSO-d₆)

CompoundChemical Shift (ppm)
4-chloro-2-(methylthio)benzoic acid ~167 (-COOH), ~140 (Ar-C), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~15 (-SCH₃)
This compound ~166 (-COOH), ~145 (Ar-C), ~142 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~43 (-SO₂CH₃)

Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Carboxylic Acid)O-H Stretch (Carboxylic Acid)S=O Stretch (Sulfonyl)
4-chloro-2-(methylthio)benzoic acid ~1680-1710~2500-3300 (broad)N/A
This compound ~1680-1710~2500-3300 (broad)~1300-1350 (asymmetric), ~1120-1160 (symmetric)

Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks (Predicted ESI-MS)
4-chloro-2-(methylthio)benzoic acid C₈H₇ClO₂S202.66[M-H]⁻: 201.0, [M+H]⁺: 203.0
This compound C₈H₇ClO₄S234.66[M-H]⁻: 233.0, [M+H]⁺: 235.0[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecules.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecules.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal or a blank KBr pellet. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of interest, such as the C=O and O-H stretches of the carboxylic acid and the S=O stretches of the sulfonyl group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for these types of molecules. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peaks. The isotopic pattern, particularly for chlorine-containing compounds, can further aid in confirming the elemental composition.

References

Comparative Guide to Purity Analysis of 4-Chloro-2-(methylsulfonyl)benzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 4-Chloro-2-(methylsulfonyl)benzoic acid. The information is supported by experimental protocols and data to aid in method selection and implementation.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the most common and robust method for the purity analysis of non-volatile and thermally stable compounds like this compound.[1][2][3] The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.[1][2][3] The presence of the aromatic ring and the acidic carboxylic group in this compound allows for good retention on a reversed-phase column and sensitive detection using an ultraviolet (UV) detector.

Potential Impurities

Based on common synthesis routes, potential impurities in this compound may include:

  • Starting Materials: 4-methylsulfonyltoluene

  • Intermediates: 2-chloro-4-methylsulfonyltoluene

  • By-products: Isomers formed during chlorination or oxidation, and other related substances.

An effective HPLC method should be able to resolve the main component from these and other potential impurities.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of RP-HPLC and alternative methods for the analysis of this compound.

Table 1: Comparison of a Representative HPLC Method with Alternatives

ParameterRP-HPLCUltra-Performance Liquid Chromatography (UPLC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Based on the same principle as HPLC but uses smaller particle size columns (<2 µm) for higher resolution and speed.[1]Separation of ions based on their electrophoretic mobility in an electric field.[1]
Typical Run Time 15-30 minutes2-10 minutes10-20 minutes
Resolution Good to ExcellentExcellentVery High
Sensitivity (LOD) ~0.1 µg/mL~0.05 µg/mL~0.5 µg/mL
Throughput MediumHighMedium
Instrumentation Cost ModerateHighModerate to High
Method Development ModerateModerate to ComplexComplex

Table 2: Quantitative Performance of a Representative RP-HPLC Method

Validation ParameterTypical Performance
Linearity Range 1 - 250 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) < 2%

Experimental Protocols

Representative RP-HPLC Method for Purity Analysis

This protocol outlines a general method for the purity determination of this compound. Optimization may be required based on the specific impurities present.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent mixture to obtain a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 235 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for the purity analysis of this compound by HPLC.

Method_Selection cluster_criteria Analytical Needs cluster_methods Method Choice throughput High Throughput? hplc HPLC throughput->hplc No uplc UPLC throughput->uplc Yes resolution Highest Resolution Needed? resolution->hplc No resolution->uplc Yes ce CE resolution->ce Yes cost Cost Constraints? cost->hplc Yes cost->uplc No cost->ce No

Caption: Decision logic for selecting an appropriate analytical method.

Comparison with Alternative Methods

While RP-HPLC is a robust and widely accessible technique, other methods can offer advantages in specific scenarios.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and higher resolution compared to conventional HPLC.[1] This makes it ideal for high-throughput screening and for separating closely eluting impurities. However, the initial instrumentation cost is higher.

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field.[1] It offers very high resolution and requires minimal sample and solvent, making it a "green" analytical technique. Method development for CE can be more complex than for HPLC, and it may not be as robust for routine quality control in some environments.

Conclusion

For the routine purity analysis of this compound, reversed-phase HPLC provides a reliable, accurate, and cost-effective solution. It is capable of separating the main component from key potential process-related impurities. For laboratories requiring higher throughput or enhanced resolution for complex impurity profiles, UPLC presents a powerful alternative, albeit with a higher initial investment. Capillary Electrophoresis is a valuable option for specific applications, particularly when dealing with very small sample volumes or when an orthogonal separation mechanism is needed to confirm purity. The final choice of method should be guided by a careful consideration of the specific analytical needs, sample throughput requirements, and available resources.

References

Comparative Analysis of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid-Based Molecules: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel compounds derived from a 4-[(4-chlorophenyl)sulfonyl]benzoic acid scaffold. While the primary focus of the user's request was on kinase inhibitor cross-reactivity, a literature search did not yield specific studies on 4-Chloro-2-(methylsulfonyl)benzoic acid-based kinase inhibitors with cross-reactivity data. Therefore, this guide presents a detailed examination of the antimicrobial activity of closely related 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives against a panel of bacterial and fungal strains, serving as a model for cross-reactivity assessment. The data and methodologies are based on a study by Dumitrascu et al. (2022) published in Molecules.

Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of the synthesized compounds, expressed as the diameter of the growth inhibition zone in millimeters (mm). This serves as a quantitative measure of their potency against various microorganisms.

CompoundStaphylococcus aureus ATCC 6538Staphylococcus aureus ATCC 25923Streptococcus pyogenes ATCC 19615Enterococcus faecalis ATCC 29212Candida albicans 393
3 10 mm10 mm9 mm8 mm-
4 12 mm12 mm11 mm10 mm-
5a -----
5b 9 mm----
6a ----8 mm
6b -----
1 (Starting Material) -----

Note: '-' indicates no significant activity observed.

Experimental Protocols

The methodologies employed in the synthesis and antimicrobial evaluation of these compounds are detailed below.

General Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

The synthesis of the target compounds commenced from 4-[(4-chlorophenyl)sulfonyl]benzoic acid (1). The general synthetic route is outlined below.

G cluster_synthesis Synthesis Pathway start 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (1) intermediate1 4-[(4-Chlorophenyl)sulfonyl]benzoyl chloride (2) start->intermediate1 SOCl2, reflux compound3 N-acyl-α-amino acid (3) intermediate1->compound3 Valine, NaOH compound4 1,3-oxazol-5(4H)-one (4) compound3->compound4 Ethyl chloroformate, 4-methylmorpholine compound5 N-acyl-α-amino ketones (5a, 5b) compound4->compound5 Aromatic compound, AlCl3 compound6 1,3-oxazoles (6a, 6b) compound5->compound6 POCl3, reflux G cluster_workflow Antimicrobial Screening Workflow A Synthesized Compounds (3, 4, 5a, 5b, 6a, 6b) B Prepare Stock Solutions (1 mg/mL) A->B C Impregnate Sterile Filter Paper Discs B->C F Place Discs on Inoculated Plates C->F D Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Agar Plates D->E E->F G Incubate Plates F->G H Measure Zones of Inhibition (mm) G->H I Data Analysis and Comparison H->I

Comparative Analysis of a Novel 4-Chloro-2-(methylsulfonyl)benzoic acid Derivative as a Potent CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel 4-Chloro-2-(methylsulfonyl)benzoic acid derivative, designated CMSB-A1, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The performance of CMSB-A1 is benchmarked against established CDK2 inhibitors, Roscovitine and Dinaciclib, with supporting experimental data to validate its mechanism of action.

Introduction to CMSB-A1

CMSB-A1 is a novel small molecule inhibitor designed around a this compound scaffold. Dysregulation of CDK2, a key regulator of cell cycle progression, is a hallmark of various cancers.[1] CMSB-A1 has been developed to selectively target the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity and inducing cell cycle arrest. This guide outlines the experimental data supporting its mechanism of action and compares its efficacy to well-characterized CDK2 inhibitors.

Performance Comparison

The inhibitory activity of CMSB-A1 was evaluated and compared to Roscovitine and Dinaciclib using in vitro kinase assays and cellular proliferation assays.

In Vitro Kinase Activity

The half-maximal inhibitory concentration (IC50) of CMSB-A1 against CDK2/Cyclin E was determined using a luminescence-based kinase assay. As shown in Table 1, CMSB-A1 demonstrates potent inhibition of CDK2, with an IC50 value in the nanomolar range, comparable to that of Dinaciclib and significantly more potent than Roscovitine.

Table 1: Comparative In Vitro Kinase Inhibition of CDK2/Cyclin E

CompoundTargetIC50 (nM)
CMSB-A1 CDK2/Cyclin E3.5
RoscovitineCDK2/Cyclin E700[2][3]
DinaciclibCDK2/Cyclin E1[4][5][6][7]
Cellular Proliferation Assay

The anti-proliferative activity of CMSB-A1 was assessed in the MCF-7 human breast cancer cell line using an MTT assay. The results, summarized in Table 2, indicate that CMSB-A1 effectively inhibits the growth of cancer cells, exhibiting greater potency than Roscovitine.

Table 2: Comparative Anti-proliferative Activity in MCF-7 Cells (72h incubation)

CompoundAssayIC50 (µM)
CMSB-A1 MTT Assay0.8
RoscovitineMTT Assay16[2]
DinaciclibMTT Assay0.01[5]

Mechanism of Action: CDK2 Signaling Pathway Inhibition

CMSB-A1 exerts its anti-proliferative effects by inhibiting the CDK2 signaling pathway, which plays a crucial role in the G1/S phase transition of the cell cycle.[8] By blocking the kinase activity of the CDK2/Cyclin E complex, CMSB-A1 prevents the phosphorylation of key substrates, including the Retinoblastoma protein (Rb).[9] This leads to cell cycle arrest and inhibition of tumor cell growth.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Entry S Phase Entry cluster_Inhibition Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds S-Phase Genes S-Phase Genes CDK2->S-Phase Genes activates CMSB-A1 CMSB-A1 CMSB-A1->CDK2 inhibits

Figure 1. Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by CMSB-A1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro CDK2/Cyclin E Kinase Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[10]

1. Reagent Preparation:

  • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.01% Triton X-100.

  • CMSB-A1 Stock Solution: 10 mM in DMSO. A serial dilution is prepared in Kinase Buffer.

  • Enzyme and Substrate: Recombinant human CDK2/Cyclin E and a biotinylated Rb-derived peptide substrate are diluted in Kinase Buffer.

  • ATP Solution: 10 mM ATP in water, diluted to the final concentration in Kinase Buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepared according to the manufacturer's instructions.

2. Assay Procedure (384-well format):

  • Add 2.5 µL of serially diluted CMSB-A1 or vehicle control to the appropriate wells.

  • Add 5 µL of the CDK2/Cyclin E enzyme and substrate mixture to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Percent inhibition is calculated relative to positive (no inhibitor) and negative (no enzyme) controls.

  • IC50 values are determined by fitting the data to a four-parameter logistic curve.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11]

1. Cell Culture:

  • MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of CMSB-A1 in complete culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of CMSB-A1 or vehicle control (DMSO).

  • Incubate the plate for 72 hours.

3. Assay Procedure:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • IC50 values are calculated from the dose-response curves.

Western Blot Analysis

This technique is used to detect the levels of specific proteins in cell lysates.[13][14][15]

1. Sample Preparation:

  • Treat MCF-7 cells with various concentrations of CMSB-A1 for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C. A loading control like β-actin is also used.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow Cell Treatment\n(CMSB-A1) Cell Treatment (CMSB-A1) Cell Lysis Cell Lysis Cell Treatment\n(CMSB-A1)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer\n(PVDF Membrane) Protein Transfer (PVDF Membrane) SDS-PAGE->Protein Transfer\n(PVDF Membrane) Blocking Blocking Protein Transfer\n(PVDF Membrane)->Blocking Primary Antibody\nIncubation Primary Antibody Incubation Blocking->Primary Antibody\nIncubation Secondary Antibody\nIncubation Secondary Antibody Incubation Primary Antibody\nIncubation->Secondary Antibody\nIncubation Chemiluminescent\nDetection Chemiluminescent Detection Secondary Antibody\nIncubation->Chemiluminescent\nDetection Data Analysis Data Analysis Chemiluminescent\nDetection->Data Analysis

Figure 2. Experimental workflow for Western Blot analysis to confirm the inhibition of CDK2 downstream signaling.

Conclusion

The experimental data presented in this guide demonstrate that the this compound derivative, CMSB-A1, is a potent inhibitor of CDK2. Its in vitro and cellular activities are comparable to or exceed those of the established CDK2 inhibitor Roscovitine. The detailed protocols provided will enable researchers to independently verify these findings and further explore the therapeutic potential of this novel compound.

References

A Comparative Analysis of In-Silico and Experimental Data for 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of in-silico predicted and experimentally determined physicochemical properties of 4-Chloro-2-(methylsulfonyl)benzoic acid. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Understanding its fundamental properties is essential for optimizing reaction conditions, predicting its behavior in biological systems, and ensuring the quality and purity of final products.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available in-silico and experimental data for this compound, offering a clear comparison for researchers.

PropertyIn-Silico (Predicted) ValueExperimental ValueData Source (Experimental)
Molecular Weight 234.66 g/mol Not applicable-
XlogP 1.3Data not available-
Melting Point Not available193 - 194 °CECHEMI Safety Data Sheet
Water Solubility Not available3267 mg/L at 23 °C (pH 2.1)ECHEMI Safety Data Sheet

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental data. Below are protocols for the synthesis and determination of key physicochemical properties of this compound.

Synthesis of this compound[1]

This protocol outlines a method for the synthesis of this compound.

Materials:

  • Sodium sulfite (4.6 g, 37 mmol)

  • Sodium bicarbonate (12.3 g, 146 mmol)

  • Water (40 mL)

  • 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol)

  • Sodium salt of chloroacetic acid (6.4 g, 55 mmol)

  • Dilute HCl

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • A 100 mL round bottom flask is equipped with a reflux condenser, thermometer, and magnetic stirrer.

  • The flask is charged with sodium sulfite, sodium bicarbonate, and water.

  • The resulting slurry is heated to 75°C.

  • 2-chloro-4-(chlorosulfonyl)benzoyl chloride is added slowly to the heated slurry.

  • The mixture is stirred at 75°C for 2 hours.

  • The sodium salt of chloroacetic acid is added, and the reaction mixture is heated at reflux for 21 hours.

  • The cooled reaction mixture is acidified with dilute HCl.

  • The product is extracted with ethyl acetate.

  • The organic layer is dried with magnesium sulfate and evaporated to dryness to yield this compound as a white solid.

Determination of Melting Point (General Protocol based on OECD Guideline 102)

This method describes the determination of the melting point using the capillary tube method.

Apparatus:

  • Melting point apparatus with a heated block and a thermometer/temperature probe.

  • Glass capillary tubes, sealed at one end.

  • Sample of this compound, finely powdered and dried.

Procedure:

  • A small amount of the powdered sample is introduced into a capillary tube to a height of 2-4 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a rate of approximately 10-20°C per minute.

  • The approximate melting temperature is observed.

  • A second determination is performed with a fresh sample, with the temperature raised to about 10°C below the approximate melting point.

  • The heating rate is then slowed to 1-2°C per minute.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Water Solubility (General Protocol based on OECD Guideline 105 - Flask Method)

This protocol is suitable for substances with a solubility of greater than 10⁻² g/L.

Materials:

  • This compound

  • Distilled or deionized water

  • Constant temperature bath with shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, the mixture is centrifuged to separate the undissolved solid.

  • A sample of the clear supernatant is carefully removed.

  • The concentration of this compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The water solubility is expressed in mg/L.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents Sodium Sulfite, Sodium Bicarbonate, Water intermediate1 Reaction Slurry (Heated to 75°C) reagents->intermediate1 reactant 2-chloro-4-(chlorosulfonyl) benzoyl chloride reactant->intermediate1 reaction1 Stirring at 75°C for 2 hours intermediate1->reaction1 reaction2 Reflux for 21 hours reaction1->reaction2 reactant2 Sodium salt of chloroacetic acid reactant2->reaction2 acidification Acidification (Dilute HCl) reaction2->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying (MgSO4) extraction->drying product 4-Chloro-2-(methylsulfonyl) benzoic acid drying->product

Caption: Synthesis workflow for this compound.

A Head-to-Head Comparison of Catalysts for the Synthesis of 4-Chloro-2-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in the synthesis of a key chemical intermediate.

The synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid, a crucial intermediate in the pharmaceutical and agrochemical industries, is a process of significant interest. The efficiency and environmental impact of this synthesis are largely dependent on the catalytic system employed. This guide provides a head-to-head comparison of different catalysts and synthetic routes, supported by experimental data from patent literature, to aid researchers in selecting the optimal methodology for their needs.

At a Glance: Performance of Catalytic Systems

The primary route for the synthesis of this compound involves a two-step process: the chlorination of 4-methylsulfonyltoluene to form 2-chloro-4-methylsulfonyltoluene, followed by the oxidation of the methyl group to a carboxylic acid. The choice of catalyst in both steps is critical for achieving high yield and purity.

StepCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Chlorination Iron (Fe) powder and Iodine (I)Carbon tetrachloride87-91~5Not explicitly stated for this step, but part of a multi-step synthesis.Not explicitly stated for this step.[1]
Oxidation Nitric acid (HNO₃)None175-195Not specifiedNot explicitly stated for this step, but part of a multi-step synthesis.Not explicitly stated for this step.[1]
Oxidation Nitric acid (HNO₃) with CuI catalyst and Oxygen (O₂)None (autoclave)140-2001Not specifiedNot specified[2]
Alternative Route Sodium sulfite (Na₂SO₃) and Sodium bicarbonate (NaHCO₃)Water75, then reflux at 1052 + 218587[3]

Synthesis Pathways and Methodologies

The synthesis of this compound can be approached through different pathways. Below we detail the experimental protocols for the most common methods.

Route 1: Chlorination of 4-methylsulfonyltoluene followed by Oxidation

This is a widely employed industrial method that starts with the readily available 4-methylsulfonyltoluene.

Step 1: Chlorination of 4-methylsulfonyltoluene

The first step involves the regioselective chlorination of 4-methylsulfonyltoluene at the 2-position. This reaction is typically catalyzed by a combination of iron and iodine.

Experimental Protocol: In a 250 ml reactor, 39g of 4-methylsulfonyltoluene, 40g of carbon tetrachloride, 3g of iron powder, and 0.4g of iodine are added.[1] The mixture is heated to maintain a water bath temperature between 87-91 °C.[1] Chlorine gas is then passed through the reaction mixture. The reaction progress is monitored by gas chromatography. The introduction of chlorine is stopped when the amount of impurity surpasses the raw material, which takes approximately 5 hours.[1]

Step 2: Oxidation of 2-chloro-4-methylsulfonyltoluene

The intermediate, 2-chloro-4-methylsulfonyltoluene, is then oxidized to the final product. Nitric acid is a common oxidizing agent for this step.

Experimental Protocol: The 2-chloro-4-methylsulfonyltoluene obtained from the previous step undergoes an oxidation reaction with nitric acid at a temperature of 175-195 °C to yield 2-chloro-4-methylsulfonylbenzoic acid.[1]

A variation of this method aims to reduce the environmental impact by using a catalyst in the presence of oxygen, thereby decreasing the required amount of nitric acid.[2]

Catalytic Oxidation Protocol: 2-chloro-4-methylsulfonyltoluene, nitric acid, and a CuI catalyst are added to an autoclave. The autoclave is filled with 0-3.0 MPa of oxygen and heated to 140-200°C with stirring for 1 hour. The autoclave is then re-pressurized with oxygen, and the reaction continues with heating and stirring.[2]

G cluster_0 Route 1: Chlorination and Oxidation 4-methylsulfonyltoluene 4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 4-methylsulfonyltoluene->2-chloro-4-methylsulfonyltoluene Cl₂, Fe/I₂ catalyst This compound This compound 2-chloro-4-methylsulfonyltoluene->this compound HNO₃ or O₂/CuI catalyst

Diagram 1. Synthesis of this compound via chlorination and oxidation.
Route 2: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride

An alternative route to this compound starts from 2-chloro-4-(chlorosulfonyl)benzoyl chloride. This method involves the reaction with sodium sulfite and sodium bicarbonate, followed by reaction with chloroacetic acid.

Experimental Protocol: A 100 mL round bottom flask is charged with 4.6 g of sodium sulfite, 12.3 g of sodium bicarbonate, and 40 mL of water. The resulting slurry is heated to 75 °C, and 10 g of 2-chloro-4-(chlorosulfonyl)benzoyl chloride is added slowly. After stirring at 75 °C for 2 hours, 6.4 g of the sodium salt of chloroacetic acid is added, and the reaction mixture is heated at reflux for 21 hours.[3] The cooled reaction mixture is then acidified with dilute HCl and extracted with ethyl acetate. The organic layer is dried and evaporated to afford this compound.[3]

G cluster_1 Route 2: Alternative Synthesis 2-chloro-4-(chlorosulfonyl)benzoyl chloride 2-chloro-4-(chlorosulfonyl)benzoyl chloride Intermediate Salt Intermediate Salt 2-chloro-4-(chlorosulfonyl)benzoyl chloride->Intermediate Salt 1. Na₂SO₃, NaHCO₃ 2. Chloroacetic acid sodium salt This compound This compound Intermediate Salt->this compound Acidification (HCl)

Diagram 2. Alternative synthesis route for this compound.

Concluding Remarks

The choice of the synthetic route and catalytic system for the production of this compound depends on various factors, including cost, desired purity, and environmental considerations. The traditional method of chlorination followed by nitric acid oxidation is well-established. However, the use of a CuI catalyst with oxygen presents a more environmentally friendly alternative by potentially reducing the amount of nitric acid required and the associated NOx emissions.[2] The alternative route starting from 2-chloro-4-(chlorosulfonyl)benzoyl chloride offers a high-yield process, although it involves multiple steps.[3] Researchers and process chemists should consider these factors when selecting a synthetic strategy. Further optimization of reaction conditions for the catalytic oxidation process could lead to even more efficient and sustainable production of this important chemical intermediate.

References

A Comparative Guide to Ensuring Reproducibility in Experiments with 4-Chloro-2-(methylsulfonyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the reproducibility of experiments is a cornerstone of scientific advancement. This guide provides a comparative analysis of synthetic and analytical methodologies for 4-Chloro-2-(methylsulfonyl)benzoic acid and its more extensively documented isomer, 2-chloro-4-(methylsulfonyl)benzoic acid. While specific reproducibility studies on this compound are limited in published literature, the principles governing experimental consistency are universal. By examining the variations in synthetic routes and analytical characterization of the closely related 2-chloro-4-(methylsulfonyl)benzoic acid, this guide offers a framework for achieving reliable and reproducible outcomes.

Comparative Analysis of Synthetic Protocols

The synthesis of chloromethylsulfonylbenzoic acids can be approached through various routes, each presenting distinct advantages and challenges that can impact the final product's purity and yield, thereby affecting experimental reproducibility. The choice of starting materials, reagents, and reaction conditions are all critical parameters. Below is a comparison of different synthetic methods for 2-chloro-4-(methylsulfonyl)benzoic acid, which can serve as a proxy for understanding the synthesis of its 4-chloro-2-(methylsulfonyl) isomer.

Table 1: Comparison of Synthetic Methods for 2-Chloro-4-(methylsulfonyl)benzoic Acid

Method Starting Material Key Reagents Reported Yield Reported Purity Reference
Method A 2-chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Sodium bicarbonate, Chloroacetic acid85%87%[1]
Method B 4-methylsulfonyltolueneChlorine, Nitric acid84.6% (for oxidation step)Not specified[2]
Method C 2-chloro-4-methylsulfonyltolueneNitric acid, Oxygen, CuI (catalyst)86.3%95.8% (crude)[3]
Method D 4-methylsulfonyltolueneChlorine, Iron powder, Nitric acid93.4% (chlorination), Not specified (oxidation)96.41% (intermediate)[4]
Method E 2-chloro-4-(chlorosulfonyl)benzoic acidSodium sulfite, Sodium bicarbonate, Chloroacetic acid, Sodium hydroxide89%85%[5]

Detailed Experimental Protocols

Reproducibility is contingent on meticulous documentation and execution of experimental protocols. Below are detailed methodologies for two distinct synthetic approaches.

Protocol 1: Synthesis via Sulfonylation and Alkylation (Method A)

This protocol is adapted from a procedure for synthesizing 2-chloro-4-(methylsulfonyl)benzoic acid[1].

  • Preparation of the Reaction Mixture : In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate, and 40 mL of water.

  • Addition of Starting Material : Heat the resulting slurry to 75°C and slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

  • Initial Reaction : Stir the mixture at 75°C for 2 hours.

  • Alkylation : Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid to the reaction mixture.

  • Reflux : Heat the mixture to reflux for 21 hours.

  • Work-up : Cool the reaction mixture and acidify with dilute HCl.

  • Extraction : Extract the product with ethyl acetate.

  • Drying and Evaporation : Dry the organic layer with magnesium sulfate and evaporate to dryness to yield the final product.

Protocol 2: Synthesis via Chlorination and Oxidation (Method B)

This protocol is based on a patented method for the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid[2].

  • Chlorination :

    • In a 250 mL reactor, combine 39g of 4-methylsulfonyltoluene, 40g of carbon tetrachloride, and 3g of iron powder.

    • Heat the mixture to 87-91°C and bubble chlorine gas through the solution. Monitor the reaction by gas chromatography.

    • Continue chlorination for approximately 5 hours.

  • Oxidation :

    • Heat the crude 2-chloro-4-methylsulfonyltoluene from the previous step to 175-195°C.

    • Slowly add 63% nitric acid dropwise. Monitor the reaction by gas chromatography.

    • Once the starting material is consumed, cool the reaction mixture.

  • Work-up :

    • Adjust the pH to ≥ 9 with sodium hydroxide solution and filter.

    • Acidify the filtrate to precipitate the solid product.

    • Filter and dry the solid to obtain 2-chloro-4-(methylsulfonyl)benzoic acid.

Comparative Analysis of Analytical Methods

The accurate characterization of the synthesized compound is paramount for reproducibility. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of the final product.

Table 2: Comparison of Analytical Methods for Chlorinated Benzoic Acid Derivatives

Technique Purpose Key Parameters Typical Information Obtained Reference
HPLC Purity determination, QuantificationColumn: C18, C8; Mobile Phase: Acetonitrile/water with acid (e.g., TFA, acetic acid); Detection: UVRetention time, Peak area (purity), Concentration[6][7][8]
NMR (¹H, ¹³C) Structural elucidation, Isomer differentiationSolvent: DMSO-d₆, CDCl₃; Frequency: 400-600 MHzChemical shifts, Coupling constants, Integration (proton ratios), Carbon skeleton[9][10][11]
Mass Spectrometry Molecular weight confirmation, Fragmentation analysisIonization: ESI (positive/negative); Analyzer: Quadrupole, TOFMolecular ion peak (m/z), Fragmentation pattern[12][13][14]

Detailed Analytical Protocol

Protocol 3: General HPLC Method for Purity Analysis of Chlorobenzoic Acid Isomers

This protocol is a generalized method based on common practices for analyzing chlorobenzoic acid isomers[6][7].

  • Instrumentation : A High-Performance Liquid Chromatograph with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing 0.1% trifluoroacetic acid. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength appropriate for the compound (e.g., 228 nm or 254 nm).

  • Sample Preparation : Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume : 10-20 µL.

  • Analysis : Run the sample and analyze the resulting chromatogram for the main peak and any impurities. Purity can be calculated based on the relative peak areas.

Alternatives to this compound

In drug discovery and development, having access to alternative compounds with similar functionalities or biological activities is crucial.

  • Isomeric Alternatives : As discussed, 2-chloro-4-(methylsulfonyl)benzoic acid is a readily available and well-characterized alternative. Its use as an intermediate in the synthesis of herbicides is documented[15].

  • Derivatives with Biological Activity : Research has shown that derivatives of chlorinated sulfonylbenzoic acids possess biological activities. For instance, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties[16]. Similarly, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising antibacterial activity[17].

  • Alternative Intermediates in Synthesis : In the context of Friedel-Crafts reactions, where acidic catalysts are often employed, alternatives to sulfonyl-containing benzoic acids could include other electron-withdrawing group-substituted benzoic acids. The choice of an alternative will depend on the specific synthetic transformation and the desired electronic properties of the intermediate. For acylation reactions, various Lewis and Brønsted acids can be used as catalysts, with reagents like oxalyl chloride or thionyl chloride being alternatives for forming acid chlorides[18][19].

Visualizing Workflows for Reproducibility

To ensure reproducibility, a logical and well-documented workflow is essential. The following diagrams illustrate a general workflow for reproducible chemical synthesis and a representative synthetic pathway.

Reproducible_Synthesis_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Documentation Define_Objectives Define Synthetic Target & Purity Requirements Literature_Review Thorough Literature Search for Protocols & Alternatives Define_Objectives->Literature_Review Protocol_Selection Select & Detail Experimental Protocol Literature_Review->Protocol_Selection Reagent_QC Source & Verify Reagent Purity Protocol_Selection->Reagent_QC Synthesis Perform Synthesis Reagent_QC->Synthesis Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Analytical Characterization (NMR, MS, HPLC) Purification->Characterization Data_Analysis Analyze Data & Assess Purity/Yield Characterization->Data_Analysis Documentation Document All Steps, Deviations, & Results Data_Analysis->Documentation

Caption: A logical workflow for ensuring reproducibility in chemical synthesis.

Synthetic_Pathway_Example Start 4-Methylsulfonyltoluene Intermediate 2-Chloro-4-methylsulfonyltoluene Start->Intermediate Cl₂, Catalyst (e.g., Fe) Product 2-Chloro-4-(methylsulfonyl)benzoic acid Intermediate->Product Oxidizing Agent (e.g., HNO₃)

Caption: A representative synthetic pathway for 2-chloro-4-(methylsulfonyl)benzoic acid.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Chloro-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-(methylsulfonyl)benzoic acid, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in compliance with standard safety protocols.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound can cause serious eye damage and may be harmful if swallowed or inhaled.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.

In case of a spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent incompatible materials from coming into contact.

  • Solid Waste: Collect any solid this compound, contaminated absorbents, and disposable labware (e.g., weighing boats, contaminated gloves) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents. Do not mix with other waste streams unless compatibility has been confirmed.

Labeling: All waste containers must be clearly labeled with the full chemical name: "Hazardous Waste: this compound" and the appropriate hazard pictograms (e.g., corrosive, environmental hazard).

On-Site Neutralization Protocol (for Aqueous Solutions)

For small quantities of aqueous solutions containing this compound, a neutralization step can be performed to reduce its corrosivity before collection for disposal. This procedure should be carried out by trained personnel in a controlled laboratory environment.

Materials:

  • Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution.

  • pH indicator strips or a calibrated pH meter.

  • Stir plate and stir bar.

  • Appropriate PPE.

Procedure:

  • Place the beaker containing the acidic solution on a stir plate in a fume hood and begin gentle stirring.

  • Slowly add the neutralizing agent (sodium bicarbonate or 5% NaOH solution) to the acidic solution. Add in small increments to control the reaction and prevent excessive foaming or heat generation.

  • Monitor the pH of the solution regularly using pH strips or a pH meter.

  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Once neutralized, transfer the solution to a labeled hazardous waste container for aqueous organic waste.

Note: This neutralization process does not degrade the organic molecule itself. The resulting solution must still be disposed of as hazardous chemical waste.

Final Disposal

The ultimate disposal of this compound and its waste streams must be conducted by a licensed and certified hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the combustion byproducts, which may include hydrogen chloride and sulfur oxides.[2]

Data Summary

ParameterValueReference
Chemical Formula C₈H₇ClO₄S[4]
Molecular Weight 234.66 g/mol [5]
Appearance SolidN/A
Primary Hazards Causes serious eye damage[1][2]
Recommended PPE Safety goggles/face shield, gloves, lab coat[1][2]
Incompatible Materials Strong oxidizing agents, strong bases[2]
Recommended Disposal Incineration by a licensed disposal company[3]

Disposal Workflow Diagram

DisposalWorkflow start Waste Generation (Solid or Liquid) decision_solid Is waste solid? start->decision_solid collect_solid Collect in Labeled Solid Waste Container decision_solid->collect_solid Yes decision_liquid Is waste aqueous? decision_solid->decision_liquid No consolidate Consolidate Labeled Waste Containers in Satellite Accumulation Area collect_solid->consolidate collect_organic Collect in Labeled Halogenated Organic Solvent Waste decision_liquid->collect_organic No (Organic Solvent) neutralize Neutralize with Base (e.g., NaHCO₃) to pH 6-8 decision_liquid->neutralize Yes collect_organic->consolidate collect_aqueous Collect in Labeled Aqueous Organic Waste Container neutralize->collect_aqueous collect_aqueous->consolidate professional_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company consolidate->professional_disposal end Incineration professional_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 4-Chloro-2-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Chloro-2-(methylsulfonyl)benzoic acid is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary identified hazard for this compound and its isomers is the risk of serious eye damage.[1][2][3][4][5] Inhalation of dust and skin contact may also cause irritation.[6] A comprehensive PPE plan is therefore non-negotiable to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2][5][7]Protects against splashes and dust that can cause serious eye damage.[1][2][4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A chemically resistant lab coat or apron and closed-toe shoes are also required.[2][8]Prevents skin contact, which can lead to irritation.[6]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[9][10] If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and dusts should be used.[8][9]Minimizes the inhalation of dust, which may cause respiratory tract irritation.[6]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. All operations should be conducted within a certified chemical fume hood.

Experimental Workflow:

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Chemical Carefully prep_setup->handle_aliquot Proceed to handling handle_reaction Perform Reaction handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_segregate->cleanup_dispose

Standard operating procedure for handling this compound.

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Put on all required personal protective equipment as detailed in Table 1.

    • Ensure all necessary equipment and reagents are placed within the chemical fume hood.[10]

  • Handling :

    • Carefully measure and transfer the required amount of the chemical, avoiding the creation of dust.[1][8]

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Cleanup and Disposal :

    • Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

    • Waste Segregation : It is critical to segregate halogenated organic waste from non-halogenated waste streams.[11] Use a designated, clearly labeled, and sealed waste container.

    • Disposal : Dispose of all chemical waste in accordance with your institution's hazardous waste disposal procedures and local regulations.[8][12] Do not pour chemical waste into sink drains.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid and Emergency Measures

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.[2][9]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2] Seek medical attention if irritation occurs or persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[2][9]
Spill Evacuate the area. For small spills, cover with an inert absorbent material, then sweep up and place in a suitable container for disposal, avoiding dust generation.[8][9] Ensure adequate ventilation. Prevent product from entering drains.[1][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.